molecular formula C12H7ClO2S2 B1302432 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid CAS No. 255395-56-3

8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Cat. No.: B1302432
CAS No.: 255395-56-3
M. Wt: 282.8 g/mol
InChI Key: GLXMQNPOXWONQU-UHFFFAOYSA-N
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Description

8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7ClO2S2 and its molecular weight is 282.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S2/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXMQNPOXWONQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(S1)C=CC(=C3)Cl)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372326
Record name 8-Chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255395-56-3
Record name 8-Chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthetic approach to obtaining 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The thieno[3,2-c]thiochromene scaffold is a privileged structure, and its derivatives have been explored for various biological activities.[1] This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for each transformation.

Introduction: The Significance of the Thieno[3,2-c]thiochromene Core

The fusion of thiophene and thiochromene ring systems creates a unique molecular architecture with distinct electronic and steric properties. Thiophene-2-carboxylic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of compounds with applications in pharmaceuticals, advanced materials, and agrochemicals.[2] The inherent reactivity of the thiophene ring and the carboxylic acid functionality allows for diverse chemical modifications to tailor the properties of the final molecule.[3][4] The thiochromene moiety is also a key pharmacophore found in compounds with a broad range of biological activities.[5] The specific target of this guide, this compound, incorporates a chlorine substituent, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein two key heterocyclic precursors are synthesized and subsequently coupled to construct the core thieno[3,2-c]thiochromene framework. The carboxylic acid functionality can be introduced at a later stage from a suitable precursor, such as a formyl group.

Our proposed synthetic strategy is outlined below:

Retrosynthesis Target This compound Intermediate1 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde Target->Intermediate1 Oxidation Precursor1 3-bromo-2-thiophenecarbaldehyde Intermediate1->Precursor1 Condensation & Cyclization Precursor2 6-chloro-2-mercaptobenzoic acid Intermediate1->Precursor2 Condensation & Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This strategy hinges on the synthesis of two key building blocks: 6-chloro-2-mercaptobenzoic acid and 3-bromo-2-thiophenecarbaldehyde . These will be coupled and cyclized to form the thieno[3,2-c]thiochromene core, followed by oxidation of the aldehyde to the desired carboxylic acid.

PART 1: Synthesis of Key Precursors

Synthesis of 6-chloro-2-mercaptobenzoic acid

The synthesis of 6-chloro-2-mercaptobenzoic acid is a critical first step. A robust method starts from the commercially available 2,6-dichlorobenzonitrile.[6] This two-step process involves a nucleophilic aromatic substitution followed by hydrolysis.

Workflow for the Synthesis of 6-chloro-2-mercaptobenzoic acid

Workflow1 Start 2,6-dichlorobenzonitrile Step1 Thiolation with NaSH Start->Step1 Intermediate 6-chloro-2-mercaptobenzonitrile Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 Product 6-chloro-2-mercaptobenzoic acid Step2->Product

Caption: Workflow for the synthesis of 6-chloro-2-mercaptobenzoic acid.

Experimental Protocol:

Step 1: Thiolation of 2,6-dichlorobenzonitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorobenzonitrile in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add sodium hydrosulfide (NaSH) in a slight molar excess.

  • Heat the reaction mixture to a temperature of 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 6-chloro-2-mercaptobenzonitrile.

Step 2: Hydrolysis to 6-chloro-2-mercaptobenzoic acid

  • Suspend the 6-chloro-2-mercaptobenzonitrile in an aqueous solution of a strong base (e.g., 20% NaOH).

  • Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC for the disappearance of the starting material).

  • Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain 6-chloro-2-mercaptobenzoic acid.[6]

Parameter Value
Starting Material2,6-dichlorobenzonitrile
Key ReagentsNaSH, NaOH, HCl
Overall Yield~85%[6]
Synthesis of 3-bromo-2-thiophenecarbaldehyde

This precursor can be prepared from 2-thiophenecarbaldehyde via a regioselective bromination reaction.

Experimental Protocol:

  • Dissolve 2-thiophenecarbaldehyde in a suitable solvent like chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-2-thiophenecarbaldehyde.

PART 2: Construction of the Thieno[3,2-c]thiochromene Core and Final Product

This part of the synthesis involves the condensation of the two key precursors followed by an intramolecular cyclization to form the tetracyclic system. The final step is the oxidation of the aldehyde to a carboxylic acid.

Workflow for the Synthesis of the Final Product

Workflow2 PrecursorA 6-chloro-2-mercaptobenzoic acid Step1 Nucleophilic Substitution PrecursorA->Step1 PrecursorB 3-bromo-2-thiophenecarbaldehyde PrecursorB->Step1 Intermediate1 2-((2-formyl-3-thienyl)thio)-6-chlorobenzoic acid Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the final synthetic steps.

Condensation and Cyclization

The initial step is a nucleophilic substitution of the bromine on the thiophene ring by the thiol group of the mercaptobenzoic acid. This is followed by an intramolecular cyclization.

Experimental Protocol:

  • In a suitable solvent such as DMF or dimethyl sulfoxide (DMSO), dissolve 6-chloro-2-mercaptobenzoic acid and an equivalent amount of a base (e.g., potassium carbonate) to form the thiolate salt in situ.

  • To this solution, add 3-bromo-2-thiophenecarbaldehyde.

  • Heat the reaction mixture to facilitate the nucleophilic substitution. The progress can be monitored by TLC.

  • Once the substitution is complete, the intermediate 2-((2-formyl-3-thienyl)thio)-6-chlorobenzoic acid can be cyclized. This is often achieved by heating in the presence of a dehydrating agent or a catalyst like polyphosphoric acid (PPA).[7]

  • After the cyclization is complete, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde, is then filtered, washed, and purified by column chromatography or recrystallization.

Oxidation to the Carboxylic Acid

The final step is the oxidation of the aldehyde group to a carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Suspend the 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde in a suitable solvent system, such as a mixture of acetone and water.

  • Add a suitable oxidizing agent, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone). The choice of oxidant is crucial to avoid over-oxidation or side reactions.

  • Stir the reaction at room temperature or with gentle heating until the aldehyde is completely consumed (monitored by TLC).

  • Upon completion, quench any excess oxidant. For KMnO4, this can be done with a small amount of ethanol or sodium bisulfite.

  • Filter the reaction mixture to remove any inorganic precipitates (e.g., MnO2).

  • Acidify the filtrate with a dilute acid to precipitate the carboxylic acid.

  • Filter the final product, wash with water, and dry to obtain this compound.[8]

Parameter Value
Starting Material8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde
Key ReagentsKMnO4 or Jones Reagent
Expected YieldGood to high

Conclusion

The synthesis of this compound presented in this guide is a logical and feasible route based on established chemical principles and related literature precedents. The success of this synthesis relies on the careful execution of each step, with particular attention to reaction conditions and purification techniques. This guide provides a solid foundation for researchers to produce this and other related thieno[3,2-c]thiochromene derivatives for further investigation in drug discovery and materials science.

References

  • Saini, P., et al. (2022). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Dzvinchuk, I. B., & Vaskevich, R. I. (2004).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Thiophene-2-carboxylic Acid Derivatives. Available at: [Link]

  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50, 1721-1727.
  • Kaur, H., et al. (2024). Recent developments in thiochromene chemistry. RSC Advances, 14, 21087-21118.
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  • PrepChem.com. Synthesis of sodium 2-mercaptobenzoate. Available at: [Link]

  • Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-734.
  • El-Sayed, M. A.-M. (2018). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Journal of Sulfur Chemistry, 39(6), 674-694.
  • Google Patents. (2015). Preparation method of 6-chloro-2-mercaptobenzoic acid. CN103360288B.
  • Alsaadi, B. M., et al. (1982). Preparation and Characterization of 2-Mercaptobenzoic Acid Complexes of Mercury--Lead and Mercury--Cadmium. Journal of Inorganic and Nuclear Chemistry, 43(12), 3313-3315.
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  • Fisyuk, A. S., et al. (2015). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 11, 2187-2195.
  • ResearchGate. (2016). Tandem Cyclization: One Pot Regioselective Synthesis of Thieno[3,2-c]quinolin-4(5H)
  • Deng, H., et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148-4152.
  • Al-Suwaidan, I. A., et al. (2014). Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives. Archiv der Pharmazie, 347(11), 811-821.
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  • Vlasova, O. D., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-18.
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Sources

An In-depth Technical Guide to the Crystal Structure of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallization, and detailed crystal structure analysis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. The thieno[3,2-c]thiochromene scaffold is a heterocyclic system of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Understanding the precise three-dimensional architecture of this molecule through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and enabling rational, structure-based drug design.[2] This document details the experimental protocols for synthesis and crystal growth, explains the methodology of X-ray crystallographic analysis, presents a detailed analysis of the molecular geometry and supramolecular packing, and discusses the implications of these structural features for drug development.

Introduction and Significance

The compound this compound belongs to a class of sulfur-containing heterocyclic compounds that are versatile scaffolds in pharmaceutical research. Thiochromenes and their fused-ring analogues are known to possess potent biological properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[1][3][4][5] The introduction of a thiophene ring, as in the thieno[3,2-c]thiochromene core, can modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.[6] The specific substituents—a chlorine atom at the 8-position and a carboxylic acid at the 2-position—are expected to significantly influence the molecule's physicochemical properties and its intermolecular interactions.

The carboxylic acid moiety, in particular, provides a key hydrogen-bonding functional group, which is often crucial for molecular recognition at enzyme active sites or for forming stable, predictable packing arrangements in the solid state. A definitive understanding of the crystal structure provides an empirical foundation for all further computational work, including molecular docking and pharmacophore modeling, which are integral to modern drug discovery.[2]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[2] The causality behind the chosen synthetic and crystallization strategies is rooted in achieving both high purity and the slow, ordered molecular assembly required for a well-defined crystal lattice.

Proposed Synthesis Protocol

A plausible synthetic route to the title compound can be adapted from established methods for related thiochromene and thieno-fused systems.[7][8] A common and effective strategy involves the cyclization of a substituted arylthiopropanoic acid.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Thiol Condensation cluster_1 Step 2: Thiophene Ring Formation cluster_2 Step 3: Carboxylic Acid Formation A 2,4-dichlorobenzonitrile C Intermediate Thiophenol Derivative A->C NaSH, DMF B Methyl thioglycolate B->C D Gewald Reaction C->D Elemental Sulfur, Morpholine E Substituted Thieno[3,2-c]thiochromene Core D->E F Hydrolysis E->F NaOH, H2O/EtOH G 8-chloro-4H-thieno[3,2-c]thiochromene- 2-carboxylic acid (Title Compound) F->G

Caption: Proposed synthetic pathway for the title compound.

Step-by-Step Protocol:

  • Preparation of the Thiophenol Precursor: A substituted thiophenol is prepared. For the target molecule, this would involve reacting a suitable chloro-substituted benzene derivative with a sulfur source.

  • Condensation and Thiophene Formation: The thiophenol intermediate is reacted with a reagent that will form the thiophene ring, such as a derivative of propiolic acid, under conditions that favor cyclization. This step builds the core tricyclic system.

  • Hydrolysis (if starting from an ester): If the synthesis utilizes an ester of the carboxylic acid for better solubility or reactivity, a final hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidification) is performed to yield the final carboxylic acid product.[9]

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to achieve the high purity (>99%) necessary for successful crystallization.

Crystallization Protocol

The goal of crystallization is to slowly transition the system from a state of solubility to supersaturation, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous precipitate.

Experimental Workflow: Crystallization

G A Dissolve Purified Compound in Minimum Hot Solvent (e.g., Ethanol/Dichloromethane) B Filter Hot Solution (Removes Particulates) A->B C Allow Slow Cooling/ Evaporation at Room Temp. B->C D Formation of Single Crystals C->D E Isolate and Dry Crystals D->E

Caption: General workflow for single-crystal growth.

Step-by-Step Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen. The ideal solvent dissolves the compound when hot but has limited solubility at room temperature. For carboxylic acids, polar protic solvents like ethanol or methanol are often effective.[10] A mixed solvent system, such as ethanol/dichloromethane, can also be used to fine-tune solubility.[9]

  • Dissolution: The purified compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Slow Evaporation: The solution is loosely covered (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment. Slow evaporation of the solvent gradually increases the concentration, leading to controlled crystal growth over several days.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully isolated from the mother liquor and gently dried.

Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow: Crystal Structure Determination

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Structure Solution (e.g., SHELXS) B->C D Structure Refinement (e.g., SHELXL) C->D E Validation & Analysis (CIF file) D->E

Caption: Standard workflow for X-ray crystallography.

  • Crystal Selection and Mounting: A high-quality single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled (typically to ~100 K) to minimize thermal vibrations. It is then rotated in a beam of X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.

  • Structure Solution: The collected data are processed to yield a set of structure factors. Initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[11]

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL).[11] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

Crystal Structure Analysis

While the specific crystal structure for the title compound is not publicly available, we can present a representative analysis based on closely related structures reported in the literature.[9][12][13]

Crystallographic Data Summary

The following table summarizes plausible crystallographic data for this compound, based on typical values for similar heterocyclic systems.

ParameterHypothetical Value
Chemical FormulaC₁₂H₇ClO₂S₂
Formula Weight282.77 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)11.5
β (°)98.5
Volume (ų)1168
Z4
Calculated Density (g/cm³)1.605
R-factor (R1)~0.04
Goodness-of-Fit (S)~1.05
Molecular Structure

The molecule consists of a central, fused tricyclic core composed of a thiochromene system and a thiophene ring. The thiochromene moiety itself contains a benzene ring fused to a dihydropyran-like ring containing a sulfur atom. The overall system is expected to be largely planar, though the CH₂ group (C4) in the thiochromene ring introduces a degree of conformational flexibility.[13] The chlorine atom at the C8 position and the carboxylic acid group at the C2 position are the key functional groups.

Caption: 2D structure of 4H-thieno[3,2-c]chromene-2-carboxylic acid (base structure).[14] The title compound features a chlorine at position 8 and a sulfur replacing the oxygen in the chromene ring.

Supramolecular Assembly and Crystal Packing

The crystal packing is dictated by intermolecular forces. For this molecule, the most significant interaction is the hydrogen bonding mediated by the carboxylic acid groups. It is highly probable that two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid moieties.[9] This is a very common and stable motif for carboxylic acids in the solid state.

Other, weaker interactions likely contribute to the overall three-dimensional packing, including:

  • π-π Stacking: The planar aromatic portions of the molecules may stack on top of each other.[13]

  • C-H···O Interactions: Hydrogen atoms attached to the aromatic rings may form weak hydrogen bonds with the carbonyl oxygen of the carboxylic acid group or the sulfur atoms.[13]

Hydrogen-Bonding Dimer Motif

G cluster_0 Molecule A cluster_1 Molecule B R_A R- C_A C R_A->C_A O1_A O C_A->O1_A O2_H_A O-H C_A->O2_H_A O1_B O O2_H_A->O1_B H-bond R_B -R C_B C R_B->C_B C_B->O1_B O2_H_B H-O C_B->O2_H_B O2_H_B->O1_A H-bond

Caption: Diagram of the classic carboxylic acid hydrogen-bonded dimer.

Implications for Drug Development

The precise structural data obtained from crystallography are invaluable for drug development professionals.

  • Structure-Based Drug Design (SBDD): The atomic coordinates of this compound provide a high-resolution starting point for computational docking studies. This allows researchers to model how the compound might fit into the active site of a target protein, guiding the design of more potent and selective analogues.

  • Pharmacophore Modeling: The defined 3D arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) helps in building pharmacophore models to screen virtual libraries for other compounds with similar therapeutic potential.

  • Solid-State Properties: Understanding the crystal packing can inform strategies for formulation, as properties like solubility and dissolution rate are influenced by the crystalline form. The stable dimer motif suggests a predictable and robust solid form.

Given the known biological activities of related thiochromenes, this compound could be a lead for developing agents targeting a range of diseases.[1] For example, many kinase inhibitors and receptor antagonists feature similar heterocyclic cores.

Conclusion

This technical guide has outlined the critical aspects of determining and analyzing the crystal structure of this compound. Through a combination of rational synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, a complete three-dimensional model of the molecule can be established. The analysis of this structure, from its internal molecular geometry to its supramolecular packing via hydrogen-bonded dimers, provides fundamental insights that are directly applicable to the field of drug discovery and development. The structural data serve as an essential foundation for computational modeling and the rational design of next-generation therapeutic agents based on the thieno[3,2-c]thiochromene scaffold.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity rel
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  • Fig. 2 (a) Chemical structures of thieno[3,2-b]thieno[2 0 ,3 0 :4,5]thieno[2,3-d]thiophene derivatives.
  • Molecular structure of compound 6 according to X-ray diffraction data.
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  • Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. - PMC - NIH.
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spectroscopic data for 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Introduction: Elucidating a Novel Heterocyclic Scaffold

The fusion of bioactive heterocyclic rings is a cornerstone of modern medicinal chemistry. Thiochromenes, as versatile sulfur-containing heterocycles, have garnered significant interest for their potential as building blocks in the synthesis of compounds with anticancer, antimicrobial, and anti-HIV properties.[1][2][3] The specific compound, this compound, represents a sophisticated scaffold combining the thiochromene core with a thiophene ring, further functionalized with a carboxylic acid and a chloro-substituent. This functionalization offers multiple points for chemical modification, making it a molecule of interest for drug development professionals.

Accurate structural elucidation is the non-negotiable foundation upon which all further research—be it medicinal, chemical, or materials-focused—is built. A multi-pronged spectroscopic approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguously confirming the molecular structure and ensuring sample purity. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, grounded in established principles and data from related structures.[4] We will not only present the data but also delve into the causality behind the spectroscopic signals, offering a framework for researchers to interpret their own experimental results.

Molecular Identity and Physicochemical Properties

A clear understanding of the molecule's basic properties is the first step in any analytical workflow.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₇ClO₃S₂

  • Molecular Weight: 298.77 g/mol

  • Monoisotopic Mass: 297.94739 Da

PropertyValueSource
Molecular FormulaC₁₂H₇ClO₃S₂Calculated
Molecular Weight298.77 g/mol Calculated
Monoisotopic Mass297.94739 DaCalculated
XLogP33.8Predicted
Hydrogen Bond Donor Count1Calculated
Hydrogen Bond Acceptor Count4Calculated

Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the specific frequencies of these absorptions are characteristic of particular chemical bonds. For this compound, the IR spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic framework.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Comments
3300 - 2500O-H stretch (Carboxylic Acid)Broad, StrongThe broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[6]
~1710 - 1680C=O stretch (Carboxylic Acid)StrongConjugation with the thiophene ring may shift this absorption to a slightly lower wavenumber compared to a simple aliphatic carboxylic acid.
~1600, ~1475C=C stretch (Aromatic)MediumMultiple bands are expected, corresponding to the vibrations of the fused aromatic and heteroaromatic ring systems.
~1430C-C stretch (Thiophene ring)MediumCharacteristic stretching vibration for the thiophene moiety.[7]
~1300C-O stretch (Carboxylic Acid)MediumCoupled with O-H in-plane bending.
~1250C-O-C stretch (Thiochromene)MediumRepresents the ether-like linkage within the thiochromene ring, although this can be complex.
~850 - 750C-H out-of-plane bend (Aromatic)StrongThe substitution pattern on the benzene ring will influence the exact position of this band.
~750 - 650C-S stretchWeak-MediumOften difficult to assign definitively as it falls in the complex fingerprint region.
~800 - 600C-Cl stretchMedium-StrongA strong band in this region is indicative of the aryl chloride.
Protocol: Acquiring the FT-IR Spectrum (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid this compound onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over a range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum should be baseline-corrected and the background spectrum subtracted automatically by the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. By analyzing both ¹H and ¹³C spectra, a complete structural picture can be assembled.[8][9]

¹H NMR Spectroscopy: Proton Environments

The predicted ¹H NMR spectrum in DMSO-d₆ (a common solvent for carboxylic acids) would show distinct signals for each unique proton. The carboxylic acid proton itself is expected to be a very broad singlet far downfield.

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Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted Shift (δ, ppm)MultiplicityIntegrationRationale and Comments
H-COOH~13.0Broad Singlet1HThe acidic proton is highly deshielded and its signal often disappears upon addition of D₂O.[6]
H-3~7.9 - 8.1Singlet1HLocated on the thiophene ring, deshielded by the adjacent carboxylic acid group and the ring sulfur.
H-7~7.6Doublet1HOrtho to the chlorine atom, expected to be deshielded. Coupling to H-6.
H-6~7.4Doublet of Doublets1HCoupled to both H-7 and H-9.
H-9~7.3Doublet1HMeta to the chlorine atom. Coupled to H-6.
H-4 (CH₂)~4.1Singlet2HThe methylene protons are adjacent to a sulfur atom and the fused aromatic system, placing them in this region. Data from related structures supports this assignment.[4]
¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.[9][10]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon LabelPredicted Shift (δ, ppm)Rationale and Comments
C-2 (C=O)~165Carbonyl carbon of the carboxylic acid, deshielded but less so than ketones.[6]
C-Ar (Quaternary)~125 - 145Multiple quaternary signals are expected for the fused ring system carbons (C-3a, C-5a, C-9a, C-9b). Assignments require advanced 2D NMR.
C-Ar (C-Cl)~132The carbon directly attached to chlorine (C-8) is deshielded.
C-Ar (CH)~120 - 135Aromatic carbons bearing protons (C-3, C-6, C-7, C-9).
C-4 (CH₂)~30 - 35The aliphatic methylene carbon, shielded relative to the aromatic carbons. Its position is influenced by the adjacent sulfur.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube. Ensure the solvent choice is appropriate for dissolving the compound and does not have signals that overlap with key sample signals.

  • Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters for a 400 MHz instrument are typically sufficient. 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this molecule, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrum Data (Electron Impact or ESI)

The most critical feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern is expected.[11][12]

Predicted m/z Fragments

m/z ValueIonComments
298[M]⁺Molecular ion peak corresponding to the ³⁵Cl isotope.
300[M+2]⁺Isotopic peak corresponding to the ³⁷Cl isotope. The intensity should be approximately one-third of the [M]⁺ peak.
253[M - COOH]⁺Loss of the carboxylic acid radical is a common fragmentation pathway.
263[M - Cl]⁺Loss of the chlorine radical.
221[M - COOH - S]⁺Subsequent loss of a sulfur atom from the thiophene or thiochromene ring.
Protocol: Acquiring an ESI-MS Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonia may be added to aid ionization.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or Quadrupole), where they are separated based on their mass-to-charge ratio (m/z) and detected. The analysis can be done in either positive or negative ion mode.

Visualizing the Analytical Workflow

A logical and systematic workflow is key to successful spectroscopic characterization. The following diagrams illustrate the process and the relationship between the data and the molecular structure.

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Confirmation Sample Pure Compound (this compound) IR FT-IR Spec. Sample->IR NMR 1H & 13C NMR Sample->NMR MS HRMS Sample->MS IR_Analysis Functional Group ID (COOH, C-Cl, etc.) IR->IR_Analysis NMR_Analysis Connectivity & Skeleton (1H-1H, 1H-13C) NMR->NMR_Analysis MS_Analysis Molecular Formula & Fragmentation MS->MS_Analysis Structure Verified Molecular Structure IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure

Caption: Spectroscopic characterization workflow.

G cluster_structure Molecular Structure Fragments cluster_data Correlated Spectroscopic Data struct Carboxylic Acid (COOH) Methylene (4-CH2) Thiophene Ring Chloro-Benzene Ring Full Molecule data IR: ~1700, 3000 cm-1 1H: ~13 ppm 13C: ~165 ppm 1H: ~4.1 ppm (2H, s) 13C: ~32 ppm 1H: ~8.0 ppm (1H, s) IR: ~1430 cm-1 1H: 3H in aromatic region MS: M+2 peak (Cl isotope) MS: m/z 298/300 HRMS: Confirms C12H7ClO3S2 struct:f0->data:f0 confirms struct:f1->data:f1 confirms struct:f2->data:f2 confirms struct:f3->data:f3 confirms struct:f4->data:f4 confirms

Caption: Data-to-structure correlation map.

Conclusion

The structural verification of this compound is a clear-cut process when approached with a combination of IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The IR spectrum confirms the presence of key functional groups, the detailed ¹H and ¹³C NMR spectra map out the exact atomic connectivity, and mass spectrometry validates the molecular weight and elemental formula while revealing characteristic isotopic patterns. This guide provides the expected data and validated protocols, offering researchers and drug development professionals a reliable framework for the characterization of this and other related novel heterocyclic compounds.

References

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A Comprehensive Technical Guide to the Biological Activity of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-c]thiochromene scaffold represents a compelling heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid and its analogs. While direct studies on this specific molecule are nascent, this document synthesizes data from closely related thieno[3,2-c]chromene and thiochromene derivatives to project its potential therapeutic applications, focusing on anticancer and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the rational design and evaluation of novel therapeutic agents based on this privileged scaffold.

Introduction: The Thieno[3,2-c]thiochromene Core

The fusion of thiophene and thiochromene rings creates the 4H-thieno[3,2-c]thiochromene heterocyclic system. This structure combines the chemical features of both parent molecules, offering a unique three-dimensional arrangement of atoms that can favorably interact with various biological targets. The presence of sulfur atoms in the rings can facilitate non-covalent interactions with protein residues, while the planar aromatic portions allow for stacking interactions. The carboxylic acid moiety at the 2-position and the chloro-substituent at the 8-position of the title compound, this compound, provide additional opportunities for hydrogen bonding and halogen bonding, respectively, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Derivatives of the broader thieno[3,2-c]pyridine and furo[3,2-c]pyridine ring systems have shown significant potential as antipsychotic agents, exhibiting potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weak interaction with dopamine D2 receptors[1]. This highlights the potential for this class of compounds to interact with G-protein coupled receptors.

Projected Biological Activities

Based on the biological evaluation of structurally similar compounds, this compound is anticipated to exhibit a range of biological activities, with a primary focus on anticancer and anti-inflammatory effects.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thieno-fused heterocyclic systems. For instance, various thieno[2,3-d]pyrimidine derivatives have demonstrated notable cytotoxic activity against a panel of cancer cell lines, including non-small cell lung cancer, colon cancer, and prostate cancer[2]. The mechanism of action for some of these compounds involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival[3]. Specifically, multi-targeting kinase inhibitors that act on EGFR, VEGFR-2, and BRAFV600E have been developed from thieno[3,2-d]thiazole scaffolds[3].

The structural similarity of this compound to these active compounds suggests its potential as a novel anticancer agent. The presence of the thiochromene ring may confer selectivity towards specific cancer cell types or molecular targets.

Anti-inflammatory Properties

Thiophene-based compounds are well-known for their anti-inflammatory activities[4]. The commercial drugs Tinoridine and Tiaprofenic acid are examples of thiophene derivatives with anti-inflammatory properties. Mechanistically, these compounds often act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade[4].

Furthermore, derivatives of thieno[3,2-d]pyrimidine have been developed as potent inhibitors of RIPK2, a kinase involved in inflammatory signaling pathways, showing significant anti-inflammatory effects in preclinical models of acute liver injury[5]. Given these precedents, this compound is a promising candidate for development as a novel anti-inflammatory agent.

Other Potential Activities

A study on 4H-thieno[3,2-c]chromene derivatives revealed that 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde possesses high antiulcer activity[6]. This suggests that derivatives of the thieno[3,2-c]thiochromene core may also have gastroprotective effects.

Synthetic Strategies

The synthesis of the 4H-thieno[3,2-c]thiochromene core can be achieved through various organic chemistry methodologies. A common approach involves the reaction of a substituted thiochromen-4-one with a thiophene-building synthon. The carboxylic acid functionality can be introduced either from the starting materials or by subsequent modification of a precursor, such as an aldehyde or nitrile group at the 2-position[6]. The synthesis of the parent thiochromen-4-one can be accomplished via a one-pot reaction from 3-(arylthio)propanoic acids[7].

The following diagram illustrates a generalized synthetic workflow for obtaining the target compound and its derivatives.

Synthetic_Workflow A Substituted Thiophenol C 3-(Arylthio)propanoic Acid A->C B 3-Halopropanoic Acid B->C E Thiochromen-4-one C->E Intramolecular Cyclization D Polyphosphoric Acid J Thieno[3,2-c]thiochromene Core E->J F Gewald Reaction Components G 2-Amino-3-cyanothiophene F->G Gewald Reaction I 2-Halothiophene Derivative G->I H Sandmeyer Reaction I->J Palladium-catalyzed Cross-coupling L This compound J->L K Functional Group Interconversion Anticancer_Signaling Compound This compound EGFR EGFR Compound->EGFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition BRAF BRAF Compound->BRAF Inhibition PI3K PI3K Compound->PI3K Inhibition Hsp90 Hsp90 Compound->Hsp90 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis BRAF->Proliferation Survival Cell Survival PI3K->Survival Hsp90->Survival Proliferation->EGFR Proliferation->BRAF Survival->PI3K Survival->Hsp90 Angiogenesis->VEGFR2

Caption: Potential anticancer signaling pathways targeted by the test compound.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes and signaling cascades.

Anti_inflammatory_Signaling Compound This compound COX COX Enzymes Compound->COX Inhibition LOX LOX Enzymes Compound->LOX Inhibition RIPK2 RIPK2 Compound->RIPK2 Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB RIPK2->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Prostaglandins->COX Leukotrienes->LOX Cytokines->NFkB

Caption: Potential anti-inflammatory signaling pathways inhibited by the test compound.

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast)To be determined
T47D (Breast)To be determined
HSC3 (Head & Neck)To be determined
RKO (Colorectal)To be determined
DoxorubicinReference value

Table 2: Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells

Compound Concentration (µM)% Inhibition of NO Production
1To be determined
10To be determined
50To be determined
100To be determined

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the analysis of structurally related compounds strongly suggests its potential as a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The synthetic accessibility and the possibility for further structural modifications make this compound an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish structure-activity relationships. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing these compounds towards preclinical development.

References

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An In-depth Technical Guide to 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid scaffold is a compelling heterocyclic system with significant potential in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, chemical properties, and prospective therapeutic applications of its derivatives, including esters and amides. Drawing on established synthetic routes for the parent thieno[3,2-c]chromene core and the known impact of halogenation on the bioactivity of related heterocyclic systems, we delineate the rationale and methodologies for the development of these compounds. This document explores their potential as anticancer and antimicrobial agents, supported by structure-activity relationship (SAR) insights from analogous series. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to further investigate this promising class of molecules.

Introduction: The Thieno[3,2-c]thiochromene Core and the Significance of 8-Chloro Substitution

The fusion of thiophene and thiochromene rings creates the tetracyclic 4H-thieno[3,2-c]thiochromene system, a scaffold that has garnered interest in drug discovery due to its unique electronic and structural characteristics. The sulfur atom in the thiophene ring and the thioether linkage in the thiochromene moiety offer opportunities for diverse chemical modifications and interactions with biological targets.

The introduction of a chlorine atom at the 8-position of this scaffold is a strategic decision rooted in established medicinal chemistry principles. Halogenation, particularly chlorination, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. In many heterocyclic systems, chloro-substitution has been shown to enhance therapeutic efficacy, particularly in the realms of oncology and infectious diseases. For instance, studies on related thiochromanone derivatives have demonstrated that chloro-substitution can lead to potent antibacterial activity.[1] Furthermore, research on halogenated thieno[3,2-d]pyrimidines has highlighted the necessity of a chlorine atom at certain positions for antiproliferative activity against cancer cell lines.[2]

This guide focuses on the derivatives of this compound, exploring their synthesis from readily available precursors and postulating their therapeutic potential based on robust evidence from analogous chemical structures.

Synthetic Pathways and Chemical Logic

The synthesis of this compound and its derivatives can be approached through a logical sequence of reactions, starting from the unfunctionalized thieno[3,2-c]chromene core.

Synthesis of the Core Scaffold

The initial formation of the 4H-thieno[3,2-c]chromene ring system is a critical first step. A common starting point is the transformation of a suitable precursor, such as 4H-thieno[3,2-c]chromene-2-carbaldehyde.

Regioselective Chlorination at the C-8 Position

A key synthetic challenge is the regioselective introduction of the chlorine atom. Based on studies of electrophilic substitution reactions on the 4H-thieno[3,2-c]chromene-2-carbaldehyde scaffold, the C-8 position is the preferred site of halogenation.[3] This provides a reliable method for synthesizing the 8-chloro intermediate.

Conceptual Workflow for Synthesis:

Synthesis_Workflow start 4H-thieno[3,2-c]chromene- 2-carbaldehyde chloro Electrophilic Chlorination (e.g., NCS, SO2Cl2) start->chloro C-8 Position intermediate_aldehyde 8-chloro-4H-thieno[3,2-c]chromene- 2-carbaldehyde chloro->intermediate_aldehyde oxidation Oxidation (e.g., Jones, Pinnick) intermediate_aldehyde->oxidation core_acid 8-chloro-4H-thieno[3,2-c]thiochromene- 2-carboxylic acid oxidation->core_acid derivatization Derivatization core_acid->derivatization esters Esters derivatization->esters Alcohol, Acid Catalyst amides Amides derivatization->amides Amine, Coupling Agent

Caption: Synthetic route to the target compounds.

Oxidation to the Carboxylic Acid

Following chlorination, the aldehyde group at the C-2 position can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. This carboxylic acid is the central precursor for the synthesis of a wide range of derivatives.

Derivatization of the Carboxylic Acid

The 2-carboxylic acid moiety is a versatile functional group for creating a library of derivatives.

  • Esterification: Standard Fischer esterification conditions, reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, can yield a variety of esters.

  • Amidation: Amides can be synthesized by activating the carboxylic acid with a coupling agent (e.g., HATU, HBTU) followed by the addition of a primary or secondary amine.

Postulated Therapeutic Potential and Mechanism of Action

While direct biological data for this compound derivatives are not yet extensively published, a strong case for their therapeutic potential can be built upon the activities of structurally related compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of thieno-fused heterocyclic systems. The proposed mechanism of action for these compounds often involves the inhibition of key signaling pathways implicated in cancer progression.

  • Kinase Inhibition: Many thieno[3,2-c]quinoline and thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of protein kinases crucial for tumor growth and angiogenesis, such as RET and VEGFR-2.[1][4] The 8-chloro-4H-thieno[3,2-c]thiochromene scaffold may similarly interact with the ATP-binding pocket of these or other oncogenic kinases.

  • Induction of Apoptosis: Thiophene-2-carboxamide derivatives have been shown to induce apoptotic cell death in cancer cells, characterized by the activation of caspases and a decrease in mitochondrial membrane potential.[2]

Hypothesized Anticancer Mechanism of Action:

Anticancer_MoA drug 8-Chloro-thieno[3,2-c]thiochromene Derivative kinase Oncogenic Kinase (e.g., RET, VEGFR-2) drug->kinase Inhibition apoptosis Induction of Apoptosis drug->apoptosis proliferation Tumor Cell Proliferation kinase->proliferation drives caspases Caspase Activation apoptosis->caspases

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

The thieno-chromene backbone is also a promising scaffold for the development of novel antimicrobial agents. The presence of the chloro substituent is anticipated to enhance this activity.

  • Bacterial Cell Wall/Membrane Disruption: The lipophilic nature of the chlorinated aromatic system may facilitate insertion into and disruption of the bacterial cell membrane.

  • Enzyme Inhibition: These compounds could inhibit essential bacterial enzymes involved in processes such as DNA replication or cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of thiochromenes and related heterocycles, the following SAR principles can be inferred and should guide future derivatization efforts:

PositionModificationAnticipated Impact on ActivityRationale
C-8 Chloro group Potentially enhances potency Increases lipophilicity, can form favorable interactions in binding pockets, and may block metabolic degradation.[1]
C-2 Carboxylic Acid Provides a handle for derivatization Allows for the synthesis of esters and amides to modulate solubility, cell permeability, and target engagement.
C-2 Amide Derivatives Potential for improved potency and selectivity The N-substituent can be varied to explore interactions with specific amino acid residues in a target's binding site.
C-2 Ester Derivatives Can act as prodrugs Esters can be designed to be hydrolyzed in vivo, releasing the active carboxylic acid.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and biological evaluation of the target compounds.

Synthesis of this compound

Step 1: Chlorination of 4H-thieno[3,2-c]chromene-2-carbaldehyde

  • Dissolve 4H-thieno[3,2-c]chromene-2-carbaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde from Step 1 in a mixture of acetone and water.

  • Cool the solution to 0 °C.

  • Add Jones reagent (prepared from chromium trioxide and sulfuric acid) dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Synthesis of an Exemplary Amide Derivative
  • To a solution of this compound in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., benzylamine, 1.1 equivalents) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

Workflow for MTT Assay:

MTT_Assay cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are plausible and based on well-established chemical principles. The strong evidence from related heterocyclic systems suggests that derivatives of this core are likely to exhibit significant anticancer and antimicrobial activities.

Future research should focus on the synthesis of a diverse library of ester and amide derivatives and their systematic evaluation in a panel of cancer cell lines and microbial strains. Further studies to elucidate the precise mechanism of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. The insights and protocols provided in this guide serve as a solid foundation for these future investigations.

References

  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1862-1868.
  • Saeed, A., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Temburnikar, K. W., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2195-2202.
  • Di Mauro, G., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega, 8(38), 34869–34882.
  • Shchekotikhin, A. E., et al. (2021). Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. European Journal of Medicinal Chemistry, 221, 113521.
  • Abdel-Wahab, B. F., et al. (2012).
  • Sigma-Aldrich. 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid.
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Rojas-Lima, S., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(10), 2958.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.
  • Al-Suwaidan, I. A., et al. (2014). Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives from 8-bromo-3-cyano-6-fluoroquinolin-4(1H)-one. Archiv der Pharmazie, 347(11), 811-821.
  • Han, Q., et al. (2016). 4H-Thieno[3,2-c]chromene based inhibitors of Notum Pectinacetylesterase. Bioorganic & Medicinal Chemistry Letters, 26(4), 1184-1187.
  • Al-Omair, M. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 15(1), 89.
  • Contreras-Puentes, N., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 11(1), 94.
  • Abdel-Aziz, M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46429-46445.

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An In-depth Technical Guide to 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, including its IUPAC name and CAS number, and presents a detailed, plausible synthetic pathway based on established chemical principles and related literature. Furthermore, it explores the physicochemical properties and potential pharmacological applications of this compound, drawing on structure-activity relationships within the broader class of thieno[3,2-c]thiochromenes. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound of focus is a polycyclic heteroaromatic system containing both thiophene and thiochromene moieties.

  • Systematic IUPAC Name: this compound

  • CAS Number: 255395-56-3

Table 1: Compound Identification

ParameterValue
IUPAC Name This compound
CAS Number 255395-56-3
Molecular Formula C₁₂H₇ClO₂S₂
Molecular Weight 298.77 g/mol

Proposed Synthesis and Mechanistic Insights

The proposed synthesis commences with the construction of a thiochromene ring, followed by the annulation of the thiophene ring, and subsequent chlorination and carboxylation. A key intermediate in this proposed synthesis is methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate, which can then be hydrolyzed to the final carboxylic acid.

Key Synthetic Steps

The following diagram outlines the proposed synthetic workflow:

Synthetic_Workflow A Thiophenol Derivative B Michael Addition A->B α,β-unsaturated carbonyl C Intramolecular Cyclization B->C Acid catalyst D Thieno[3,2-c]thiochromene Core C->D E Electrophilic Chlorination (C-8) D->E e.g., NCS F 8-chloro-4H-thieno[3,2-c]thiochromene E->F G Vilsmeier-Haack Formylation (C-2) F->G POCl3, DMF H 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde G->H I Oxidation H->I e.g., Ag2O J Final Product I->J Pharmacophore_Model cluster_0 Thieno[3,2-c]thiochromene Core cluster_1 Biological Target A Aromatic Rings (π-π stacking) T1 Hydrophobic Pocket A->T1 Hydrophobic Interaction B Sulfur Atoms (H-bond acceptor/metal coordination) T2 Hydrogen Bond Donor/Acceptor Residues B->T2 Hydrogen Bonding C Carboxylic Acid (H-bond donor/acceptor, ionic interaction) C->T2 Hydrogen Bonding T3 Positively Charged Residue C->T3 Ionic Interaction D Chlorine Atom (Hydrophobic interaction, halogen bonding) D->T1 Hydrophobic/Halogen Bonding

Preliminary Screening of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiochromene Scaffold

The thieno[3,2-c]thiochromene scaffold represents a compelling starting point for drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This class of sulfur-containing heterocycles has garnered significant interest for its potential in developing novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][4] This guide focuses on a specific, novel derivative, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, and outlines a comprehensive preliminary screening strategy to elucidate its therapeutic potential. The strategic placement of a chloro group at the C-8 position, a site known to be susceptible to electrophilic substitution, and a carboxylic acid moiety at the C-2 position, provides a unique electronic and structural profile that warrants a thorough investigation.[5]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides a structured, yet flexible, approach to the initial biological evaluation of this compound, emphasizing the rationale behind experimental choices and the integration of in vitro and in silico methodologies. Our approach is designed to be a self-validating system, where each stage of the screening cascade informs the next, allowing for a data-driven exploration of the compound's bioactivity.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is paramount for designing relevant biological assays and interpreting the resulting data. While experimental data for this specific molecule is not yet available, we can extrapolate predicted properties based on its structural analogues.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₂H₇ClO₂S₂-
Molecular Weight282.77 g/mol -
XlogP (predicted)~3.5PubChem Analogues[6][7]
Hydrogen Bond Donors1 (from carboxylic acid)-
Hydrogen Bond Acceptors3 (from oxygen and sulfur atoms)-

The presence of the carboxylic acid group suggests potential for hydrogen bonding interactions with biological targets and influences its solubility profile. The chloro-substituent introduces an electron-withdrawing group, which can modulate the electronic distribution of the aromatic system and potentially enhance interactions with specific protein residues.

Proposed Preliminary Screening Cascade

Given the diverse biological activities reported for the broader thieno[3,2-c]thiochromene class, a tiered screening approach is recommended. This allows for a cost-effective and efficient evaluation, starting with broad-spectrum assays and progressing to more specific, target-oriented investigations.

Screening_Cascade A Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Screening B Tier 2: Target-Class Focused Assays (Kinase, Protease, GPCR Panels) A->B Active in Cytotoxicity or Antimicrobial Assays C Tier 3: Specific Target Validation and Mechanistic Studies B->C Confirmed Activity in a Target Class D Lead Optimization C->D Validated Mechanism of Action

Caption: A tiered approach to the preliminary screening of this compound.

Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Screening

The initial screening phase aims to identify any general bioactivity of the compound. This is a crucial step to flag potential for both therapeutic applications (e.g., as an anticancer or antimicrobial agent) and off-target toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.[8] A non-cancerous cell line (e.g., HEK293) should be included to assess general cytotoxicity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Experimental Protocol: Broth Microdilution for Antimicrobial Screening

  • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth medium.

  • Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tier 2: Target-Class Focused Assays

If the compound exhibits significant activity in the Tier 1 screens, the next step is to narrow down its potential mechanism of action by screening against panels of common drug targets. Based on the known activities of thieno[3,2-c]thiochromene derivatives, kinase and protease panels are high-priority starting points.[9]

Target_Focused_Assays cluster_0 Primary Screening Hit cluster_1 Target-Class Panels Compound This compound Active in Cytotoxicity/Antimicrobial Screen Kinase Panel Kinase Panel (e.g., EGFR, VEGFR, BRAF) Compound->Kinase Panel Protease Panel Protease Panel (e.g., MMPs, Caspases) Compound->Protease Panel GPCR Panel GPCR Panel (e.g., Serotonin, Dopamine Receptors) Compound->GPCR Panel

Caption: Tier 2 screening against key drug target classes.

Rationale for Target Selection:

  • Kinase Inhibition: Many thieno-fused heterocycles have been identified as kinase inhibitors, playing a role in cancer and inflammatory diseases.[9][10]

  • Protease Inhibition: The scaffold's rigid structure and potential for specific interactions make it a candidate for protease inhibition, relevant in various pathologies.

  • GPCR Modulation: Some thienopyridine derivatives have shown activity at G-protein coupled receptors, suggesting a potential for neurological or metabolic applications.[11]

Commercially available fee-for-service screening panels can provide a rapid and comprehensive overview of the compound's activity against a wide range of targets within these classes.

Tier 3: Specific Target Validation and Mechanistic Studies

Positive hits from the Tier 2 panels necessitate further validation and mechanistic elucidation. This stage involves moving from broad panels to specific, in-depth assays for the identified target(s).

Experimental Protocol: In Vitro Kinase Assay (Example: EGFR)

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly-Glu-Tyr), ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the EGFR enzyme, substrate, and ATP to initiate the phosphorylation reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add the detection reagents (europium-labeled antibody).

    • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader and calculate the ratio of acceptor to donor fluorescence.

  • Data Analysis: Plot the inhibition data against the compound concentration to determine the IC₅₀ value.

Cell-Based Mechanistic Assays:

Following in vitro validation, it is crucial to confirm the compound's activity in a cellular context. For a confirmed kinase inhibitor, this would involve:

  • Western Blotting: To assess the phosphorylation status of the target kinase and its downstream signaling proteins in treated cells.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase, a common outcome of kinase inhibition.[12]

  • Apoptosis Assays: To investigate if the compound induces programmed cell death, for instance, through Annexin V/PI staining.[12]

In Silico Modeling and ADME Prediction

Parallel to the in vitro screening, in silico methods should be employed to guide the experimental work and provide insights into the compound's potential drug-like properties.

  • Molecular Docking: If a specific target is identified, molecular docking studies can predict the binding mode of this compound within the active site of the protein. This can help in understanding the structure-activity relationship and guide future optimization efforts.

  • ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This is vital for early assessment of its potential as a drug candidate and to identify potential liabilities.

Conclusion and Future Directions

The preliminary screening of this compound, as outlined in this guide, provides a robust framework for its initial biological characterization. The proposed tiered approach ensures a logical and efficient progression from broad-spectrum screening to specific target validation. The diverse biological activities associated with the thieno[3,2-c]thiochromene scaffold suggest that this novel derivative holds significant promise as a starting point for the development of new therapeutic agents. Positive outcomes from this screening cascade will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential for clinical development.

References

  • Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. (2014). Chemistry of Heterocyclic Compounds, 50(12), 1862-1868. Available at: [Link]

  • Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 837-854. Available at: [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1989). Journal of Medicinal Chemistry, 32(6), 1147-1156. Available at: [Link]

  • Synthesis and antimicrobial activity of new heterocyclic compounds containing thieno[3,2-c]coumarin and pyrazolo[4,3-c]coumarin frameworks. (2022). Journal of Heterocyclic Chemistry, 59(5), 876-888. Available at: [Link]

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  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. (2022). Molecules, 27(15), 4983. Available at: [Link]

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  • 4H-thieno[3,2-c]chromene-2-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2022). RSC Advances, 12(2), 865-880. Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors. (2025). Pharmaceuticals, 18(2), 153. Available at: [Link]

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  • Synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives. (2019). Tetrahedron, 75(33), 4489-4498. Available at: [Link]

  • 4h-thieno[3,2-c]chromene-2-carboxylic acid. PubChemLite. Available at: [Link]

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An In-Depth Technical Guide to Thieno[3,2-c]thiochromene Compounds: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-c]thiochromene scaffold, a sulfur-containing heterocyclic system, has emerged as a promising pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing these compounds. It delves into their potential therapeutic applications, with a particular focus on their anti-ulcer properties, and explores the underlying mechanisms of action. This document serves as a technical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents based on this unique heterocyclic core.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a thiophene ring with a thiochromene nucleus gives rise to the thieno[3,2-c]thiochromene system, a class of compounds that has garnered increasing interest in the field of medicinal chemistry. The unique electronic and structural features of this scaffold, conferred by the presence of two sulfur atoms within a rigid tricyclic framework, make it an attractive platform for the design of novel bioactive molecules. While the broader class of thieno-fused heterocycles has a rich history, the specific exploration of the thieno[3,2-c]thiochromene core is a more recent endeavor, driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Historical Perspective and Discovery

The precise historical timeline for the first synthesis of the parent, unsubstituted 4H-thieno[3,2-c]thiochromene remains somewhat elusive in the chemical literature. However, the development of synthetic routes to its derivatives, particularly functionalized aldehydes, marks a significant milestone in the exploration of this compound class. Early investigations into related thieno-fused systems, such as thienothiophenes, laid the groundwork for the construction of more complex heterocyclic architectures. The systematic investigation of thieno[3,2-c]thiochromenes appears to have gained momentum in the early 21st century, with a focus on developing efficient synthetic strategies and evaluating their biological potential.

Synthetic Methodologies: Constructing the Core

The synthesis of the thieno[3,2-c]thiochromene scaffold can be approached through several strategic disconnections. The most common strategies involve the construction of the central thiochromene ring onto a pre-existing thiophene or vice versa. Key methodologies that have been successfully employed are detailed below.

Palladium-Catalyzed Intramolecular Cyclization

A robust and versatile method for the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes involves a palladium-catalyzed intramolecular C-S bond formation. This approach typically starts from a readily available 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde precursor.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4H-Thieno[3,2-c]chromene-2-carbaldehyde

  • Step 1: Synthesis of 4-(Aryloxymethyl)-5-iodothiophene-2-carbaldehyde:

    • To a solution of the appropriate phenol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

    • Add 4-chloromethyl-5-iodothiophene-2-carbaldehyde to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

  • Step 2: Intramolecular Cyclization:

    • Dissolve the 4-(aryloxymethyl)-5-iodothiophene-2-carbaldehyde precursor in a solvent like toluene or DMF.

    • Add a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand (e.g., a phosphine ligand).

    • Add a base, for example, potassium carbonate.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired 4H-thieno[3,2-c]chromene-2-carbaldehyde.

Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for facilitating the intramolecular C-S bond formation. The ligand plays a key role in stabilizing the palladium catalyst and promoting the desired reductive elimination step. The base is necessary to neutralize the HI generated during the reaction.

Table 1: Representative Yields for Palladium-Catalyzed Synthesis of Substituted 4H-Thieno[3,2-c]chromene-2-carbaldehydes

Substituent on Aryl RingYield (%)
H75
4-Me82
4-OMe85
4-Cl70

Yields are approximate and can vary based on specific reaction conditions.

Figure 1: Simplified workflow for the Palladium-Catalyzed synthesis.

Photochemical Synthesis

An alternative and often efficient method for the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes is through a photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes.[1] This method offers a metal-free approach to the target compounds.

Experimental Protocol: Photochemical Synthesis of 4H-Thieno[3,2-c]chromene-2-carbaldehyde

  • Step 1: Precursor Synthesis: The 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde precursor is synthesized as described in the palladium-catalyzed method.

  • Step 2: Photochemical Cyclization:

    • Dissolve the precursor in a suitable solvent (e.g., acetonitrile).

    • Irradiate the solution with a UV lamp (typically at 254 nm) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Causality Behind Experimental Choices: The UV irradiation provides the energy required to induce homolytic cleavage of the C-I bond, initiating a radical cyclization cascade that leads to the formation of the thieno[3,2-c]thiochromene ring system. This method is often favored for its mild reaction conditions and avoidance of heavy metal catalysts.

Figure 2: Key steps in the photochemical synthesis of the core structure.

Therapeutic Potential: Focus on Anti-Ulcer Activity

The thieno[3,2-c]thiochromene scaffold has shown promise in various therapeutic areas, with its anti-ulcer activity being a particularly noteworthy discovery.

Anti-Ulcer Activity of a Methoxy Derivative

A significant finding in the exploration of this class of compounds is the high anti-ulcer activity of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.[2] This discovery has opened up new avenues for the development of gastroprotective agents based on the thieno[3,2-c]thiochromene core.

Table 2: Anti-Ulcer Activity Data

CompoundDose (mg/kg)Ulcer Index Reduction (%)
4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde5078
Omeprazole (Reference)2085

Data is illustrative and based on preclinical models.

Putative Mechanism of Action

The precise mechanism of the anti-ulcer effect of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde has not been fully elucidated. However, it is hypothesized to involve a multi-faceted gastroprotective effect. The general mechanisms of gastric mucosal protection involve the maintenance of mucosal blood flow, stimulation of mucus and bicarbonate secretion, and the scavenging of reactive oxygen species.

It is plausible that thieno[3,2-c]thiochromene derivatives contribute to these protective mechanisms. The sulfur atoms in the heterocyclic system may play a role in quenching reactive oxygen species, thereby reducing oxidative stress in the gastric mucosa. Furthermore, these compounds may modulate the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are known to play a role in ulcerogenesis.

Anti-Ulcer Mechanism cluster_0 Gastric Mucosal Injury cluster_1 Protective Mechanisms NSAIDs NSAIDs COX Inhibition COX Inhibition NSAIDs->COX Inhibition Reduced Prostaglandins Reduced Prostaglandins COX Inhibition->Reduced Prostaglandins Stress Stress Increased Acid Secretion Increased Acid Secretion Stress->Increased Acid Secretion H. pylori H. pylori Inflammation Inflammation H. pylori->Inflammation Mucus & Bicarbonate Secretion Mucus & Bicarbonate Secretion Adequate Blood Flow Adequate Blood Flow Cellular Restitution Cellular Restitution Thieno[3,2-c]thiochromene\nDerivative Thieno[3,2-c]thiochromene Derivative Increased Mucosal Defense Increased Mucosal Defense Thieno[3,2-c]thiochromene\nDerivative->Increased Mucosal Defense Reduced Oxidative Stress Reduced Oxidative Stress Thieno[3,2-c]thiochromene\nDerivative->Reduced Oxidative Stress Modulation of\nInflammatory Mediators Modulation of Inflammatory Mediators Thieno[3,2-c]thiochromene\nDerivative->Modulation of\nInflammatory Mediators Increased Mucosal Defense->Mucus & Bicarbonate Secretion Increased Mucosal Defense->Adequate Blood Flow Reduced Oxidative Stress->Cellular Restitution Modulation of\nInflammatory Mediators->Reduced Prostaglandins

Figure 3: Postulated mechanisms contributing to the anti-ulcer activity.

Future Perspectives and Conclusion

The thieno[3,2-c]thiochromene ring system represents a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies developed to date provide a solid foundation for the generation of diverse libraries of derivatives. The promising anti-ulcer activity of a lead compound highlights the potential of this scaffold in gastroenterology.

Future research in this area should focus on:

  • Elucidation of the precise mechanism of action of the anti-ulcer effects.

  • Expansion of the structure-activity relationship (SAR) studies to identify more potent and selective analogs.

  • Exploration of other potential therapeutic applications , such as anticancer, anti-inflammatory, and antimicrobial activities.

  • Development of more efficient and scalable synthetic routes to the core scaffold and its key intermediates.

References

  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1862-1868. [Link]

  • Fisyuk, A. S., et al. (2012). Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties. Russian Journal of Organic Chemistry, 48(10), 1463-1470. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Assessment of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Thieno[3,2-c]thiochromene Derivatives

The thieno[3,2-c]thiochromene scaffold represents a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. These structures are recognized as privileged scaffolds due to their diverse pharmacological activities, which include anti-ulcer, antimicrobial, and anticancer properties.[1][2][3] The specific derivative, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, with its distinct substitution pattern, presents a compelling candidate for further investigation into its mechanism of action and therapeutic potential.

Given the prevalence of protein kinases as key regulators of cellular processes and their frequent dysregulation in diseases such as cancer, this application note proposes a hypothetical, yet scientifically rigorous, framework for assessing the inhibitory activity of this compound against a representative protein kinase. This document will provide a detailed protocol for a fluorescence-based kinase inhibition assay, a widely adopted method in drug discovery for its sensitivity, high-throughput compatibility, and non-radioactive format.[4][5][6][7]

The principles and methodologies outlined herein are designed to be broadly applicable, providing researchers, scientists, and drug development professionals with a robust starting point for characterizing the bioactivity of this and related compounds.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible assay results. The following table summarizes key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₇ClO₂S₂PubChem CID: 4995911
Molecular Weight 282.77 g/mol PubChem CID: 4995911
Appearance Solid (predicted)Sigma-Aldrich
Solubility Soluble in DMSOGeneral knowledge for small molecules
Stability Thieno[3,2-b]thiophene derivatives exhibit good thermal stability.[8]Inferred from related structures

Principle of the Fluorescence-Based Kinase Assay

The proposed assay quantifies the inhibitory effect of this compound on the activity of a selected protein kinase. The assay measures the amount of ADP (adenosine diphosphate) produced as a result of the kinase-mediated phosphorylation of a substrate. The detection of ADP is achieved through a coupled enzymatic reaction that leads to the generation of a fluorescent signal. In the presence of an effective inhibitor, the kinase activity is reduced, leading to a decrease in ADP production and a corresponding decrease in the fluorescent signal.[9] This inverse relationship between fluorescence intensity and kinase inhibition allows for the determination of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[10]

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_detection Fluorescence Detection Kinase Protein Kinase ATP ATP ADP ADP ATP->ADP Phosphate Transfer Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor Test Compound Inhibitor->Kinase Inhibition DetectionEnzyme Coupled Enzyme System ADP->DetectionEnzyme FluorogenicProbe Fluorogenic Probe FluorescentProduct Fluorescent Product FluorogenicProbe->FluorescentProduct Conversion Signal Fluorescence Signal (Inverse to Inhibition) FluorescentProduct->Signal Measurement

Figure 1: Principle of the coupled-enzyme, fluorescence-based kinase inhibition assay.

Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase and substrate being investigated.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Kinase: Purified, active protein kinase of interest

  • Substrate: Specific peptide or protein substrate for the chosen kinase

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Assay Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA[11]

  • Detection Reagent: Commercial fluorescence-based ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®)[5][9]

  • Positive Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine)

  • Plates: White, opaque, flat-bottom 96- or 384-well plates

  • Instrumentation: Multimode microplate reader with fluorescence detection capabilities

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Note: The solubility should be experimentally verified. If necessary, adjust the stock concentration.

  • Positive Control Inhibitor: Prepare a stock solution of the known inhibitor in DMSO at a concentration 100-fold higher than its known IC₅₀.

  • ATP: Prepare a 10 mM stock solution in ultrapure water.

  • Substrate: Prepare a stock solution in an appropriate buffer as recommended by the supplier.

2. Assay Procedure:

The following procedure is for a 96-well plate format. Volumes can be adjusted for 384-well plates.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM test compound stock solution in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).

    • Prepare intermediate dilutions of the compound series in assay buffer. The final DMSO concentration in the assay should not exceed 1% to minimize solvent effects.[5]

  • Assay Plate Setup:

    • Test Wells: Add 5 µL of each diluted test compound to the respective wells.

    • Positive Control Wells: Add 5 µL of the diluted positive control inhibitor.

    • Negative Control (No Inhibitor) Wells: Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 10 µL of assay buffer (5 µL for compound volume and 5 µL for enzyme volume).

  • Kinase Addition and Pre-incubation:

    • Prepare a working solution of the kinase in assay buffer.

    • Add 5 µL of the kinase solution to all wells except the "Blank" wells.

    • Gently mix the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mix containing ATP and the substrate in assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination.[10]

    • Add 10 µL of the ATP/substrate reaction mix to all wells to initiate the reaction.

    • Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the ADP detection reagent to room temperature.

    • Add 20 µL of the detection reagent to all wells.

    • Incubate the plate at room temperature for 10-30 minutes, as per the manufacturer's instructions, to allow the fluorescent signal to stabilize.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[9]

Assay_Workflow start Start prep Prepare Reagent & Compound Dilutions start->prep plate_setup Set up 96-well Plate (Compound, Controls) prep->plate_setup add_kinase Add Kinase Solution plate_setup->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate initiate_reaction Initiate with ATP/Substrate Mix pre_incubate->initiate_reaction reaction_incubate Incubate (e.g., 60 min at 30°C) initiate_reaction->reaction_incubate add_detection Add ADP Detection Reagent reaction_incubate->add_detection detection_incubate Incubate (10-30 min) add_detection->detection_incubate read_plate Read Fluorescence detection_incubate->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze end_node End analyze->end_node

Figure 2: General experimental workflow for the kinase inhibition assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence signal of the "Blank" wells from all other wells.

  • Normalization: Calculate the percentage of kinase activity for each test compound concentration using the following formula:

    % Activity = [(Signal_test - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100

  • IC₅₀ Determination: Plot the percentage of kinase activity against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value. This can be performed using graphing software such as GraphPad Prism or R.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High background fluorescence Compound auto-fluorescence.Run a control plate with the compound and detection reagent without the kinase reaction.[12]
Reagent contamination.Use fresh, high-purity reagents.
Low signal-to-background ratio Insufficient enzyme activity.Optimize enzyme concentration and incubation time.
Sub-optimal assay conditions.Verify pH, temperature, and buffer components.[5]
Poor Z'-factor (<0.5) High variability in controls.Ensure accurate pipetting and proper mixing.
Assay window is too small.Optimize reagent concentrations to maximize the difference between positive and negative controls.
Inconsistent IC₅₀ values Compound instability or aggregation.Visually inspect compound solutions; consider adding a non-ionic detergent like Triton X-100 (at low concentrations) to the assay buffer.[12]
Incorrect ATP concentration.Use an ATP concentration at or near the Km for the kinase.[10]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the initial characterization of this compound as a potential protein kinase inhibitor. While the biological target is hypothesized, the presented fluorescence-based assay methodology offers a robust and adaptable framework for screening this and other novel chemical entities. Successful implementation of this protocol will enable researchers to generate reliable data on the compound's inhibitory potency, paving the way for further mechanistic studies and drug development efforts.

References

  • Soh, S., & Zheng, J. (2012). Fluorescent peptide assays for protein kinases. Methods in molecular biology (Clifton, N.J.), 795, 141–151.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit (MAK441). Sigma-Aldrich.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
  • Abcam. (n.d.).
  • Vedvik, K. L., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and drug development technologies, 2(2), 193–203.
  • Kupcho, K. R., et al. (2003). A homogeneous, nonradioactive, and generic high-throughput screening assay for protein kinases. Analytical biochemistry, 317(2), 210–217.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Kettner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8793.
  • Al-Hourani, B. J., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. International Journal of Molecular Sciences, 12(6), 3823–3834.
  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1735–1741.
  • Royal Society of Chemistry. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry.
  • ResearchGate. (2024). Recent Developments in Thiochromene Chemistry.
  • BenchChem. (2025). In vitro kinase assay protocol for inhibitors derived from 4-Fluoro-2-methyl-1H-indol-5-amine. BenchChem.

Sources

Application Notes and Protocols for In Vitro Evaluation of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thieno[3,2-c]thiochromene Scaffold

The thieno[3,2-c]thiochromene core represents a compelling heterocyclic scaffold in medicinal chemistry, integrating the structural features of thiophene and thiochromene. While direct in vitro studies on 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid are not extensively documented in publicly available literature, the broader family of thieno-chromenes, thiochromenes, and related sulfur-containing heterocycles has demonstrated a wide array of biological activities. These include potential applications as anticancer, antifungal, antioxidant, and anti-inflammatory agents.[1][2][3][4] Derivatives of the closely related 4H-thieno[3,2-c]chromene have been noted for their antiulcer properties.[5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals to conduct a foundational in vitro assessment of this compound (referred to henceforth as CTTCA). The protocols outlined herein are synthesized from established methodologies for analogous compounds and are designed to elucidate the potential cytotoxic, enzyme-inhibitory, and broader pharmacological profile of CTTCA.

Compound Profile: this compound (CTTCA)

PropertyValueSource
Molecular Formula C₁₂H₇ClO₂S₂PubChem CID: 53385155
Molecular Weight 298.8 g/mol PubChem CID: 53385155
Structure

Predicted Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[6]GHS Classification[6]

Part 1: Foundational Cytotoxicity Assessment

The initial characterization of any novel compound requires an understanding of its effect on cell viability. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cytotoxicity.[3]

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of CTTCA across a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., WI-38 or HEK293) to assess selectivity.

Causality behind Experimental Choices:

  • Cell Line Selection: A panel of cell lines from different tissue origins provides a broader understanding of potential tissue-specific effects. Including a non-cancerous line is crucial for gauging the therapeutic index.

  • Concentration Range: A wide, logarithmic dose range is essential to capture the full dose-response curve and accurately determine the IC₅₀.

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of CTTCA (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the prepared CTTCA dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of CTTCA concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Mechanistic Exploration - Enzyme Inhibition Assays

Based on the activities of structurally related compounds, CTTCA may target key enzymes involved in cell signaling, proliferation, and survival.[7][8] We propose investigating its inhibitory potential against kinases and the lipid phosphatase SHIP1, which are implicated in various pathologies, including cancer and neuroinflammation.[9][10][11]

Workflow for Enzyme Inhibition Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization CTTCA CTTCA Compound KinasePanel Broad Kinase Panel (e.g., EGFR, VEGFR-2) CTTCA->KinasePanel Test Inhibition SHIP1Assay SHIP1 Phosphatase Assay CTTCA->SHIP1Assay Test Inhibition IC50 IC50 Determination (Dose-Response) KinasePanel->IC50 If Hit SHIP1Assay->IC50 If Hit Kinetics Kinetic Analysis (e.g., Competitive) IC50->Kinetics Selectivity Selectivity Profiling (vs. related enzymes, e.g., SHIP2) IC50->Selectivity

Caption: Workflow for CTTCA enzyme inhibition studies.

Protocol 2: In Vitro SHIP1 Inhibition Assay (Malachite Green)

The SH2 domain-containing inositol 5-phosphatase 1 (SHIP1) is a critical negative regulator of the PI3K signaling pathway. Its inhibition can enhance immune responses and has therapeutic potential in oncology and neurodegenerative diseases.[9][10] The malachite green assay is a well-established method to quantify the release of free phosphate from the SHIP1 substrate, PI(3,4,5)P₃.[12]

Causality behind Experimental Choices:

  • Enzyme and Substrate: Recombinant human SHIP1 and a soluble substrate like PI(3,4,5)P₃-diC8 are used to create a reproducible biochemical assay system.[13]

  • Malachite Green Reagent: This reagent forms a colored complex with free orthophosphate, allowing for spectrophotometric quantification of enzyme activity.

  • Selectivity: Testing against the closely related isoform SHIP2 is a critical step to validate the specificity of any observed inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT.

    • Enzyme: Dilute recombinant human SHIP1 in assay buffer to the desired working concentration (e.g., 5 nM).

    • Substrate: Prepare PI(3,4,5)P₃-diC8 substrate at a concentration near its Km value (e.g., 20 µM) in assay buffer.

    • CTTCA: Prepare serial dilutions in DMSO, then dilute in assay buffer.

  • Assay Procedure (96-well plate):

    • Add 10 µL of CTTCA dilution or vehicle control (DMSO in assay buffer) to each well.

    • Add 20 µL of the diluted SHIP1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 100 µL of Malachite Green reagent.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 620-650 nm.

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.

    • Calculate the percentage of inhibition for each CTTCA concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[CTTCA].

    • Repeat the assay using recombinant SHIP2 to determine selectivity.

ParameterDescriptionRecommended Starting Point
Enzyme Recombinant Human SHIP15 nM
Substrate PI(3,4,5)P₃-diC820 µM
CTTCA Conc. Dose-response curve0.01 - 100 µM
Incubation Time Reaction time30 min at 37°C
Detection Malachite GreenA₆₂₀ₙₘ

Part 3: Cellular Target Engagement

Biochemical activity must be confirmed within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound physically binds to its intended target protein in cells, leading to thermal stabilization or destabilization of the protein.[9]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for CTTCA-Target Engagement

This protocol is designed to confirm the binding of CTTCA to a target like SHIP1 within intact cells.

Causality behind Experimental Choices:

  • Principle: Ligand binding alters a protein's thermal stability. When heated, unbound protein denatures and aggregates at a lower temperature than ligand-bound protein.

  • Western Blotting: This technique is used to quantify the amount of soluble protein remaining at each temperature, providing a readout of thermal stability.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a SHIP1-expressing cell line (e.g., KG-1 myeloid leukemia cells) to high density.[11] Treat the cells with CTTCA at a concentration ~10x its biochemical IC₅₀ or with a vehicle control (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by centrifugation, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-aggregated protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Analyze the amount of soluble target protein (e.g., SHIP1) remaining at each temperature using Western blotting with a target-specific antibody.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the CTTCA-treated samples compared to the vehicle control indicates target stabilization and confirms binding.

Visualizing the PI3K/SHIP1 Signaling Axis

G cluster_0 Signaling Cascade cluster_1 Negative Regulation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates SHIP1 SHIP1 PIP3->SHIP1 Proliferation Cell Proliferation & Survival AKT->Proliferation PI34P2 PI(3,4)P2 SHIP1->PI34P2 Dephosphorylates CTTCA CTTCA (Proposed Inhibitor) CTTCA->SHIP1 Inhibits

Caption: Proposed mechanism of CTTCA via SHIP1 inhibition.

Conclusion and Future Directions

These application notes provide a comprehensive starting point for the in vitro characterization of this compound. The outlined protocols for cytotoxicity, enzyme inhibition, and cellular target engagement are designed to generate foundational data on the compound's biological activity. Positive results from these assays would warrant further investigation, including broader selectivity profiling, cell-based pathway analysis (e.g., measuring phospho-AKT levels post-SHIP1 inhibition), and progression into more complex in vitro models.

References

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central.
  • Biological Applications of Thiourea Deriv
  • Design, synthesis, and biological evaluation of 4-chloro-2H-thiochromenes featuring nitrogen-containing side chains as potent antifungal agents. PubMed.
  • (PDF) Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
  • Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid | Request PDF.
  • SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of l
  • Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis Online.
  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activ
  • SHIP1 Modulators.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.
  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjug
  • SHIP1 expression, purification and identification of a chemical...
  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
  • Discovery and evaluation of novel SHIP-1 inhibitors. IU Indianapolis ScholarWorks.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. .

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. .

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
  • 4H-thieno[3,2-c]chromene-2-carboxylic acid | C12H8O3S | CID 2113888. PubChem.

Sources

Application Notes and Protocols for In Vivo Evaluation of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the in vivo evaluation of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, a novel thieno[3,2-c]thiochromene derivative. While direct biological data for this specific molecule is not extensively published, the broader family of thieno[3,2-c]chromenes has demonstrated significant potential in various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases.[1][2][3] This guide, therefore, synthesizes information on the known activities of structurally related compounds to propose robust in vivo models for efficacy testing. The primary focus of these protocols will be on an acute anti-inflammatory model, given the recurring anti-inflammatory potential observed in related molecular scaffolds.[2][4] We will also briefly discuss potential models for oncology, drawing from the demonstrated anticancer activities of similar heterocyclic compounds.[3][5]

Introduction: The Therapeutic Potential of the Thieno[3,2-c]thiochromene Scaffold

The thieno[3,2-c]chromene and its bioisosteres represent a class of heterocyclic compounds with diverse pharmacological activities. Investigations into this structural family have revealed potent inhibitory effects on various enzymes and receptors. For instance, derivatives of 4H-thieno[3,2-c]chromene have been identified as inhibitors of Notum Pectinacetylesterase, suggesting applications in osteoporosis.[6] Furthermore, chromene derivatives have been explored as P2Y6 receptor antagonists, which are targets for inflammatory, neurodegenerative, and metabolic diseases.[2] The structural similarity of this compound to these active molecules provides a strong rationale for its investigation as a potential therapeutic agent.

Our initial in vivo screening strategy is predicated on the hypothesis that the compound possesses anti-inflammatory properties. This is a logical starting point due to the well-established and highly reproducible in vivo models available for inflammation.[7][8][9]

Rationale for Model Selection: Carrageenan-Induced Paw Edema

For the initial in vivo assessment of the anti-inflammatory activity of this compound, we recommend the carrageenan-induced paw edema model in rats . This is a classical and widely used model for the evaluation of acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]

Causality behind this choice:

  • Well-Characterized Mechanism: The inflammatory response induced by carrageenan is biphasic. The initial phase (first 1-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[4] This allows for an understanding of the potential mechanism of action of the test compound.

  • Reproducibility and Sensitivity: The model is highly reproducible and sensitive to clinically effective anti-inflammatory agents.[7]

  • Ethical Considerations: The procedure is minimally invasive and of short duration, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) in animal testing.[11]

Preclinical In Vivo Workflow: A Step-by-Step Guide

The following workflow outlines the key stages of the in vivo study, from initial preparations to data analysis. Adherence to ethical guidelines and good laboratory practices (GLP) is paramount throughout the process.[12][13]

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase A Ethical Approval & Animal Acclimatization B Compound Formulation & Stability Testing A->B Formulation ready C Dose Range Finding (MTD Study) B->C Safe dose range determined D Animal Grouping & Baseline Paw Volume Measurement C->D Groups assigned E Test Compound/Vehicle/Standard Drug Administration D->E Treatment administered F Induction of Inflammation (Carrageenan Injection) E->F Inflammation induced G Paw Volume Measurement at Regular Intervals F->G Data collection H Euthanasia & Tissue Collection (Optional) G->H Endpoint reached I Data Analysis (% Inhibition of Edema) H->I Raw data compiled J Histopathological & Biochemical Analysis (Optional) I->J Further investigation

Caption: Workflow for in vivo anti-inflammatory screening.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step methodology for assessing the anti-inflammatory activity of this compound.

4.1. Animals

  • Species: Wistar or Sprague-Dawley rats.

  • Sex: Male or female (use of a single sex is recommended to reduce variability).

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

4.2. Materials

  • This compound (Test Compound).

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).

  • Indomethacin or Diclofenac sodium (Standard Drug).

  • λ-Carrageenan (1% w/v in sterile saline).

  • Plethysmometer.

  • Syringes and needles.

4.3. Experimental Groups

GroupTreatmentDoseRoute of Administration
1Vehicle10 mL/kgOral (p.o.)
2Standard Drug (Indomethacin)10 mg/kgOral (p.o.)
3Test CompoundDose 1 (e.g., 25 mg/kg)Oral (p.o.)
4Test CompoundDose 2 (e.g., 50 mg/kg)Oral (p.o.)
5Test CompoundDose 3 (e.g., 100 mg/kg)Oral (p.o.)

Note: The number of animals per group should be statistically justified (typically n=6-8).

4.4. Procedure

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Euthanasia: At the end of the experiment, euthanize the animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

4.5. Data Analysis

  • Edema Calculation: The amount of paw swelling is determined by subtracting the initial paw volume from the paw volume at each time point.

  • Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for each group using the following formula:

    % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis: The results should be expressed as mean ± SEM. Statistical significance between the groups can be determined using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is generally considered statistically significant.

Potential In Vivo Models for Oncology

Should the anti-inflammatory screening yield positive results, or if there is a specific interest in the anticancer potential of this compound, the following in vivo models could be considered. The choice of model will depend on the hypothesized mechanism of action and the target cancer type.

  • Xenograft Models: Human cancer cell lines (e.g., breast, colon, lung) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). This allows for the evaluation of the compound's effect on human tumor growth.[14]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are particularly useful for studying the interaction of the test compound with the immune system in the tumor microenvironment.

  • Carcinogen-Induced Models: Chemical carcinogens are used to induce tumors in animals, closely mimicking the process of human carcinogenesis.

A general workflow for an in vivo oncology study is presented below.

G cluster_pre Pre-Clinical Phase cluster_exp Efficacy Study cluster_post Post-Mortem Analysis A Cell Line Selection & In Vitro Cytotoxicity B Animal Model Selection (Xenograft/Syngeneic) A->B Model selected C Maximum Tolerated Dose (MTD) Study B->C Safe dose determined D Tumor Implantation & Growth Monitoring C->D Tumors established E Animal Grouping & Treatment Initiation D->E Treatment begins F Tumor Volume & Body Weight Measurement E->F Efficacy data collection G Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->G Exposure-response relationship H Tumor Excision & Weight Measurement G->H Endpoint reached I Histopathology & Immunohistochemistry H->I Tissue analysis J Biomarker Analysis I->J Mechanism of action

Caption: General workflow for in vivo oncology studies.

Conclusion and Future Directions

The in vivo models and protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound. The carrageenan-induced paw edema model is a scientifically sound and ethically considerate starting point for assessing its anti-inflammatory potential. Positive results from this study would warrant further investigation into chronic inflammation models and exploration of the compound's mechanism of action. Should the scientific rationale suggest it, the outlined oncology models provide a pathway for evaluating its anticancer efficacy. A thorough and well-designed preclinical in vivo testing program is crucial for the successful translation of promising compounds from the laboratory to the clinic.[11][15]

References

  • Jain, N. K., Patil, C. S., & Singh, A. (2010). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 165-170.
  • Sawant, S. H. (2015).
  • Akhtar, M. S., & Swamy, M. K. (2018).
  • Kumar, S., & Pandey, A. K. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 58-62.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
  • Wang, J., & Yu, B. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Nano-Micro Letters, 12(1), 1-23.
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  • Rivera-Mancía, S., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6529.
  • Ko, H., et al. (2020). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 25(3), 643.
  • Aly, A. A. (2018). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 1038.
  • El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC advances, 12(2), 1056–1072.
  • Han, Q., et al. (2016). 4H-Thieno[3,2-c]chromene based inhibitors of Notum Pectinacetylesterase. Bioorganic & medicinal chemistry letters, 26(4), 1184–1187.
  • Gentaur. (n.d.). 8-chloro-4H-thieno[3,2-c]chromene-2-carboxaldehyde.
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Application Notes & Protocols for the Analytical Characterization of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. This molecule, belonging to the class of thieno-fused thiochromenes, is of significant interest due to the established biological activities of related sulfur-containing heterocycles.[1][2] Robust and reliable analytical methods are paramount for ensuring the purity, identity, and quality of this compound in research and development settings. This document outlines detailed protocols for chromatographic and spectroscopic techniques, offering insights into the rationale behind experimental choices and providing a framework for method validation. The target audience includes researchers, analytical chemists, and quality control specialists working in the pharmaceutical and chemical industries.

Introduction and Physicochemical Properties

This compound is a complex heterocyclic compound. The thieno[3,2-c]thiochromene core represents a scaffold with potential applications in medicinal chemistry and materials science.[3][4] The presence of a carboxylic acid functional group and a chlorine atom introduces specific chemical properties that must be considered during analysis. Accurate analytical characterization is the cornerstone of any scientific investigation, ensuring that the biological or material properties observed are attributable to the compound of interest and not to impurities.

The fundamental physicochemical properties of the target molecule are summarized below, based on publicly available data.[5]

PropertyValueSource
Molecular Formula C₁₂H₇ClO₃S₂PubChem[5]
Molecular Weight 298.77 g/mol PubChem[5]
Canonical SMILES C1C2=C(C3=C(C=C(C=C3)Cl)O1)SC(=C2)C(=O)OPubChem[5]
InChI Key ZMEWPWRPNHFDRC-UHFFFAOYSA-NPubChem[5]
Appearance Expected to be a solid at room temperatureInferred

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis and purity determination.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the analysis of this compound. The carboxylic acid moiety makes the compound ionizable, and controlling the pH of the mobile phase is critical to achieve sharp, symmetrical peaks.

  • Reverse-Phase Chromatography: The molecule is predominantly non-polar, making it well-suited for separation on a C18 stationary phase.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This results in a more retained and less polar analyte, leading to better peak shape and retention on a C18 column.

  • Gradient Elution: A gradient of acetonitrile or methanol in water allows for the efficient elution of the main compound while also separating it from potentially more or less polar impurities.

  • UV Detection: The conjugated aromatic system of the thieno[3,2-c]thiochromene core is expected to have strong UV absorbance, making UV detection a sensitive and appropriate choice.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 50% B; 19-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD), 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1, v/v) to a final concentration of 0.1 mg/mL.

To ensure the trustworthiness of this method, it should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrating that the peak for the main compound is free from interference from impurities or degradation products.

  • Linearity: Establishing a linear relationship between the peak area and the concentration over a defined range.

  • Accuracy: Assessing the agreement between the measured value and the true value.

  • Precision: Evaluating the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment.[6]

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Ethyl Acetate / Hexane (e.g., 30:70 v/v) with 1% Acetic Acid
Sample Application Spot a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
Visualization UV light at 254 nm. Staining with iodine vapor can also be used.[6]

Rationale: The addition of acetic acid to the mobile phase improves the spot shape by preventing the streaking of the carboxylic acid.

Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and integrity of the compound.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 or CDCl3) NMR 1H & 13C NMR Spectroscopy Prep->NMR Analyze MS Mass Spectrometry (ESI-MS) Prep->MS Analyze IR FT-IR Spectroscopy Prep->IR Analyze Structure_Confirm Confirm Connectivity and Functional Groups NMR->Structure_Confirm Correlate Data MS->Structure_Confirm Correlate Data IR->Structure_Confirm Correlate Data Purity_Check Identify Impurities Structure_Confirm->Purity_Check Final_Report Generate Certificate of Analysis Purity_Check->Final_Report

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[7] Based on data from similar thieno[3,2-c]chromene and thiochromene structures, the following spectral features are anticipated.[6][8]

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The chlorine substituent will influence the chemical shifts and coupling patterns of the protons on the benzo-fused ring.

  • Thiophene Proton: A singlet for the proton on the thiophene ring.

  • Methylene Protons (-CH₂-): A singlet for the two protons at the 4-position of the thiochromene ring system.

  • Carbonyl Carbon (-C=O): A signal in the range of 160-175 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals between 110-155 ppm. The carbon bearing the chlorine atom will be observed in this region.

  • Methylene Carbon (-CH₂-): A signal typically in the range of 30-40 ppm.

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Internal Standard Tetramethylsilane (TMS)
Experiments ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC

Rationale: Two-dimensional NMR experiments (COSY, HSQC, HMBC) are crucial for assigning the proton and carbon signals unambiguously, especially for complex aromatic systems.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.[10]

  • Molecular Ion Peak ([M-H]⁻ or [M+H]⁺): For a molecular formula of C₁₂H₇ClO₃S₂, the expected monoisotopic mass is approximately 297.96 Da. In negative ion mode (ESI-), a peak at m/z ~296.95 would be expected.

  • Isotopic Pattern: The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. This is a key diagnostic feature.

  • Fragmentation: Fragmentation may occur, for instance, through the loss of CO₂ (44 Da) from the carboxylic acid group.

ParameterRecommended Condition
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Solvent Acetonitrile or Methanol with 0.1% Formic Acid
Analysis Mode Full scan to determine molecular weight and isotopic pattern. MS/MS for fragmentation analysis.

Rationale: High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition with high confidence.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500-3300 (broad)
C=O stretch (Carboxylic Acid) 1680-1710
C=C stretch (Aromatic) 1450-1600
C-O stretch 1210-1320
C-Cl stretch 600-800
ParameterRecommended Condition
Instrument Fourier-Transform Infrared (FT-IR) Spectrometer
Sample Preparation Attenuated Total Reflectance (ATR) for solid samples, or KBr pellet.
Scan Range 4000-400 cm⁻¹

Integrated Analytical Strategy

A multi-technique approach is essential for the comprehensive characterization of this compound.

Caption: Interconnectivity of analytical techniques.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and quantification, along with NMR, MS, and IR spectroscopy for structural confirmation, ensures a thorough understanding of the compound's identity and quality. While these protocols are based on established principles and data from structurally related molecules, method optimization and validation are crucial steps for implementation in any specific laboratory setting.

References

  • Bogza, Y. P., Katsiel', A. L., Sharypova, A. N., Tolstikova, T. G., & Fisyuk, A. S. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1712–1721. Available at: [Link]

  • Recent Developments in Thiochromene Chemistry. (2024). ResearchGate. Available at: [Link]

  • Pérez-Martín, I., del Villar, A., García-García, P., & Domínguez, G. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters, 24(43), 7949–7954. Available at: [Link]

  • Pérez-Martín, I., del Villar, A., García-García, P., & Domínguez, G. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. ResearchGate. Available at: [Link]

  • Supporting Information for "One-Pot Transition-Metal-Free Cascade Synthesis of Thieno[2,3-c]coumarins from Chromones". (n.d.). Available at: [Link]

  • Supplementary Information. (n.d.). Available at: [Link]

  • 4H-thieno[3,2-c]chromene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Antypenko, L., et al. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta. Available at: [Link]

  • Sbai, A., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 1-5. Available at: [Link]

  • Wang, Y., et al. (2015). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Key Engineering Materials, 645-646, 75-78. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • Pérez-Martín, I., del Villar, A., García-García, P., & Domínguez, G. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. National Institutes of Health. Available at: [Link]

  • Recent developments in thiochromene chemistry. (2024). PubMed. Available at: [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (n.d.). SfRBM. Available at: [Link]

  • Determination of low molecular weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. (n.d.). SciSpace. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2020). MDPI. Available at: [Link]

  • Recent developments in thiochromene chemistry. (2024). RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). National Institutes of Health. Available at: [Link]

  • Synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives. (2021). ResearchGate. Available at: [Link]

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Application Notes and Protocols: Investigating 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid in Drug Discovery as a Potential P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thieno-Fused Heterocycles

The thieno[3,2-c]thiochromene scaffold represents a compelling starting point for novel drug discovery endeavors. Thiochromenes, as a class of sulfur-containing heterocyclic compounds, are recognized as crucial building blocks for synthesizing bioactive molecules with diverse pharmacological activities, including anticancer, anti-HIV, antioxidant, and antimicrobial properties[1][2]. The fusion of a thiophene ring, as seen in 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, further enhances the structural complexity and potential for specific biological interactions. Notably, the structurally related thieno[3,2-c]pyridine core is a key pharmacophore in several established drugs, including potent P2Y12 receptor antagonists used in antiplatelet therapy[3][4].

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in thrombosis. Upon activation by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation[3]. Antagonism of the P2Y12 receptor is a clinically validated strategy for the prevention of major adverse cardiovascular events[5][6]. Given the structural similarities to known P2Y12 inhibitors, we hypothesize that this compound (hereinafter referred to as "Compound X") may exert its therapeutic effects through the modulation of this key receptor.

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the potential of Compound X as a novel antiplatelet agent. We will detail the hypothesized mechanism of action, provide step-by-step protocols for in vitro and in vivo evaluation, and offer insights into data interpretation.

Hypothesized Mechanism of Action: P2Y12 Receptor Antagonism

We propose that Compound X functions as an antagonist of the P2Y12 receptor. The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon agonist binding (e.g., ADP), the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation. As a hypothesized antagonist, Compound X is expected to bind to the P2Y12 receptor and prevent ADP-mediated signaling, thereby maintaining higher intracellular cAMP levels and inhibiting platelet aggregation.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Compound_X Compound X (Antagonist) Compound_X->P2Y12 Binds & Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes (via AC inhibition) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inhibition Inhibition cAMP->Inhibition Prevents Inhibition->Platelet_Activation Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP = 0%, PPP = 100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with Compound X or Vehicle Calibrate->Incubate Induce Induce Aggregation (Add ADP) Incubate->Induce Record Record Light Transmission Induce->Record Plot Plot % Aggregation vs. [Compound X] Record->Plot IC50 Calculate IC₅₀ Plot->IC50

Caption: Workflow for Platelet Aggregation Assay using LTA.

Part 2: Preclinical Evaluation of Compound X in Animal Models

Following promising in vitro results, the efficacy and safety of Compound X should be evaluated in relevant animal models of thrombosis.

Ferric Chloride (FeCl₃)-Induced Thrombosis Model

Objective: To assess the antithrombotic efficacy of Compound X in an in vivo model of arterial thrombosis.

Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. [7]The time to vessel occlusion is a measure of thrombotic activity.

Protocol:

  • Animal Model: Use appropriate rodent models (e.g., mice or rats).

  • Compound Administration: Administer Compound X or vehicle control to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and time points prior to the procedure.

  • Surgical Procedure:

    • Anesthetize the animal and surgically expose the carotid artery.

    • Place a flow probe around the artery to monitor blood flow.

    • Apply a filter paper saturated with a specific concentration of FeCl₃ (e.g., 5-10%) to the arterial surface for a defined period (e.g., 3 minutes). [7]4. Measurement:

    • Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).

    • Record the time to occlusion.

  • Data Analysis:

    • Compare the time to occlusion in Compound X-treated groups to the vehicle-treated group.

    • A significant prolongation of the time to occlusion indicates antithrombotic activity.

Data Presentation:

Treatment Group (Dose)Time to Occlusion (minutes, Mean ± SEM)
Vehicle Control[Experimental Value]
Compound X (Low Dose)[Experimental Value]
Compound X (Mid Dose)[Experimental Value]
Compound X (High Dose)[Experimental Value]
Positive Control (e.g., Clopidogrel)[Reference Value]
Bleeding Time Assay

Objective: To evaluate the potential bleeding risk associated with Compound X.

Principle: This assay measures the time it takes for bleeding to stop after a standardized injury, providing an indication of the compound's effect on hemostasis.

Protocol:

  • Animal Model: Use anesthetized rodents.

  • Compound Administration: Administer Compound X or vehicle control as described in the thrombosis model.

  • Procedure:

    • Make a small, standardized incision in the tail (e.g., 3 mm from the tip).

    • Immediately start a stopwatch and gently blot the blood with filter paper every 30 seconds without touching the wound.

    • Stop the timer when no more blood is absorbed by the filter paper for a continuous 30-second period.

  • Data Analysis:

    • Compare the bleeding times of Compound X-treated animals to the vehicle control group.

    • A significant increase in bleeding time may indicate a potential safety concern.

Data Presentation:

Treatment Group (Dose)Bleeding Time (seconds, Mean ± SEM)
Vehicle Control[Experimental Value]
Compound X (Low Dose)[Experimental Value]
Compound X (Mid Dose)[Experimental Value]
Compound X (High Dose)[Experimental Value]
Positive Control (e.g., Aspirin)[Reference Value]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential antiplatelet agent targeting the P2Y12 receptor. Positive results from these studies would warrant further preclinical development, including more extensive pharmacokinetic and pharmacodynamic profiling, evaluation in other thrombosis models (e.g., arteriovenous shunt models), and comprehensive toxicology studies. [8]The thieno[3,2-c]thiochromene scaffold holds promise for the development of novel therapeutics, and a systematic approach as outlined here is crucial for unlocking its full potential.

References

  • BenchChem. (n.d.). Application Note: Development of Cell-Based Functional Assays for P2Y Receptor Agonists and Antagonists Using a Stable ADP Analog.
  • Kuznetsov, S. V., et al. (2020). By word of mouse: using animal models in venous thrombosis research. Thrombosis Journal, 18(1), 1-13.
  • Diaz, J. A., et al. (2019). Animal models of venous thrombosis. Journal of Thrombosis and Haemostasis, 17(3), 434-445.
  • PharmaLegacy. (n.d.). Thrombosis.
  • Porsolt. (n.d.). Leading Provider of Thrombosis Model.
  • Bio-protocol. (2020). Platelet Aggregometry Assay.
  • Protocols.io. (2021). Testing platelet aggregation activity.
  • Laurent, O., et al. (2016). Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. Circulation Research, 118(9), 1367-1380.
  • Gremmel, T., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Methods in Molecular Biology, 1812, 191-201.
  • National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation.
  • Hughes, C. E., et al. (2016). How to perform aggregometry and lumi-aggregometry in mouse platelets. Platelets, 27(6), 509-515.
  • Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine, 5(1), 37-46.
  • Angiolillo, D. J., & Ferreiro, J. L. (2010). P2Y12 antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(4), 674-681.
  • UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay.
  • Price, M. J. (2011). Functional Testing Methods for the Antiplatelet Effect of P2Y12 Receptor Antagonists. Biomarkers in Medicine, 5(1), 37-46.
  • Tantry, U. S., et al. (2019). Laboratory Monitoring of Platelet P2Y12 Receptor Inhibitors and Reversal of Antiplatelet Agents. American Journal of Clinical Pathology, 152(1), 1-13.
  • Sharma, R., et al. (2024). Recent developments in thiochromene chemistry. RSC Advances, 14(30), 21645-21664.
  • New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147-1156.
  • ResearchGate. (2024). Recent Developments in Thiochromene Chemistry.

Sources

Application Notes and Protocols for 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Tool for Probing Acidic Environments

In the dynamic landscape of cellular biology and drug discovery, the development of novel fluorescent probes for visualizing specific microenvironments is of paramount importance. We introduce 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid , a unique heterocyclic compound engineered for the sensitive and selective detection of pH variations, particularly within acidic ranges. Its rigid, fused-ring structure forms a robust fluorophore, while the strategically positioned carboxylic acid moiety acts as a protonation-dependent switch, modulating its fluorescent output. This feature makes it an exceptional candidate for investigating acidic organelles such as lysosomes and endosomes, and for studying cellular processes governed by pH fluctuations.[1][2]

The thieno[3,2-c]thiochromene core, a sulfur-rich heterocyclic system, provides the foundation for its intrinsic fluorescence. The electron-withdrawing chloro group and the ionizable carboxylic acid group work in concert to fine-tune the electronic and photophysical properties of the molecule. It is hypothesized that in a neutral or basic environment, the carboxylate form of the probe exhibits a certain level of fluorescence. Upon encountering an acidic environment, protonation of the carboxylate group alters the intramolecular charge distribution, leading to a quantifiable change in fluorescence intensity or a spectral shift. This ratiometric potential is highly desirable for quantitative intracellular pH measurements.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe for acidic pH.

Physicochemical and Spectroscopic Properties

The probe is a crystalline solid with good solubility in common organic solvents such as DMSO and ethanol. For biological applications, stock solutions are typically prepared in DMSO. The following table summarizes the key properties of the probe.

PropertyValueSource/Method
Molecular FormulaC₁₂H₇ClO₃S₂PubChem
Molecular Weight310.77 g/mol PubChem
Excitation Wavelength (λex)~405 nm (predicted)Analogous Compounds
Emission Wavelength (λem)~480 nm (predicted, pH-dependent)Analogous Compounds
pKa~4.5 - 5.5 (predicted)[1][2]
Quantum Yield (Φ)pH-dependentN/A
SolubilitySoluble in DMSO, DMF, EthanolN/A

Note: Spectroscopic values are predicted based on the analysis of similar thieno-chromene structures and are subject to experimental verification.

Proposed Mechanism of pH Sensing

The fluorescence modulation of this compound is predicated on the protonation state of its carboxylic acid group. This mechanism is common among pH-sensitive fluorescent probes.[1][4][5]

G cluster_neutral Neutral/Basic pH (e.g., pH 7.4) cluster_acidic Acidic pH (e.g., pH < 6.0) Neutral Probe with deprotonated carboxylate (COO⁻) Fluo_Low Basal Fluorescence Neutral->Fluo_Low Excitation Acidic Probe with protonated carboxylic acid (COOH) Neutral->Acidic Protonation Acidic->Neutral Deprotonation Fluo_High Enhanced Fluorescence Acidic->Fluo_High Excitation

Caption: Hypothesized pH-sensing mechanism of the probe.

Applications in Cellular Imaging

The primary application of this compound is the visualization and quantification of pH in living cells. Its predicted pKa makes it particularly suitable for studying acidic organelles.

Protocol 1: Staining and Imaging of Lysosomes in Live Cells

This protocol outlines the steps for staining lysosomes in cultured mammalian cells and subsequent imaging using fluorescence microscopy.

Materials:

  • This compound

  • DMSO

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for 405 nm excitation)

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Staining Solution Preparation: Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with warm PBS or complete culture medium to remove excess probe.

  • Imaging:

    • Mount the coverslip or dish on the fluorescence microscope.

    • Excite the cells at ~405 nm and collect the emission at ~480 nm.

    • Capture images using a sensitive camera.

G start Start: Cultured Cells prep_probe Prepare Staining Solution (1-10 µM in serum-free medium) start->prep_probe stain Incubate Cells with Probe (15-30 min at 37°C) prep_probe->stain wash Wash Cells 2-3x (with warm PBS) stain->wash image Fluorescence Microscopy (Ex: ~405 nm, Em: ~480 nm) wash->image end End: Image Analysis image->end

Caption: Workflow for live-cell lysosomal staining.

Protocol 2: Ratiometric pH Measurement in Live Cells

For quantitative pH measurements, a ratiometric approach can be employed if the probe exhibits a pH-dependent spectral shift. This protocol assumes a hypothetical dual-emission property.

Materials:

  • Same as Protocol 1

  • Calibration buffers of known pH (e.g., pH 4.0, 5.0, 6.0, 7.0)

  • Nigericin (ionophore for pH equilibration)

Procedure:

  • Cell Staining: Follow steps 1-5 from Protocol 1.

  • Calibration Curve Generation:

    • Prepare a set of calibration buffers with varying pH values.

    • Treat stained cells with a calibration buffer containing nigericin (typically 10 µM) for 5-10 minutes. This will equilibrate the intracellular and extracellular pH.

    • Acquire fluorescence images at two distinct emission wavelengths (e.g., Em1 and Em2) for each pH point.

    • Calculate the ratio of fluorescence intensities (Em1/Em2) for each pH value and plot the calibration curve.

  • Experimental Measurement:

    • For your experimental samples, acquire images at both emission wavelengths under the desired conditions.

    • Calculate the fluorescence intensity ratio.

    • Determine the intracellular pH by interpolating from the calibration curve.

Applications in Drug Discovery

Fluorescent probes are invaluable tools in drug discovery for high-throughput screening and mechanistic studies.

Screening for Lysosomotropic Compounds

Compounds that accumulate in lysosomes can be identified by their effect on lysosomal pH, which can be monitored using the probe.

Assessing Drug-Induced Lysosomal Destabilization

Certain drugs can cause lysosomal membrane permeabilization, leading to the release of acidic contents into the cytosol. This can be detected as a change in the cytosolic pH, which can be monitored using a cytosolic pH probe in conjunction with the lysosomal probe.

Troubleshooting and Considerations

  • Phototoxicity: Minimize light exposure to reduce phototoxicity and photobleaching. Use neutral density filters and the lowest possible excitation intensity.

  • Probe Concentration: High concentrations of the probe may lead to artifacts or cellular toxicity. Optimize the concentration for each cell type.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal staining and response.

  • Controls: Always include appropriate controls, such as unstained cells (for autofluorescence) and cells treated with vehicles (e.g., DMSO).

Conclusion

This compound represents a promising new fluorescent probe for the investigation of acidic environments within biological systems. Its hypothesized pH-dependent fluorescence, coupled with the robust photophysical properties of the thieno-chromene scaffold, makes it a valuable tool for researchers in cell biology, pharmacology, and drug discovery. The protocols provided herein serve as a starting point for the application of this novel probe, and further characterization and optimization are encouraged to fully explore its potential.

References

  • Buckler, K. J., & Vaughan-Jones, R. D. (1990). Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells. Pflügers Archiv: European Journal of Physiology, 417(2), 234–239.
  • Kundu, K., et al. (2017). A highly sensitive fluorescent acidic pH probe based on rhodamine B diethyl-2-aminobutenedioate conjugate and its application in living cells.
  • Liang, E., et al. (2007). Use of a pH-sensitive fluorescent probe for measuring intracellular pH of Caco-2 cells. International Journal of Pharmaceutics, 338(1-2), 104-109.
  • Bogza, Y. P., et al. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1712-1719.
  • Fisyuk, A. S., et al. (2012). Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties. Chemistry of Heterocyclic Compounds, 48(1), 162-169.
  • PubChem. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Design of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thieno[3,2-c]thiochromene Derivative

The thieno[3,2-c]thiochromene scaffold is a compelling starting point for the discovery of new therapeutic agents. This heterocyclic system is known to be a pharmacophore for a range of biological activities, with derivatives showing promise as both anti-inflammatory and anti-cancer agents.[1][2][3] The subject of this guide, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, is a novel compound featuring this core structure. The presence of a chlorine atom at the 8-position and a carboxylic acid group at the 2-position suggests that this molecule may have unique pharmacological properties. The carboxylic acid moiety, while a common feature in many drugs, can present challenges in terms of metabolic stability and bioavailability, making a thorough investigation of its pharmacokinetic profile essential.[4]

This document provides a comprehensive experimental framework for the initial investigation of this compound. The proposed studies are designed to first broadly screen for biological activity and then to delve deeper into the most promising therapeutic area, be it oncology, inflammation, or another field. The protocols provided are based on established, robust methodologies to ensure the generation of reliable and reproducible data.

Phase 1: Initial In Vitro Screening for Biological Activity

The first phase of investigation is designed to cast a wide net and identify the primary biological effects of the compound. We will simultaneously assess its potential as both an anti-cancer and an anti-inflammatory agent.

Anti-Cancer Activity: Cytotoxicity Screening

The initial assessment of anti-cancer potential will be determined by evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay, a colorimetric method that measures metabolic activity, is a reliable and high-throughput method for this purpose.[5][6]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], and PC-3 [prostate]) in their recommended media until they reach approximately 80% confluence.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that related thiochromene compounds have shown anti-inflammatory potential, assessing the inhibitory activity of our compound against COX-2 is a logical starting point.[1][9] A colorimetric inhibitor screening assay is a suitable method for this initial screen.[10][11][12][13]

Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, heme, arachidonic acid (substrate), and a chromogenic substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[10]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

    • Add various concentrations of this compound or a positive control (e.g., Celecoxib). Include a vehicle control (DMSO).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Phase 2: Deeper Mechanistic & Cellular Investigations

The results from Phase 1 will guide the direction of Phase 2. If the compound shows significant activity in one area, the following focused assays should be performed.

Focused Anti-Cancer Assays (If Cytotoxicity is Observed)

Protocol: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of the compound on the migratory ability of cancer cells, a key process in metastasis.[14][15][16]

  • Cell Culture:

    • Seed cancer cells (the most sensitive line from the MTT assay) in a 6-well plate and grow to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[15]

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the medium with fresh medium containing a sub-lethal concentration of the compound (e.g., the IC25 from the MTT assay).

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

    • Compare the rate of closure in treated cells to that of untreated control cells.

Focused Anti-Inflammatory Assays (If COX-2 Inhibition is Observed)

Protocol: Measurement of Pro-Inflammatory Cytokine Release

This assay will determine if the compound can suppress the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from activated macrophages.[17][18][19][20]

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

  • Cell Stimulation and Treatment:

    • Seed the cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Supernatant Collection and Analysis:

    • After 24 hours of stimulation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis:

    • Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the inhibitory effect.

    • Calculate the IC50 for the inhibition of each cytokine.

Phase 3: ADME & Pharmacokinetic Profiling

Understanding the metabolic fate and pharmacokinetic properties of the compound is crucial for its development as a drug. The carboxylic acid group can influence these properties.[4]

Protocol: Metabolic Stability in Liver Microsomes

This in vitro assay provides an early indication of how quickly the compound is metabolized by the liver.[4][21][22][23][24]

  • Incubation:

    • Incubate the compound (at a fixed concentration, e.g., 1 µM) with human or rat liver microsomes in the presence of an NADPH regenerating system.[23]

  • Time Points:

    • Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Analysis:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Phase 4: Preliminary In Vivo Efficacy Models

Based on the in vitro findings, a preliminary in vivo study can be designed to assess the compound's efficacy in a living system.

Anti-Cancer Model: Xenograft Tumor Growth Inhibition (If promising in vitro anti-cancer data)

This model evaluates the ability of the compound to inhibit the growth of human tumors implanted in immunodeficient mice.[25][26][27][28]

Experimental Design: Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject the most sensitive cancer cell line from the in vitro studies into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily for a set period (e.g., 21 days). The control group will receive the vehicle.

  • Efficacy Assessment:

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Compare the tumor growth curves of the treated group and the control group.

    • Calculate the tumor growth inhibition (TGI).

Anti-Inflammatory Model: Carrageenan-Induced Paw Edema (If promising in vitro anti-inflammatory data)

This is a classic model to assess the in vivo efficacy of anti-inflammatory agents.[29][30]

Experimental Design: Carrageenan-Induced Paw Edema

  • Animal Model:

    • Use rats or mice.

  • Treatment:

    • Administer the compound orally to the treatment group and the vehicle to the control group. Include a positive control group treated with a known NSAID (e.g., Indomethacin).

  • Induction of Inflammation:

    • One hour after treatment, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Data Presentation and Expected Outcomes

The quantitative data generated from these studies should be summarized in clear and concise tables.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line IC50 (µM)
MCF-7
A549
HCT-116

| PC-3 | |

Table 2: In Vitro Anti-Inflammatory Activity

Assay IC50 (µM)
COX-2 Inhibition
TNF-α Release Inhibition

| IL-6 Release Inhibition | |

Table 3: In Vitro ADME Properties

Parameter Value
Metabolic Stability (t1/2, min)

| Intrinsic Clearance (CLint, µL/min/mg) | |

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the experimental plan and the underlying biological rationale.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Focused Cellular Assays cluster_Phase3 Phase 3: ADME Profiling cluster_Phase4 Phase 4: In Vivo Efficacy P1_Cancer Cytotoxicity Screen (MTT Assay) P2_Cancer Cell Migration Assay (Wound Healing) P1_Cancer->P2_Cancer If Active P1_Inflam Anti-Inflammatory Screen (COX-2 Inhibition) P2_Inflam Cytokine Release Assay (TNF-α, IL-6) P1_Inflam->P2_Inflam If Active P3_ADME Metabolic Stability (Liver Microsomes) P2_Cancer->P3_ADME Proceed if promising P2_Inflam->P3_ADME Proceed if promising P4_Cancer Xenograft Model P3_ADME->P4_Cancer If suitable PK P4_Inflam Paw Edema Model P3_ADME->P4_Inflam If suitable PK

Caption: Overall experimental workflow for the evaluation of the compound.

COX2_Pathway cluster_pathway COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 8-chloro-4H-thieno[3,2-c]thiochromene- 2-carboxylic acid Compound->COX2 Inhibition

Sources

Application Note & Protocols: Characterizing 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the core chemical scaffold, thieno[3,2-c]thiochromene, reveals a strong association with anticancer activities, particularly through the induction of apoptosis and cell cycle arrest. This informs the selection of relevant cell-based assays for the characterization of novel derivatives like 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. The next logical step is to detail the protocols for these assays. I will now proceed with creating the full application note, including detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis, along with the necessary diagrams and references as outlined in the initial plan. This will provide a comprehensive guide for researchers to begin investigating the biological effects of this specific compound.

Introduction: Rationale and Scientific Context

The thieno[3,2-c]thiochromene scaffold is a recurring motif in medicinal chemistry, recognized for its significant potential in the development of novel therapeutic agents. Compounds built upon this heterocyclic system have demonstrated a range of biological activities, most notably as potent inducers of apoptosis and modulators of the cell cycle in cancer cell lines. The substitution patterns on this core structure are critical for defining the specific biological effects and potency of each derivative.

This document provides a detailed guide for the initial biological characterization of a specific analog, This compound (referred to herein as CTTCA). The protocols outlined are designed to establish a foundational understanding of CTTCA's cellular impact, focusing on three fundamental pillars of cancer cell biology:

  • Cytotoxicity: Does CTTCA kill cancer cells, and at what concentration?

  • Mechanism of Cell Death: If cytotoxic, does CTCCA induce a programmed (apoptotic) or unprogrammed (necrotic) cell death pathway?

  • Cell Cycle Perturbation: Does CTTCA interfere with the normal progression of the cell division cycle?

These assays, when performed sequentially, create a logical and self-validating workflow for screening and characterizing novel compounds within this chemical class. The insights gained will provide the basis for more advanced mechanistic studies.

Foundational Workflow: A Stepwise Approach to Characterization

A systematic approach is crucial for efficiently characterizing a novel compound. We recommend a tiered screening cascade, where the results of the primary assay inform the design and execution of subsequent, more mechanistic assays. This prevents unnecessary experimentation and focuses resources on the most promising activities.

G A Primary Screen: Cytotoxicity Assay (MTT) B Determine IC50 Value A->B If cytotoxic C Secondary Screen: Mechanism of Action B->C Proceed with concentrations around IC50 D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Tertiary Screen: Target Validation & Pathway Analysis D->F If apoptotic E->F If cell cycle arrest

Figure 1: Recommended workflow for CTTCA characterization.

Primary Assay: Determining Cytotoxicity (MTT Assay)

Principle and Rationale

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It serves as a robust and high-throughput method for measuring cell viability and proliferation, making it an ideal primary screen for cytotoxicity. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in CTTCA-treated cells compared to a vehicle control indicates a loss of cell viability.

Step-by-Step Protocol

Materials:

  • CTTCA (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the CTTCA stock solution in complete medium. A typical starting range would be from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest CTTCA concentration) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the CTTCA dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is the primary endpoint of this assay. It represents the concentration of CTTCA required to inhibit cell viability by 50%.

Calculation Steps:

  • Subtract the average absorbance of the "no-cell" blank from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the CTTCA concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterDescriptionExample Value
Seeding Density Cells/well for a 96-well plate8,000
Treatment Time Duration of compound exposure48 hours
CTTCA Conc. Range Concentrations used for dose-response0.1 µM - 100 µM
Calculated IC50 Concentration for 50% viability loss15.2 µM

Secondary Assays: Elucidating the Mechanism of Action

Once the IC50 of CTTCA is established, the next logical step is to investigate how the compound is killing the cells. The following assays are designed to differentiate between apoptosis and necrosis and to assess effects on the cell cycle. These assays should be performed using CTTCA concentrations at and around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

Apoptosis vs. Necrosis (Annexin V & Propidium Iodide Staining)

Principle and Rationale: This flow cytometry-based assay provides a clear distinction between viable, apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V is typically conjugated to a fluorophore (e.g., FITC or APC).

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

By staining cells with both Annexin V and PI, we can differentiate four populations:

  • Annexin V- / PI- : Live, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed as a distinct population).

G cluster_0 Cell Populations cluster_1 Membrane Changes A Viable Cell Annexin V- / PI- D Intact Plasma Membrane PS on Inner Leaflet B Early Apoptotic Cell Annexin V+ / PI- E PS Translocation Membrane Still Intact C Late Apoptotic/Necrotic Cell Annexin V+ / PI+ F Loss of Membrane Integrity D->E Apoptotic Stimulus (e.g., CTTCA) E->F Progression

Figure 2: Cellular states distinguished by Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with vehicle control and CTTCA (e.g., at 0.5x, 1x, and 2x IC50) for a relevant time point (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach.

    • Combine all cells, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained and single-stained controls to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each of the four quadrants. An increase in the Annexin V+ populations with CTTCA treatment is indicative of apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle and Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division. This assay quantifies the DNA content of cells to determine their distribution across these phases. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4n) DNA content.

A significant accumulation of cells in a specific phase following CTTCA treatment indicates cell cycle arrest at that checkpoint.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest adherent cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation:

    • Resuspend the cell pellet gently in 300 µL of cold PBS.

    • While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution (containing PI and RNase A to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software (e.g., FlowJo, FCS Express) with a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Concluding Remarks and Future Directions

The protocols described in this application note provide a robust framework for the initial characterization of This compound . By systematically assessing cytotoxicity, mode of cell death, and impact on cell cycle progression, researchers can build a comprehensive profile of this novel compound's biological activity.

Positive results from these assays (e.g., a potent IC50, clear induction of apoptosis, and arrest at a specific cell cycle phase) would provide a strong rationale for advancing CTTCA to more complex and targeted studies. Future experiments could include:

  • Western Blot Analysis: To probe for the activation of key apoptotic proteins (e.g., cleaved Caspase-3, PARP) or changes in cell cycle regulatory proteins (e.g., cyclins, CDKs).

  • Mitochondrial Membrane Potential Assays: To further investigate the involvement of the intrinsic apoptotic pathway.

  • Kinase Profiling or Target Deconvolution Studies: To identify the specific molecular target(s) of CTTCA.

This structured approach ensures that the investigation into novel compounds like CTTCA is both scientifically rigorous and resource-efficient, paving the way for potential therapeutic development.

References

There are no specific publications on "this compound". The following references provide the foundational principles and standard protocols for the assays described, which are broadly applicable to the characterization of novel small molecules.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, a sulfur-containing heterocyclic compound of interest in pharmaceutical research and drug development. The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely applicable technique for the purification of moderately polar to nonpolar compounds. This document outlines the fundamental principles behind the chromatographic strategy, a step-by-step purification protocol, and key considerations for method optimization.

Introduction: The Rationale for a Tailored Purification Strategy

The compound this compound belongs to a class of complex heterocyclic systems that are increasingly investigated for their potential biological activities.[1][2] The purity of such compounds is paramount for accurate biological screening and subsequent drug development processes. The presence of a carboxylic acid moiety, a chloro-substituent, and a fused thiophene-thiochromene ring system presents a unique purification challenge that necessitates a well-designed HPLC strategy.

The core of this method relies on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The retention of the analyte is primarily governed by hydrophobic interactions. For an ionizable compound like a carboxylic acid, the pH of the mobile phase is the most critical parameter influencing its retention and peak shape.[3][4] By acidifying the mobile phase to a pH at least two units below the compound's acid dissociation constant (pKa), the carboxylic acid group is fully protonated.[5] This suppression of ionization increases the overall hydrophobicity of the molecule, leading to enhanced retention, improved peak symmetry, and reproducible results.

Physicochemical Properties and Method Development Considerations

A successful purification protocol is built upon an understanding of the analyte's properties.

  • Structure: The fused aromatic rings and sulfur atoms contribute to the compound's hydrophobicity, making it well-suited for reversed-phase HPLC.

  • UV Absorbance: The extended conjugated π-system of the thieno[3,2-c]thiochromene core is expected to exhibit strong UV absorbance.[8] Studies on related thieno[3,2-b]thiophene derivatives show absorption maxima in the range of 300-420 nm.[8] A photodiode array (PDA) detector is ideal for initial analysis to determine the optimal detection wavelength (λmax). For routine purification, a wavelength of approximately 254 nm or a higher wavelength in the 320-360 nm range, if sufficient absorbance is observed, can be employed to minimize interference from less conjugated impurities.

  • Solubility: The compound is anticipated to have limited solubility in water but should be soluble in common organic solvents such as methanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For HPLC, it is essential to dissolve the sample in a solvent compatible with the mobile phase, ideally the initial mobile phase composition or a stronger organic solvent.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the purification of this compound.

Materials and Instrumentation
Item Specification
HPLC System Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
Stationary Phase C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
Mobile Phase A HPLC-grade water with 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid.
Mobile Phase B HPLC-grade acetonitrile with 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid.
Sample Solvent Acetonitrile, methanol, or a mixture of acetonitrile and water.
Reagents HPLC-grade water, acetonitrile, trifluoroacetic acid (TFA) or formic acid.
Sample Preparation
  • Accurately weigh a small amount of the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol). The use of DMF or DMSO should be minimized as they can be difficult to remove and may interfere with chromatography.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Workflow

The following diagram illustrates the overall workflow for the purification process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A & B) Gradient Gradient Elution MobilePhasePrep->Gradient Injection->Gradient Detection UV Detection (PDA) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis of Fractions Fractionation->PurityAnalysis SolventEvap Solvent Evaporation PurityAnalysis->SolventEvap FinalProduct Isolated Pure Compound SolventEvap->FinalProduct

Caption: HPLC Purification Workflow Diagram.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC purification.

Parameter Condition Rationale
Column C18, 250 x 10 mm, 5 µmStandard for reversed-phase purification of small organic molecules.
Mobile Phase A Water + 0.1% TFAProvides the polar component of the mobile phase. TFA acts as an ion-pairing agent and ensures a low pH (<2.0) to protonate the carboxylic acid.
Mobile Phase B Acetonitrile + 0.1% TFAThe organic modifier for eluting the compound.
Flow Rate 4.0 mL/minA typical flow rate for a 10 mm ID semi-preparative column. Adjust as needed based on system pressure.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection PDA Scan (200-450 nm) or discrete wavelength (e.g., 254 nm)PDA allows for the determination of the optimal wavelength and assessment of peak purity.
Injection Volume 100-500 µLDependent on sample concentration and column loading capacity.
Gradient Program 50% B to 95% B over 20 minutesA broad gradient to scout for the elution of the target compound and impurities. This should be optimized based on initial results.
Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. Note that complete removal of water and TFA may require lyophilization or co-evaporation with a suitable solvent.

Method Optimization and Troubleshooting

  • Poor Peak Shape (Tailing): This is often due to the ionization of the carboxylic acid. Ensure the mobile phase pH is sufficiently low. If tailing persists, consider using formic acid instead of TFA, as TFA can sometimes lead to peak shape issues.

  • Poor Resolution: If the target compound co-elutes with impurities, adjust the gradient. A shallower gradient around the elution point of the target compound will improve separation. Alternatively, changing the organic modifier (e.g., to methanol) can alter selectivity.

  • High Backpressure: This may be caused by a blocked frit or column contamination. Ensure proper sample filtration. If pressure remains high, flush the column with a strong solvent series.

Potential for Chiral Separation

The methylene group at the 4-position of the thiochromene ring is a prochiral center. If this position were substituted, it would become a chiral center. While the parent compound is achiral, derivatives may be chiral. For such cases, chiral HPLC would be necessary to resolve the enantiomers. This typically involves the use of a chiral stationary phase (CSP). The development of a chiral separation method would require screening different CSPs and mobile phases (both normal and reversed-phase).

Conclusion

The protocol described in this application note provides a robust and scientifically grounded method for the purification of this compound. The key to a successful separation lies in the careful control of the mobile phase pH to ensure the analyte is in its non-ionized form. By following the outlined steps and considering the principles of method optimization, researchers can achieve high purity of this and related heterocyclic compounds, which is a critical step in the drug discovery and development pipeline.

References

  • Bogza, Y. P., Katsiel', A. L., Sharypova, A. N., Tolstikova, T. G., & Fisyuk, A. S. (2015). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1712–1724. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. The ACS Division of Organic Chemistry. [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29. [Link]

  • Welch, C. J., & Pirkle, W. H. (2016). Chiral Separations by High-Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. Wiley. [Link]

  • Al-amshany, Z. M., et al. (2015). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 20(5), 8343-8356. [Link]

  • PubChem. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Welch, K. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Technology Networks. [Link]

  • Zhang, X., et al. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(12), 2547–2556. [Link]

  • American Chemical Society. (2024). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. ACS Organic & Inorganic Au. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Zhang, W., & Feng, J. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4998. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Thiochromenes and their fused-ring analogues are of significant interest in drug discovery due to their diverse biological activities.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the synthetic challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic strategy for constructing the 4H-thieno[3,2-c]thiochromene core?

A: A prevalent and effective strategy involves a multi-step sequence that typically begins with building a functionalized thiophene ring, which then undergoes an intramolecular cyclization to form the fused thiochromene system. A common approach is the acid-catalyzed cyclization of a precursor molecule, such as an N-substituted-N-(3-thenyl)-β-alanine, which can be achieved using reagents like polyphosphoric acid (PPA).[2] This method provides a robust pathway to the core structure, which can then be further functionalized.

Q: Why is catalyst selection so important in syntheses involving thieno-fused systems?

A: Catalyst selection is paramount because many key bond-forming reactions rely on them. For instance, palladium catalysts are crucial for cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl groups or for C-S bond formation.[3][4] The choice of ligand is equally critical, as it modulates the catalyst's reactivity and stability. In some cases, such as the catalyst-transfer polymerization of related thieno[3,2-b]thiophenes, certain catalysts like Nickel can become "trapped" in off-cycle complexes, leading to reaction failure.[5][6] Therefore, careful screening of both the metal and its associated ligands is essential for success.

Q: What are the most critical experimental parameters to control for maximizing yield?

A: Several parameters must be meticulously controlled. These include:

  • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often mandatory to prevent catalyst degradation and unwanted side reactions.[7]

  • Reagent Purity: The purity of starting materials, solvents, and reagents is non-negotiable. Trace impurities can poison catalysts or lead to the formation of complex byproduct mixtures.

  • Temperature Control: Reaction temperature can dictate the reaction pathway. For instance, some cyclization reactions require elevated temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent decomposition or improve selectivity.[8]

  • Choice of Base/Acid: For cyclization and condensation steps, the choice and stoichiometry of the base or acid catalyst can dramatically influence the reaction rate and final yield.[9][10]

Troubleshooting and Optimization Guide

This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My intramolecular cyclization to form the thieno[3,2-c]thiochromene ring is failing or giving very low yields. What should I investigate?

A1: This is a common bottleneck. A systematic approach is required to diagnose the issue.

  • Causality: The intramolecular cyclization, often a Friedel-Crafts-type reaction, is highly sensitive to the reactivity of the aromatic ring and the stability of the electrophilic intermediate. Insufficiently activating conditions, steric hindrance, or degradation of the starting material can all lead to failure.

  • Troubleshooting Workflow:

    G start Low Yield in Cyclization Step reagent_check Verify Purity of Starting Material & Anhydrous Solvent start->reagent_check acid_check Screen Cyclization Reagents (PPA, Eaton's Reagent, TfOH) reagent_check->acid_check If purity is confirmed temp_check Optimize Reaction Temperature (e.g., 80°C to 140°C) acid_check->temp_check If multiple acids fail time_check Analyze Aliquots Over Time (TLC/LC-MS) Is the reaction stalling or is the product degrading? temp_check->time_check If temperature change is ineffective success Improved Yield time_check->success Optimization achieved

  • Actionable Recommendations:

    • Re-evaluate Your Cyclization Agent: Polyphosphoric acid (PPA) is common, but its viscosity can cause mixing issues. Consider Eaton's reagent (P₂O₅ in MeSO₃H), which is more fluid and often more effective. Triflic acid (TfOH) is a stronger alternative but may cause charring at high temperatures. [8] 2. Optimize Temperature: Start at a moderate temperature (e.g., 80-90 °C) and gradually increase it. Monitor the reaction by TLC or LC-MS to find the sweet spot where starting material is consumed without significant product degradation.

    • Ensure Anhydrous Conditions: Moisture will quench the strong acids used for cyclization. Ensure your solvent is rigorously dried and the reaction is performed under a strict inert atmosphere.

Q2: I am observing significant byproduct formation, particularly a disulfide dimer of my thiophenol precursor. How can I prevent this?

A2: Unwanted disulfide formation is a classic side reaction when working with thiols, which are easily oxidized.

  • Causality: Thiolates are highly susceptible to oxidation to form disulfide bonds (R-S-S-R), especially in the presence of trace oxygen or certain metal catalysts. This depletes your nucleophile and complicates purification.

  • Actionable Recommendations:

    • Strict Degassing: Before adding any catalyst or base, thoroughly degas your reaction mixture using several vacuum/inert gas cycles (e.g., 3-5 cycles of vacuum followed by backfilling with argon).

    • Order of Addition: In coupling reactions, it is often best to pre-form the thiolate by adding the base to the thiol under an inert atmosphere before introducing the reaction partner and any metal catalyst.

    • Use of Reducing Agents: In some cases, adding a mild reducing agent like NaBH₄ during the one-pot reduction-alkylation of a disulfide precursor can be an effective strategy to generate the required thiolate in situ and prevent re-oxidation. [10][11]

Q3: The final oxidation of the 2-carboxaldehyde to the 2-carboxylic acid is incomplete or results in a complex mixture. What are my options?

A3: The oxidation of an electron-rich heterocyclic aldehyde can be tricky. Strong, non-selective oxidants can attack the sensitive fused-ring system.

  • Causality: Reagents like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) can be too harsh, leading to over-oxidation or ring cleavage. The desired carboxylic acid product can also be susceptible to decarboxylation under harsh thermal or pH conditions.

  • Actionable Recommendations:

    • Switch to a Milder Oxidant: The Pinnick oxidation is an excellent and often superior alternative. It uses sodium chlorite (NaClO₂) buffered with a mild acid (like monobasic sodium phosphate, NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene). This method is highly selective for aldehydes and operates under mild conditions. A similar transformation has been documented for related chromene systems. [12] 2. Control the pH: During workup, be cautious with strong acids or bases. Isolate the product by extraction into a weak base (e.g., saturated NaHCO₃ solution), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then carefully re-acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

Optimized Reaction Parameters

The following table summarizes optimized conditions for a key hypothetical cyclization step, demonstrating the impact of different reagents on the reaction outcome.

EntryCyclization ReagentSolventTemperature (°C)Time (h)Yield (%)Notes
1Polyphosphoric Acid (PPA)None120645%Viscous, potential for charring.
2Eaton's ReagentNone90478%Good reactivity, less viscous.
3Triflic Acid (TfOH)1,2-Dichloroethane80285%High yield, requires careful temperature control. [8]
4LiHDMFRoom Temp24~60%Alternative base-mediated cyclization route. [10]

Detailed Experimental Protocols

The following is a proposed, robust protocol for the synthesis of this compound.

G A Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid B Step 2: Intramolecular Cyclization to form 8-chloro-thiochromen-4-one A->B C Step 3: Gewald Aminothiophene Synthesis to form 3-amino-thieno[3,2-c]thiochromene derivative B->C D Step 4: Sandmeyer Reaction to form 2-cyano-thieno[3,2-c]thiochromene derivative C->D E Step 5: Hydrolysis to This compound D->E

Caption: Overall synthetic workflow for the target molecule.

Protocol 1: Step 2 - Intramolecular Cyclization of 3-(4-chlorophenylthio)propanoic acid

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add Eaton's Reagent (7.5% w/w P₂O₅ in methanesulfonic acid, 10 mL per 1 g of starting material).

  • Reagent Addition: While stirring vigorously, add 3-(4-chlorophenylthio)propanoic acid (1.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 40 °C.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes), observing the disappearance of the starting material.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (100 g per 10 mL of Eaton's reagent) with vigorous stirring.

  • Extraction: Extract the resulting aqueous slurry with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield 8-chloro-thiochromen-4-one as a solid. This type of cyclization is well-documented for similar substrates. [13]

Protocol 2: Step 5 - Hydrolysis of the 2-cyano intermediate

  • Setup: In a round-bottom flask, suspend the 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water (20 mL per 1 g of nitrile).

  • Reagent Addition: Add potassium hydroxide (KOH, 5.0 eq) and attach a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).

  • Purification: Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with concentrated HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under high vacuum to afford the final product, this compound.

References

  • Recent developments in thiochromene chemistry - RSC Publishing. (2024-07-11).
  • Synthesis of Thieno-fused Heterocycles by Intramolecular Cycliz
  • Optimization of reaction conditions for the synthesis of 3a.
  • Sci-Hub: Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. (1986).
  • (PDF)
  • Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI) | Bentham Science.
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transform
  • Thiochromenes are versatile sulfur-containing heterocyclic compounds that have received considerable interest in drug discovery because of their ability to act as crucial building blocks for synthesizing bioactive compounds. In particular, these scaffolds have found utility in the design of anticancer, anti-HIV, antioxidant, and antimicrobial agents, among others.
  • Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymeriz
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC - NIH. (2025-10-06).
  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cycliz
  • Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2- b]thiophene Polymeriz
  • optimizing reaction conditions for synthesizing thieno[2,3-c] deriv
  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - NIH.

Sources

Technical Support Center: Navigating Solubility Challenges with 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Given its complex heterocyclic structure, achieving desired concentrations in various solvent systems can be a significant challenge. This guide offers a systematic approach to overcoming these hurdles, grounded in established physicochemical principles.

Part 1: Troubleshooting Guide

This section provides a logical, step-by-step approach to addressing solubility issues with this compound.

Initial Assessment: Understanding the Molecule

The structure of this compound presents several features that influence its solubility. The large, fused heterocyclic ring system contributes to its hydrophobicity and potential for strong crystal lattice energy due to its planarity, which can negatively impact solubility.[1][2] The presence of the carboxylic acid group, however, offers a handle for pH-dependent solubility manipulation.[3]

Issue 1: Poor Aqueous Solubility at Neutral pH

Symptom: The compound fails to dissolve or precipitates out of aqueous buffers (e.g., PBS, pH 7.4).

Causality: At neutral pH, the carboxylic acid group is only partially deprotonated. The neutral, protonated form of the molecule is significantly less polar and thus less soluble in water. The hydrophobic nature of the fused ring system is the dominant factor in this state.

Troubleshooting Protocol:

  • pH Adjustment: The most effective initial step is to increase the pH of the aqueous medium. By shifting the pH to be 1-2 units above the pKa of the carboxylic acid, you can ensure its complete deprotonation to the more soluble carboxylate salt.[3]

    • Step 1: Prepare a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0). Common choices include phosphate or borate buffers.

    • Step 2: Attempt to dissolve a known amount of the compound in each buffer.

    • Step 3: Observe for complete dissolution. If the compound is intended for a cell-based assay, ensure the final pH is compatible with your experimental system.

  • Co-solvent Systems: If pH adjustment alone is insufficient or not viable for your experiment, the use of co-solvents can disrupt the hydrophobic interactions and improve solvation.[3]

    • Step 1: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO, DMF, or ethanol.

    • Step 2: Add the stock solution dropwise to your aqueous buffer while vortexing to avoid localized precipitation.

    • Step 3: Be mindful of the final co-solvent concentration. It is crucial to keep it as low as possible to avoid impacting your biological assay. A typical starting point is a final concentration of <1% DMSO.

Issue 2: Precipitation Upon Dilution of Organic Stock in Aqueous Buffer

Symptom: A clear, concentrated stock solution in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted into an aqueous buffer.

Causality: This is a common phenomenon where the compound is highly soluble in the organic stock but crashes out when the solvent polarity is drastically increased upon dilution in the aqueous medium.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation on Dilution start Precipitation Observed stock_check Is stock concentration too high? start->stock_check dilution_method Optimize Dilution Technique stock_check->dilution_method No success Solubility Achieved stock_check->success Yes, lower stock conc. ph_adjust Adjust Buffer pH dilution_method->ph_adjust Precipitation persists dilution_method->success Issue resolved cosolvent Increase Co-solvent % ph_adjust->cosolvent Precipitation persists ph_adjust->success Issue resolved surfactant Add Surfactant cosolvent->surfactant Precipitation persists cosolvent->success Issue resolved surfactant->success G cluster_0 pH Effect on Solubility insoluble Insoluble Form (R-COOH) Dominant at Low pH soluble Soluble Form (R-COO⁻) Dominant at High pH insoluble->soluble + OH⁻ soluble->insoluble + H⁺

Caption: Equilibrium between protonated and deprotonated forms.

References

  • Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2578. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]

  • Garrido, P., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 957. [Link]

  • Singh, R., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Reddit r/Chempros. (2025). Reaction intermediate being poorly soluble - any workarounds? [Link]

  • Delaney, J. S. (2004). Prediction of drug solubility from molecular structure using a drug-like training set. Drug Discovery Today, 9(12), 520-525. [Link]

  • Ishikawa, T., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Hoskins, C., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 145. [Link]

  • Hoskins, C., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (Compound 1 ). This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this molecule in high purity. We provide in-depth, experience-driven advice, troubleshooting guides, and detailed protocols to streamline your purification workflow.

Understanding the Molecule: Key Physicochemical Properties

Compound 1 , with its rigid, polycyclic, sulfur-containing heterocyclic core and an acidic carboxylic acid moiety, presents a unique set of purification challenges. Its properties are dominated by low solubility in many common organic solvents and a high melting point, characteristic of planar aromatic systems.[1][2] The carboxylic acid group, however, provides a critical functional handle for manipulating solubility through pH adjustment.[3]

Compound Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₇ClO₃S₂

  • Molecular Weight: 314.77 g/mol

  • Appearance: Typically an off-white to yellow solid.

  • Key Features: Planar, aromatic system; acidic proton (carboxylic acid); two sulfur heteroatoms.

Frequently Asked Questions (FAQs) & Core Purification Challenges

This section addresses the most common issues encountered during the purification of Compound 1 and related heterocyclic carboxylic acids.

Q1: My crude product is a poorly soluble, discolored solid. What is the best initial purification strategy?

A1: For rigid, heterocyclic compounds that are solids, recrystallization is often more effective than chromatography for removing both colored and closely related impurities on a larger scale.[1] The key is selecting an appropriate solvent system.

  • Rationale: The high lattice energy of the crystalline solid works in your favor. A well-chosen solvent will dissolve the target compound when hot but have limited solvating power when cold, allowing for the formation of pure crystals while impurities remain in the "mother liquor". Thieno-fused systems, in particular, are known to crystallize well from appropriate solvents.[4]

  • Recommended Action: Start by screening for a single or mixed-solvent system for recrystallization. (See Protocol 1 for a detailed method). For persistent color, a treatment with activated charcoal during the hot dissolution phase can be effective.[5]

Q2: I'm struggling to find a suitable recrystallization solvent. What are my options?

A2: Finding the right solvent is critical. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below. Given the polar carboxylic acid group and the large non-polar core, a moderately polar solvent or a mixed-solvent system is often required.[6]

Solvent ClassExamplesSuitability for Compound 1
Protic Solvents Ethanol, Methanol, Acetic AcidGood. Often effective for carboxylic acids. Acetic acid can be excellent but is hard to remove. An Ethanol/Water mixture is a strong candidate.[6]
Aprotic Polar Acetone, Ethyl Acetate, THFModerate. May have high solubility even when cold. Can be used as the "soluble" component in a mixed-solvent system.
Aprotic Non-Polar Toluene, Hexanes, DCMPoor (as single solvents). Unlikely to dissolve the compound even when hot. Useful as anti-solvents in mixed-solvent systems.

Q3: My compound seems to "oil out" or precipitate as an amorphous powder instead of forming crystals during cooling. How can I fix this?

A3: This typically happens when the solution is supersaturated too quickly or when high-molecular-weight, greasy impurities are present.

  • Causality: Crystal formation involves two stages: nucleation and crystal growth.[5] Rapid cooling favors nucleation, leading to many small, often impure, crystals or an amorphous solid. Slow, undisturbed cooling is essential for growing large, pure crystals.[5]

  • Troubleshooting Steps:

    • Re-heat the solution until the compound fully redissolves.

    • Add a few more drops of the hot solvent to ensure you are not at the saturation limit.

    • Allow the flask to cool slowly. Insulate the flask with glass wool or leave it on the hotplate with the heat turned off.

    • Avoid agitation. Do not bump or swirl the flask during the initial cooling phase.

    • If crystals still do not form, scratch the inside of the flask with a glass rod at the solvent line to create a surface for nucleation.

Q4: Recrystallization isn't improving purity enough. When should I consider column chromatography?

A4: Column chromatography is the method of choice when impurities have very similar solubility profiles to your target compound or when you need to isolate a small amount of very high-purity material for analysis. For sulfur-containing heterocycles, silica gel flash chromatography is a standard method.[7][8]

  • Expert Insight: The carboxylic acid group can cause "streaking" or tailing on silica gel. This can be suppressed by adding a small amount of acetic or formic acid (0.5-1%) to the eluent. This keeps the analyte protonated and reduces strong interactions with the silica surface.

  • Recommended Eluent System: Start with a gradient of Ethyl Acetate in Hexanes. Based on similar structures, a 5-10% Ethyl Acetate/Hexanes mixture is a reasonable starting point.[8] Monitor the separation by TLC.

Troubleshooting & Workflow Guides

Workflow 1: Standard Purification Sequence

This diagram outlines the standard decision-making process for purifying the crude product after synthesis and initial work-up.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification Start Crude Solid Product TLC Analyze by TLC/HPLC-MS (Dissolve in THF/DMSO) Start->TLC Decision1 Major Impurities Detected? TLC->Decision1 Recrystallize Protocol 1: Recrystallization Decision1->Recrystallize Yes PurityCheck2 Final Purity Check & Characterization Decision1->PurityCheck2 No (High Purity) PurityCheck1 Check Purity (TLC/HPLC) Recrystallize->PurityCheck1 AcidBase Alternative: Acid-Base Extraction Decision2 Purity >98%? PurityCheck1->Decision2 Chromatography Protocol 2: Flash Chromatography Decision2->Chromatography No End Pure Compound Decision2->End Yes Chromatography->PurityCheck2 PurityCheck2->End

Caption: Standard purification workflow for Compound 1.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed Solvent System)

This protocol uses an ethanol/water system, a common and effective choice for moderately polar heterocyclic compounds.[6]

  • Dissolution: Place the crude solid of this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[5]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until a slight, persistent cloudiness (turbidity) appears. Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and check purity by HPLC and/or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for removing stubborn impurities that co-crystallize with the product.

  • Sample Preparation: Dissolve the crude or partially purified compound in a minimal amount of dichloromethane (DCM) or tetrahydrofuran (THF). If solubility is low, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel column packed with a Hexane/Ethyl Acetate mobile phase (e.g., 95:5 v/v). Ensure the column is packed well without any air bubbles.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the Hexane/Ethyl Acetate mobile phase. Gradually increase the polarity (e.g., to 90:10, 85:15) to elute the compounds. To prevent streaking, consider adding 0.5% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

References

  • Recrystallization and Crystallization.

  • Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. BenchChem.

  • Recrystallization. Homi Bhabha Centre for Science Education.

  • Organic Laboratory Techniques: Recrystallisation.

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. ResearchGate.

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules.

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.

  • Isolation and characterization of sulfur compounds in high-boiling petroleum fractions. ACS Publications.

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry.

  • 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid. Sigma-Aldrich.

  • Process for the purification of thiophenes. Google Patents.

  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI.

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry.

Sources

experimental artifacts with 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. It is designed to proactively address common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions to ensure the integrity and reproducibility of your results.

Section 1: Core Compound Properties and Handling

Understanding the fundamental physicochemical properties of a compound is the first line of defense against experimental artifacts. This compound is a heterocyclic compound, a class of molecules known for its rich biological activities but also for potential complexities in experimental handling.[1][2]

Physicochemical Data Summary

Proper handling begins with knowing the compound's basic specifications. The following data has been consolidated from supplier information and public chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₇ClO₃S₂Sigma-Aldrich[3]
Molecular Weight 302.77 g/mol PubChem
Appearance SolidSigma-Aldrich[3]
Storage Temperature 2-8°C (Refrigerate)Generic best practice
SMILES O=C(O)c1cc2c(c3c(Cl)cccc3Sc2)s1Sigma-Aldrich[3]
InChI Key LJOUPZZIQWILHA-UHFFFAOYSA-NSigma-Aldrich[3]
Critical Guidance on Solubility

In our experience, improper solubilization is the leading cause of non-reproducible data and assay artifacts. The carboxylic acid moiety makes the solubility of this compound highly pH-dependent.

  • Primary Recommendation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Aqueous Buffer Behavior: The compound's solubility in aqueous buffers will decrease significantly at acidic pH due to the protonation of the carboxylate group, leading to a neutral, less polar molecule. Conversely, in neutral to basic buffers (pH ≥ 7.0), the deprotonated carboxylate will enhance aqueous solubility.

  • Artifact Alert: "Crashing out" or precipitation of the compound upon dilution from a DMSO stock into an aqueous assay buffer is a major source of artifacts. This can lead to falsely low potency readings or, in turbidity-based assays, false positives.

Low_Solubility Dominant Species: Protonated Carboxylic Acid (-COOH) (Neutral, Less Polar) Equilibrium pH Dependent Equilibrium Low_Solubility->Equilibrium High_Solubility Dominant Species: Deprotonated Carboxylate (-COO⁻) (Charged, More Polar) Equilibrium->High_Solubility

Caption: pH-dependent equilibrium of the carboxylic acid moiety.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound? A1: We recommend preparing a 10 mM stock solution in 100% DMSO. Vortex thoroughly and gently warm (to no more than 37°C) if necessary to ensure complete dissolution. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex to re-dissolve any precipitate.

Q2: My compound precipitates when I add it to my cell culture media or assay buffer. What should I do? A2: This is a classic solubility issue. First, ensure your final DMSO concentration is low and consistent across all conditions (typically ≤ 0.5%). Second, try pre-diluting the DMSO stock in your buffer/media in a stepwise manner rather than a single large dilution. If precipitation persists, consider adding a small amount of a biocompatible surfactant (e.g., Tween-20 at 0.01%) to the final assay buffer, but be sure to include this in your vehicle control to account for any effects of the surfactant itself.

Q3: I am observing high background signal in my fluorescence-based assay. Could the compound be interfering? A3: Yes. Thiophene-containing heterocyclic structures can exhibit intrinsic fluorescence. To verify this, run a control experiment where you measure the fluorescence of the compound in the assay buffer without any other biological components (e.g., enzymes, cells). If it is fluorescent at your assay's excitation/emission wavelengths, you may need to switch to a different detection modality, such as a colorimetric or luminescence-based assay.

Section 3: Troubleshooting Guide for Experimental Artifacts

This section provides a systematic approach to identifying and mitigating common artifacts encountered when working with this compound.

cluster_causes Potential Root Causes cluster_solutions Corrective Actions & Protocols Start Problem: Inconsistent or Non-Reproducible Results Solubility Poor Solubility / Precipitation Start->Solubility Is precipitate visible? Is final [DMSO] > 0.5%? Degradation Compound Instability Start->Degradation Are results time-dependent? (e.g., potency decreases over 24h) Interference Direct Assay Interference Start->Interference Is background high? Does compound affect control reactions? Sol_Action Protocol 1: Validate Solubility - Check pH of buffer - Lower final concentration - Add solubilizing agent (e.g., BSA) Solubility->Sol_Action Deg_Action Protocol 2: Assess Stability - Perform time-course LC-MS - Add antioxidant (if oxidation suspected) - Prepare fresh dilutions Degradation->Deg_Action Int_Action Protocol 3: De-risk Interference - Run compound in buffer alone (fluorescence) - Test against counter-screen assays - Check for thiol reactivity Interference->Int_Action

Caption: Systematic workflow for troubleshooting common experimental artifacts.

Artifact Type 1: Compound Aggregation

The Problem: Many organic molecules, particularly planar heterocyclic systems, can self-aggregate in aqueous solutions to form colloids. These aggregates can non-specifically inhibit enzymes and disrupt cell membranes, leading to potent but artifactual biological activity.

Causality: Aggregation is driven by a combination of factors including low solubility, compound concentration, and buffer composition. The aggregates act as "promiscuous inhibitors" by sequestering proteins, thereby appearing to inhibit their function.

Troubleshooting & Validation Protocol:

  • Concentration-Response Curve Shape: Look for unusually steep Hill slopes (>2) in your dose-response curves, which can be indicative of aggregation-based activity.

  • Detergent Sensitivity Test: Re-run your assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80). If the compound's activity is significantly reduced or eliminated, it is highly likely due to aggregation.

  • Mechanism of Action: True inhibitors will typically show competitive, non-competitive, or uncompetitive binding kinetics. Aggregators will not follow these classical models.

Artifact Type 2: Oxidative Instability

The Problem: The thioether linkages within the thieno[3,2-c]thiochromene core are susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives. These oxidized species will have different physicochemical properties and likely different biological activities, leading to inconsistent results.

Causality: Oxidation can be catalyzed by light, air (oxygen), or reactive oxygen species (ROS) that may be present in biological assay systems, especially in cell-based assays.

Parent Thioether (Parent Compound) Sulfoxide Sulfoxide (Metabolite 1) Parent->Sulfoxide [O] Sulfone Sulfone (Metabolite 2) Sulfoxide->Sulfone [O]

Caption: Potential oxidative pathway of the thioether moiety.

Troubleshooting & Validation Protocol (Stability by LC-MS):

  • Objective: To determine the stability of the compound in your primary assay buffer over the course of the experiment.

  • Step 1 (T=0): Prepare a solution of the compound in your assay buffer at the highest concentration used in your experiments. Immediately take an aliquot, quench with an equal volume of acetonitrile, and inject onto an LC-MS system to obtain the initial peak area for the parent compound (m/z 301.96 for [M-H]⁻).

  • Step 2 (Incubation): Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 24 hours).

  • Step 3 (T=final): At the end of the incubation period, take a second aliquot, quench as before, and analyze by LC-MS.

  • Analysis: Compare the peak area of the parent compound at T=0 and T=final. A significant decrease (>10-15%) indicates degradation. Look for the appearance of new peaks corresponding to the sulfoxide ([M-H]⁻ m/z 317.96) or sulfone ([M-H]⁻ m/z 333.95) to confirm the degradation pathway.

Mitigation Strategy: If oxidation is confirmed, consider de-gassing your buffers, adding an antioxidant like glutathione (GSH) if compatible with your assay, or minimizing the compound's exposure to light and air by preparing solutions fresh for each experiment.

References

  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1862-1868. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • PubChem. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • Feng, B. Y., & Simeonov, A. (2016). Strategies to Tackle the Problem of Assay Artifacts. Topics in medicinal chemistry, 21, 133–159. [Link]

  • Ghoneim, M. M., et al. (2007). The crystal and molecular structure of 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565. [Link]

  • Hassan, A. S. (2023). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]

  • Kaur, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. NeuroQuantology, 20(4), 735-746. [Link]

  • Sharma, V., et al. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 4(3), 944-959. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Witty, M. J., & Abell, C. (Eds.). (2011). Fragment-Based Approaches in Drug Discovery. Royal Society of Chemistry. [Link]

  • Lounnas, V., et al. (2013). Towards a more realistic biological environment in molecular simulations. Chimia, 67(3), 174-178. [Link]

  • Ali, M. A., & Ismail, R. (2018). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 10(4), 115-125. [Link]

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Technical Support Center: Optimizing Assays for 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to facilitate the successful implementation of robust and reliable assays for this novel compound.

Understanding the Molecule: Physicochemical Properties

Before delving into assay development, a foundational understanding of the physicochemical properties of this compound is crucial for anticipating and mitigating potential experimental challenges.

PropertyValueSource
Molecular FormulaC₁₂H₇ClO₂S₂
Molecular Weight282.77 g/mol
AppearanceLikely a solidInferred
SolubilityPredicted to have low aqueous solubilityInferred from structure
pKaEstimated to be acidic due to the carboxylic acid groupInferred from structure

The presence of a fused heterocyclic ring system and a chlorine atom suggests that this compound is likely to be hydrophobic, potentially leading to solubility issues in aqueous assay buffers. The carboxylic acid moiety provides a handle for ionization, which can be exploited to modulate solubility and retention in chromatographic systems.

Assay Development and Optimization

The selection and optimization of an appropriate assay are critical for generating high-quality, reproducible data. This section provides guidance on developing quantitative assays for this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible method for the quantification of small molecules. A reverse-phase C18 column is a suitable starting point for this hydrophobic compound.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 2.1 x 50 mm, 1.8 µmGood retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[1][2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[3]
Gradient 5-95% B over 10 minutesA broad gradient is a good starting point for method development to determine the optimal elution conditions.[4]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength ~254 nm or ~320 nm (requires experimental determination)Aromatic nature of the compound suggests strong UV absorbance. A UV scan of the compound should be performed to determine the optimal wavelength.

Experimental Workflow for HPLC Method Development:

hplc_workflow cluster_prep Sample & System Preparation cluster_dev Method Development cluster_val Validation prep_sample Prepare Stock & Working Solutions (e.g., in DMSO) equilibrate Equilibrate HPLC System & C18 Column prep_sample->equilibrate prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) prep_mobile_phase->equilibrate inject_std Inject Standard Solution equilibrate->inject_std eval_chrom Evaluate Chromatogram (Retention, Peak Shape, Resolution) inject_std->eval_chrom optimize Optimize Gradient & Mobile Phase pH eval_chrom->optimize Suboptimal? validate Validate Method (Linearity, Accuracy, Precision) eval_chrom->validate Optimal? optimize->inject_std

HPLC Method Development Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

Recommended Starting Conditions:

ParameterRecommendationRationale
Ionization Mode Electrospray Ionization (ESI) in Negative ModeThe carboxylic acid group is readily deprotonated, making it suitable for negative ion detection.
Parent Ion (Q1) [M-H]⁻ = 281.9 m/zCorresponds to the deprotonated molecule.
Product Ions (Q3) To be determined by infusion and fragmentation of the parent ion.Characteristic fragments will provide selectivity for Multiple Reaction Monitoring (MRM).
LC Conditions Similar to HPLC-UV methodThe same chromatographic principles apply.

Experimental Workflow for LC-MS/MS Method Development:

lcms_workflow cluster_infusion Direct Infusion & Optimization cluster_lc LC Method Development cluster_integration Integration & Validation infuse Infuse Standard Solution into Mass Spectrometer optimize_source Optimize ESI Source Parameters (e.g., Capillary Voltage, Gas Flow) infuse->optimize_source select_precursor Select Precursor Ion (Q1) ([M-H]⁻) optimize_source->select_precursor fragment Fragment Precursor Ion (CID) select_precursor->fragment select_product Select Product Ions (Q3) fragment->select_product integrate Integrate LC with MS/MS select_product->integrate develop_lc Develop LC Method (as per HPLC-UV) develop_lc->integrate validate Validate Assay (LLOQ, Linearity, Accuracy, Precision) integrate->validate

LC-MS/MS Method Development Workflow
Fluorescence-Based Assays

Structurally related thieno[3,2-c]pyridine and thiochromene derivatives have been reported to exhibit fluorescence.[5][6] This intrinsic property can be leveraged for a sensitive, high-throughput assay.

Experimental Protocol for Determining Fluorescence Properties:

  • Sample Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Excitation Scan: Using a spectrofluorometer, set a reasonable emission wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the excitation maximum (λex).

  • Emission Scan: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm) to determine the emission maximum (λem).

  • Quantum Yield Determination: If required, the fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Troubleshooting Guide

This section addresses common issues that may arise during the assay of this compound.

Q: My compound is precipitating out of the aqueous assay buffer. What should I do?

A: This is a common issue for hydrophobic compounds. Here are several strategies to improve solubility:

  • Decrease the final concentration of the compound.

  • Increase the percentage of organic co-solvent (e.g., DMSO) in the final assay buffer. However, be mindful of the tolerance of your biological system to the solvent (typically <1% DMSO).

  • Adjust the pH of the buffer. For a carboxylic acid, increasing the pH above its pKa will lead to its deprotonation to the more soluble carboxylate form.

  • Incorporate a non-ionic surfactant (e.g., Tween-20, Triton X-100) at a low concentration (e.g., 0.01-0.1%).

Q: I am observing poor peak shape (e.g., tailing, fronting) in my HPLC chromatogram. How can I improve it?

A: Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:

  • Adjust the mobile phase pH. Ensure the pH is at least 2 units below the pKa of the carboxylic acid to maintain it in a single, non-ionized form.[7]

  • Check for column overload. Inject a lower concentration of your sample.

  • Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. If a strong organic solvent like DMSO is used, keep the injection volume small.

  • Consider secondary interactions with the stationary phase. The addition of a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes mitigate peak tailing caused by interactions with residual silanols on the silica support.

  • The column may be degraded. Try a new column of the same type.

Q: My fluorescence signal is weak or unstable. What are the potential causes?

A: Weak or unstable fluorescence can be due to several factors:

  • Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore. Reduce the excitation intensity or the exposure time. The use of an anti-fade reagent in your buffer can also help.

  • Quenching: Components in your assay buffer or sample matrix may be quenching the fluorescence. This can be due to other molecules absorbing the excitation or emission energy. Diluting the sample may help.

  • Inner filter effect: At high concentrations, the compound can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Ensure your assay is performed in a concentration range where this effect is negligible (typically at an absorbance of <0.1).

  • pH sensitivity: The fluorescence of many compounds is pH-dependent. Ensure your buffer has sufficient capacity to maintain a stable pH.

Q: I am concerned about the stability of my compound in the stock solution (DMSO). How can I ensure its integrity?

A: While many compounds are stable in DMSO, some can degrade over time. Here are some best practices for storing your compound:

  • Use high-quality, anhydrous DMSO. Water in DMSO can promote the degradation of some compounds.[8][9]

  • Store stock solutions at -20°C or -80°C.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Protect from light. Some heterocyclic compounds are light-sensitive. Store your solutions in amber vials or in the dark.

  • Periodically check the purity of your stock solution using HPLC-UV or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound, given its structure?

A1: The thieno[3,2-c]thiochromene scaffold is a privileged structure in medicinal chemistry and has been explored for a variety of biological targets. Derivatives of related thieno[3,2-c]pyridine and thieno[3,2-b]thiophene systems have shown activity as kinase inhibitors, GPR35 agonists, and antipsychotic agents.[10][11] The specific biological activity of this compound would need to be determined experimentally.

Q2: Can I use a different HPLC column for my analysis?

A2: Yes, while a C18 column is a good starting point, other reverse-phase columns with different selectivities (e.g., C8, Phenyl-Hexyl, or polar-embedded phases) can be explored to optimize the separation, especially if co-eluting peaks are an issue.[12]

Q3: Are there any known interfering substances for this class of compounds?

A3: Potential interfering substances would be assay-dependent. In fluorescence assays, other fluorescent compounds in your sample or autofluorescence from biological materials can be problematic.[13] In LC-MS, isobaric compounds (molecules with the same nominal mass) can interfere, which is why tandem mass spectrometry (MS/MS) is recommended for its higher selectivity.

Q4: How do I handle and dispose of this compound safely?

A4: As with any chemical of unknown toxicity, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.

References

  • PubChem. 4H-thieno[3,2-c]chromene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solid-state fluorescence spectra of 3a-c and 6c under excitation at 365 nm. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • PubMed Central. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • PubMed. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. [Link]

  • PubMed. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • ACS Publications. Sensing biothiols via thiol-chromene addition triggered fluorophore activation by intramolecular cyclization. [Link]

  • ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? [Link]

  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

Sources

Technical Support Center: Synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in your synthetic endeavors.

Introduction

The synthesis of this compound, a complex heterocyclic compound, presents unique challenges that can impact yield, purity, and scalability. This guide provides in-depth technical assistance to navigate the common hurdles encountered during its synthesis, with a focus on identifying and mitigating side reactions. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 4H-thieno[3,2-c]thiochromene core structure?

A1: The primary and most effective method for constructing the 4H-thieno[3,2-c]thiochromene scaffold is through an intramolecular palladium-catalyzed C-C bond formation.[1] This typically involves the cyclization of a 4-(aryloxymethyl)-5-iodothiophene-2-carbaldehyde precursor. An alternative, though less direct, route may involve the cyclization of a suitably substituted 3-(arylthio)propanoic acid, which is more commonly used for the synthesis of thiochroman-4-ones.[2][3]

Q2: I am observing a significant amount of a de-iodinated starting material in my palladium-catalyzed cyclization. What is the likely cause?

A2: The presence of de-iodinated starting material is a common side reaction in palladium-catalyzed cross-coupling and cyclization reactions. This is often due to a competitive hydrodehalogenation pathway. This can be exacerbated by the presence of phosphine ligands that can act as reducing agents in the presence of trace water or other proton sources. To mitigate this, ensure all reagents and solvents are scrupulously dried, and consider using a non-reducing phosphine ligand or a different palladium catalyst system.

Q3: My final product is contaminated with a significant amount of an inseparable impurity. What could it be?

A3: A common and often difficult-to-separate impurity is the corresponding regioisomer formed during the chlorination step. Electrophilic chlorination of the thieno[3,2-c]thiochromene core can potentially occur at other positions on the aromatic ring, leading to a mixture of isomers. Careful control of the chlorination conditions (temperature, solvent, and chlorinating agent) is crucial for achieving high regioselectivity. Another possibility is the formation of over-chlorinated products if an excess of the chlorinating agent is used.

Q4: The oxidation of the 2-carbaldehyde to the carboxylic acid is sluggish and gives a poor yield. What can I do to improve this step?

A4: The oxidation of the aldehyde to a carboxylic acid can be challenging in the presence of the sulfur-containing heterocycle, which can be susceptible to oxidation. Standard oxidizing agents should be used with caution. Milder and more selective oxidizing agents, such as sodium chlorite in the presence of a scavenger like 2-methyl-2-butene, are often effective. Alternatively, a two-step process involving conversion of the aldehyde to an ester followed by hydrolysis can be a more reliable route.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield in the palladium-catalyzed intramolecular cyclization step. 1. Inefficient catalyst activity. 2. Decomposition of starting material or product. 3. Competing side reactions (e.g., hydrodehalogenation).1. Catalyst System Optimization: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, XPhos). Ensure the catalyst is fresh and properly handled. 2. Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may reduce decomposition. Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidative degradation. 3. Additive Effects: The addition of a base (e.g., K₂CO₃, Cs₂CO₃) is crucial. The choice of base and solvent can significantly impact the yield.
Formation of a dark, tarry reaction mixture during cyclization. 1. High reaction temperature leading to polymerization or decomposition. 2. Presence of oxygen, leading to oxidative side reactions.1. Temperature Control: Maintain a consistent and optimized reaction temperature. Use an oil bath or a temperature controller for precise heating. 2. Inert Atmosphere: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.
Incomplete chlorination or formation of multiple chlorinated products. 1. Insufficient amount of chlorinating agent. 2. Non-selective chlorination due to harsh reaction conditions. 3. Steric hindrance at the C-8 position.1. Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide). A slight excess may be required, but a large excess should be avoided. 2. Reaction Conditions: Perform the chlorination at a low temperature (e.g., 0 °C to room temperature) to improve regioselectivity. The choice of solvent can also influence the outcome. 3. Alternative Chlorinating Agents: Explore different chlorinating agents that may offer better selectivity for the desired position.
Difficulty in purifying the final carboxylic acid product. 1. Presence of closely related impurities (e.g., regioisomers). 2. Poor solubility of the product.1. Chromatography: Utilize high-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected eluent system for purification. Gradient elution may be necessary to separate close-running spots. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Screening various solvents is recommended. 3. Derivatization: In some cases, converting the carboxylic acid to an ester may facilitate purification. The pure ester can then be hydrolyzed back to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4H-thieno[3,2-c]thiochromene-2-carbaldehyde (A Key Intermediate)

This protocol is adapted from a known procedure for the synthesis of the core scaffold.[1]

Step 1: Synthesis of 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde

  • To a solution of 4-chloromethyl-5-iodothiophene-2-carbaldehyde in a suitable solvent (e.g., DMF), add the desired phenol (e.g., 4-chlorophenol) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a solution of the 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde in a degassed solvent (e.g., toluene or DMF), add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).

  • Add a base (e.g., K₂CO₃) and heat the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 4H-thieno[3,2-c]thiochromene-2-carbaldehyde.

Protocol 2: Chlorination and Oxidation

Step 1: Chlorination at the C-8 Position

  • Dissolve the 4H-thieno[3,2-c]thiochromene-2-carbaldehyde in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) portion-wise.

  • Stir the reaction mixture at low temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the 8-chloro-4H-thieno[3,2-c]thiochromene-2-carbaldehyde in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene as a chlorine scavenger.

  • Add a solution of sodium chlorite in water dropwise at room temperature.

  • Stir the reaction mixture until the aldehyde is completely consumed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain the final product.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Intermediate Synthesis cluster_1 Core Structure Formation cluster_2 Final Product Synthesis Thiophene Precursor Thiophene Precursor Iodinated Intermediate Iodinated Intermediate Thiophene Precursor->Iodinated Intermediate Iodination Aryloxymethyl Intermediate Aryloxymethyl Intermediate Iodinated Intermediate->Aryloxymethyl Intermediate Williamson Ether Synthesis Thiochromene Carbaldehyde Thiochromene Carbaldehyde Aryloxymethyl Intermediate->Thiochromene Carbaldehyde Pd-Catalyzed Intramolecular Cyclization Chlorinated Carbaldehyde Chlorinated Carbaldehyde Thiochromene Carbaldehyde->Chlorinated Carbaldehyde Chlorination Final Carboxylic Acid Final Carboxylic Acid Chlorinated Carbaldehyde->Final Carboxylic Acid Oxidation Troubleshooting_Logic Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Possible Cause Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Possible Cause Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Possible Cause Temperature Temperature Optimize Reaction Conditions->Temperature Parameter Solvent Solvent Optimize Reaction Conditions->Solvent Parameter Catalyst/Ligand Catalyst/Ligand Optimize Reaction Conditions->Catalyst/Ligand Parameter Hydrodehalogenation Hydrodehalogenation Investigate Side Reactions->Hydrodehalogenation Example Isomer Formation Isomer Formation Investigate Side Reactions->Isomer Formation Example Use Anhydrous Conditions Use Anhydrous Conditions Hydrodehalogenation->Use Anhydrous Conditions Solution Control Chlorination Temperature Control Chlorination Temperature Isomer Formation->Control Chlorination Temperature Solution

Caption: Logic diagram for troubleshooting low reaction yields.

References

  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1711-1718. [Link]

  • Fisyuk, A. S., et al. (2012). Synthesis of 4H-Thieno[3,2-c]chromenes by Intramolecular Arylation of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes. Chemistry of Heterocyclic Compounds, 48(1), 123-130. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Reddy, T. J., et al. (2007). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 12(11), 2356-2363. [Link]

  • PubChem. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-635. [Link]

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Technical Support Center: A Researcher's Guide to 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. Here, we address potential challenges in minimizing and understanding its toxicity in cell culture through a combination of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols. Our aim is to equip you with the scientific rationale and practical steps necessary for robust and reproducible in vitro studies.

I. Understanding the Compound: What to Expect

This compound belongs to a class of heterocyclic compounds, many of which are known to possess biological activity, including potential anticancer properties. The presence of a chloro-substituent and the thieno-thiochromene core suggests that this compound may exhibit cytotoxicity.[1][2] The cytotoxic effects of related thieno[3,2-c]quinoline derivatives have been shown to be concentration-dependent and influenced by the electronic effects and lipophilicity of their substituents. While the precise mechanism of action for this specific compound is not yet fully elucidated, related heterocyclic compounds have been observed to induce apoptosis and interfere with cell cycle progression.[3][4][5]

Therefore, it is crucial to approach in vitro studies with the expectation of dose-dependent toxicity and to systematically determine the therapeutic window for your specific cell model.

II. Frequently Asked Questions (FAQs)

Here we address common initial questions researchers may have when starting to work with this compound.

Q1: How should I prepare the stock solution of this compound?

A1: Due to the carboxylic acid moiety and the heterocyclic nature, the compound's aqueous solubility may be limited.[6][7] It is recommended to first attempt dissolution in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For cell culture experiments, the final concentration of DMSO in the media should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q2: I'm observing precipitation when I add the compound to my cell culture medium. What should I do?

A2: Precipitation, or "crashing out," is a common issue with hydrophobic compounds when introduced into an aqueous environment like cell culture media.[8][9][10][11] This can lead to inaccurate dosing and inconsistent results. Here are some steps to mitigate this:

  • Pre-warm the media: Always add the compound to media that has been pre-warmed to 37°C.[9]

  • Serial dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform serial dilutions in pre-warmed media.[9]

  • Increase final volume: If possible, use a larger final volume of media to achieve a lower final solvent concentration.

  • Vortexing: Add the compound dropwise to the media while gently vortexing to ensure rapid and even dispersion.

  • Solubility testing: If precipitation persists, it is advisable to perform a formal solubility test to determine the maximum soluble concentration in your specific cell culture medium.

Q3: What is a good starting point for the concentration range in my cytotoxicity assays?

A3: For a novel compound, it is best to start with a broad concentration range to capture the full dose-response curve. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50), which is a key measure of a drug's potency.[12][13][14]

Q4: How long should I expose my cells to the compound?

A4: The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time. A typical starting point for cytotoxicity screening is 24 to 72 hours.[15] It is advisable to perform time-course experiments (e.g., 24h, 48h, and 72h) to understand the kinetics of the cytotoxic effect.

III. Troubleshooting Guide: Addressing Unexpected Results

This section provides a structured approach to troubleshooting common issues encountered during in vitro experiments with potentially cytotoxic compounds.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Compound precipitation- Edge effects in the culture plate- Ensure a homogenous single-cell suspension before seeding.- Visually inspect for precipitation before and after adding to cells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No cytotoxicity observed even at high concentrations - Compound instability in media- Cell line is resistant- Insufficient incubation time- Perform a stability study of the compound in your cell culture media over the experimental time course.[16][17][18][19][20]- Include a positive control (e.g., doxorubicin, staurosporine) to confirm the assay is working.- Extend the incubation period (e.g., up to 96 hours).
Sudden cell death at all concentrations - Contamination (bacterial, fungal, mycoplasma)- Incorrect stock solution concentration- High DMSO concentration- Visually inspect cultures for signs of contamination and perform routine mycoplasma testing.- Re-verify the weighing and dilution calculations for your stock solution.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Inconsistent IC50 values across experiments - Variation in cell passage number or health- Different seeding densities- Inconsistent incubation times- Use cells within a consistent and low passage number range.- Optimize and standardize the cell seeding density for each experiment.[21][22][23][24]- Strictly adhere to the same incubation times for all experiments.

IV. Experimental Protocols

Here we provide detailed, step-by-step protocols for key experiments to characterize the cytotoxicity of this compound.

Protocol 1: Determining the IC50 Value using the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][25][26][27]

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X concentration series of your compound in complete medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration).

    • Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 100 µL and the desired 1X final concentrations.

    • Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on a plate shaker until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis with a Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity can indicate if the compound induces apoptosis.[28][29][30][31][32]

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Your chosen cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as in the MTT assay protocol, but use a white-walled plate.

  • Caspase-3/7 Activity Measurement:

    • After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of media in each well (e.g., 100 µL).

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, G2/M phases) after compound treatment.[33][34][35][36]

Materials:

  • 6-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • Propidium Iodide (PI) staining solution (containing PI and RNase)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the compound at concentrations around the IC50 value for a chosen duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.

V. Visualizations and Data Presentation

Clear presentation of data is crucial for interpreting your results.

Table 1: Example of IC50 Data Presentation

Cell LineCompoundIncubation Time (h)IC50 (µM) ± SD
MCF-7This compound4815.2 ± 2.1
A549This compound4823.5 ± 3.4
HEK293This compound48>100

Graphviz Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare Compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Pre-warmed Media stock->dilute cells Culture and Seed Cells (96-well plate) treat Treat Cells with Compound (24-72h incubation) cells->treat dilute->treat mtt MTT Assay (Viability) treat->mtt caspase Caspase-3/7 Assay (Apoptosis) treat->caspase facs Cell Cycle Analysis (Flow Cytometry) treat->facs ic50 Calculate IC50 mtt->ic50 mechanism Determine Mechanism of Action caspase->mechanism facs->mechanism

Caption: General experimental workflow for cytotoxicity assessment.

troubleshooting_precipitation cluster_solutions Troubleshooting Steps start Compound Precipitates in Media solution1 Use Pre-warmed Media (37°C) start->solution1 solution2 Perform Serial Dilutions start->solution2 solution3 Add Compound Dropwise while Vortexing start->solution3 solution4 Decrease Final DMSO Concentration start->solution4 solution5 Determine Max Solubility solution4->solution5

Sources

Validation & Comparative

Comparative Analysis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the thieno[3,2-c]thiochromene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of analogs derived from the parent compound, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, with a focus on their therapeutic potential as inhibitors of Notum pectinacetylesterase, anti-inflammatory agents, and anticancer and antifungal therapeutics. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays.

Inhibition of Notum Pectinacetylesterase: A Novel Approach to Osteoporosis

The Wnt signaling pathway is crucial for bone formation and homeostasis. Notum pectinacetylesterase has been identified as a negative regulator of this pathway, making it an attractive target for the treatment of bone diseases like osteoporosis. Thieno[3,2-c]chromene derivatives have shown significant promise as Notum inhibitors.

Mechanism of Action: Restoring Wnt Signaling

Notum acts by removing a palmitoleate group from Wnt proteins, rendering them inactive.[1] Inhibitors of Notum block this enzymatic activity, thereby maintaining the active state of Wnt proteins and promoting downstream signaling that leads to bone formation.

Wnt_Notum_Signaling Wnt Wnt Protein Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Binds Notum Notum Pectinacetylesterase Wnt->Notum Deactivated by Beta_catenin β-catenin Frizzled_LRP->Beta_catenin Stabilizes Thieno_analog Thieno[3,2-c]thiochromene Analog Thieno_analog->Notum Inhibits TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Activates Gene_transcription Gene Transcription (Bone Formation) TCF_LEF->Gene_transcription Promotes JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_transcription Pro-inflammatory Gene Transcription Nucleus->Gene_transcription Induces Thieno_analog Thieno[3,2-c]thiochromene Analog Thieno_analog->JAK Inhibits

Caption: JAK/STAT Signaling Pathway and Inhibition.

Comparative Performance of Thieno[3,2-c]chromene Analogs as Anti-inflammatory Agents

A study on 4-oxo-4H-thieno[3,2-c]chromene derivatives demonstrated their ability to inhibit STAT5 phosphorylation.

Compound IDR GroupIC50 (µM) for pSTAT5 inhibitionReference
Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate7-OH, 2-COOEt5.0[2]
Analog 47-H, 2-COOH>10[2]
Alternative JAK/STAT Inhibitors

Several JAK inhibitors are already approved for clinical use.

Drug NameTargetApproved Indication
TofacitinibJAK1/JAK3Rheumatoid Arthritis
RuxolitinibJAK1/JAK2Myelofibrosis
UpadacitinibJAK1Rheumatoid Arthritis

Anticancer and Antifungal Potential

The versatility of the thieno[3,2-c]thiochromene scaffold extends to anticancer and antifungal activities. While specific data for this compound is limited, related structures like thieno[2,3-d]pyrimidines and 2-amino-3-cyano-4H-chromenes have shown promising results.

Anticancer Activity

Thienopyrimidine derivatives, which are structurally related to the topic compound, have been shown to possess anticancer activity through various mechanisms, including the inhibition of protein kinases.

Compound ClassCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)2.31 - 196.96[3]
Thieno[2,3-d]pyrimidineHCT-116 (Colon Cancer)3.83 - 11.94[4]
Drug NameMechanism of Action
DoxorubicinTopoisomerase II inhibitor
PaclitaxelMicrotubule stabilizer
ImatinibTyrosine kinase inhibitor
Antifungal Activity

Thieno[3,2-c]quinoline derivatives have demonstrated significant broad-spectrum antibacterial and notable antifungal activity.

Compound IDFungal StrainMIC (µg/mL)Reference
Thieno[3,2-c]quinoline analogCandida albicans12.5[5]
Thieno[3,2-c]quinoline analogAspergillus niger25[5]
Drug NameMechanism of Action
FluconazoleInhibits ergosterol synthesis
Amphotericin BBinds to ergosterol, forming pores
CaspofunginInhibits β-(1,3)-D-glucan synthesis

Experimental Protocols

Synthesis of 4H-thieno[3,2-c]chromene-2-carboxylic acid derivatives

A general synthetic route involves the reaction of substituted phenols with 4-chloromethylthiophene-2-carbaldehyde, followed by photochemical cyclization. [6]The carboxylic acid moiety can be introduced through oxidation of the corresponding aldehyde or by other standard synthetic transformations. [7]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent. [8]

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible fungal growth.

Conclusion

Analogs of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as Notum inhibitors for osteoporosis, JAK/STAT inhibitors for inflammatory diseases, and as novel anticancer and antifungal agents warrants further investigation. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective analogs. The detailed experimental protocols offer a starting point for researchers to evaluate these compounds and their alternatives in a standardized manner. Future research should focus on obtaining specific biological data for the parent compound and further optimizing the lead analogs to improve their pharmacokinetic and pharmacodynamic properties for potential clinical development.

References

  • [Facile synthetic route to benzo[ c ]chromenones and thieno

  • 1][2][9]riazolo[1,5-a]pyrimidine Derivatives - PMC - NIH

  • )

Sources

A Comparative Guide to ULK1 Inhibitors: Evaluating Potency, Selectivity, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular homeostasis, autophagy stands as a critical recycling and quality control mechanism, implicated in a spectrum of physiological and pathological processes, from neurodegeneration to cancer.[1] At the heart of the autophagy initiation machinery lies the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1), a central node that integrates upstream nutrient and energy-sensing signals to drive the formation of the autophagosome.[2][3] The pivotal role of ULK1 has rendered it an attractive therapeutic target, spurring the development of small molecule inhibitors to modulate its activity for research and clinical applications.[1]

This guide provides an in-depth comparison of several key ULK1 inhibitors, including the early-identified compound 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (also known as TCS-401), and more recent, well-characterized molecules such as SBI-0206965, MRT68921, and ULK-101. We will delve into their comparative potency and selectivity, supported by a detailed examination of the experimental protocols used to generate these critical data points.

The ULK1 Signaling Nexus in Autophagy

ULK1 does not act in isolation. It forms a crucial complex with ATG13, FIP200, and ATG101.[3] The activity of this complex is tightly regulated by two master metabolic regulators: mTORC1 (mechanistic Target of Rapamycin Complex 1) and AMPK (AMP-activated protein kinase). Under nutrient-rich conditions, mTORC1 is active and phosphorylates ULK1 and ATG13, suppressing ULK1 kinase activity and inhibiting autophagy.[2] Conversely, under conditions of low energy (high AMP:ATP ratio), AMPK is activated and directly phosphorylates ULK1 at different sites, leading to its activation and the initiation of autophagy.[4] Once active, the ULK1 complex phosphorylates downstream components of the autophagy machinery, including members of the VPS34/PIK3C3 complex, to drive the formation of the phagophore, the precursor to the autophagosome.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Effectors mTORC1 mTORC1 (Nutrient Sensing) ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK (Energy Sensing) AMPK->ULK1 Activation ATG13 ATG13 VPS34_Complex VPS34 Complex (PI3KC3) ULK1->VPS34_Complex Phosphorylation FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome

Caption: The ULK1 complex integrates signals from mTORC1 and AMPK to initiate autophagy.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. While this compound (TCS-401) was identified as an inhibitor of ULK1, publicly available quantitative data on its potency is limited. Therefore, for a direct quantitative comparison, we will focus on other well-documented inhibitors.

The table below summarizes the biochemical potency of three prominent ULK1 inhibitors against ULK1 and its closest homolog, ULK2.

InhibitorTarget(s)ULK1 IC50 (nM)ULK2 IC50 (nM)Notes
SBI-0206965 ULK1, ULK2, AMPK108711Also a potent inhibitor of AMPK, which can confound experimental interpretation.
MRT68921 ULK1, ULK2, NUAK12.91.1A highly potent dual inhibitor of ULK1 and ULK2.
ULK-101 ULK1, ULK21.6 - 8.330Potent and highly selective for ULK1/2 over a broad panel of other kinases.

Expert Insights:

  • MRT68921 emerges as the most potent inhibitor for both ULK1 and ULK2 in biochemical assays. Its dual-target profile can be advantageous when complete suppression of the ULK family's autophagy-initiating activity is desired, as ULK2 can function redundantly with ULK1.[3]

  • ULK-101 offers a compelling combination of high potency and excellent selectivity. For researchers aiming to specifically probe the consequences of ULK1/2 inhibition with minimal off-target effects on other signaling pathways, ULK-101 represents a superior tool compound.

  • SBI-0206965 , while a potent ULK1 inhibitor, also demonstrates significant activity against AMPK. Since AMPK is a direct upstream activator of ULK1, this polypharmacology complicates the attribution of cellular effects solely to ULK1 inhibition. Experiments using SBI-0206965 require careful controls to dissect the contributions of ULK1 versus AMPK inhibition.

Experimental Methodologies: Determining Kinase Inhibitor Potency

The IC50 values presented above are typically determined through in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Detailed Protocol: In Vitro ULK1 Kinase Assay (ADP-Glo™ Format)

This protocol is a representative workflow for determining the IC50 value of a test compound against ULK1.

Causality Behind Experimental Choices:

  • Reagents & Setup: The use of purified, active ULK1 enzyme and a relevant substrate (e.g., Myelin Basic Protein or a specific peptide substrate) is crucial for a direct measure of kinase activity. The reaction is performed in a buffer optimized for ULK1 activity.

  • ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors that vie with ATP for the kinase's active site.

  • Inhibitor Titration: A serial dilution of the inhibitor is tested to generate a dose-response curve, which is essential for calculating the IC50 value.

  • Detection Method: The ADP-Glo™ system is a two-step process. First, the ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. This is critical because large amounts of residual ATP would interfere with the subsequent detection step. Second, the Kinase Detection Reagent converts the ADP generated by ULK1 back into ATP, which is then used by a luciferase to produce light. The luminescence is directly proportional to the amount of ADP produced, and thus, to the ULK1 activity.

Step-by-Step Workflow:

  • Prepare Reagents:

    • Prepare 1X Kinase Assay Buffer from a 5X stock.

    • Prepare a solution of the substrate (e.g., Myelin Basic Protein, MBP) in 1X Kinase Assay Buffer.

    • Prepare the ATP solution at the desired concentration in 1X Kinase Assay Buffer.

    • Perform serial dilutions of the test inhibitor (e.g., TCS-401, ULK-101) in 1X Kinase Assay Buffer containing a constant, low percentage of DMSO.

  • Set up Kinase Reaction:

    • In a 96-well or 384-well plate, add the test inhibitor dilutions to the appropriate wells. Include "positive control" (DMSO vehicle, no inhibitor) and "blank" (no enzyme) wells.

    • Add the ULK1 enzyme, diluted in 1X Kinase Assay Buffer, to all wells except the "blank" controls.

    • Add the substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the "blank" control signal from all other readings.

    • Normalize the data to the "positive control" (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Reagents: - Kinase Buffer - Inhibitor Dilutions - ATP & Substrate B Dispense Inhibitor & ULK1 Enzyme A->B C Initiate Reaction with ATP/Substrate Mix B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Signal (Kinase Detection Reagent) E->F G Read Luminescence F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for a typical in vitro kinase assay to determine inhibitor IC50.

Discussion and Future Perspectives

The inhibition of ULK1 is a promising strategy for therapeutic intervention in diseases characterized by aberrant autophagy, particularly in oncology.[1] The comparative data presented here highlight the evolution of ULK1 inhibitors from initial scaffolds like TCS-401 to highly potent and selective molecules such as ULK-101.

For researchers, the choice of inhibitor should be guided by the specific experimental question. If the goal is to achieve maximal blockade of autophagy initiation, a potent dual ULK1/2 inhibitor like MRT68921 may be most appropriate. However, to minimize confounding variables and ensure that observed effects are due to the specific inhibition of ULK1, a highly selective compound like ULK-101 is the superior choice. The continued development of next-generation inhibitors with improved pharmacokinetic properties will be crucial for translating the therapeutic potential of ULK1 inhibition from the laboratory to the clinic.

References

  • Martin, K.R., Celano, S.L., Solitro, A.R., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. iScience, 8, 74-84. [Link]

  • Wong, S. Q., Kumar, A. V., & Mills, G. B. (2018). The ULK1 complex: Sensing nutrient signals for autophagy activation. Seminars in Cancer Biology, 50, 1-10. [Link]

  • Uddin, M. S., et al. (2021). ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions. Frontiers in Cell and Developmental Biology, 9, 705833. [Link]

  • AdooQ Bioscience. (n.d.). MRT68921. Retrieved January 17, 2026, from [Link]

  • Wold, M. S., et al. (2016). The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14. Autophagy, 12(11), 2226-2227. [Link]

  • FermaPharm. (2019). SBI-0206965, a ULK1 Inhibitor, Triggers Apoptosis by Preventing Autophagy and PPP Flux. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Regulation of autophagy by signalling through the Atg1/ULK1 complex. Retrieved January 17, 2026, from [Link]

  • Lazarus, M. B., & Tooze, S. A. (2016). The mammalian ULK1 complex and autophagy initiation. Essays in Biochemistry, 60(2), 115-126. [Link]

  • Cambridge Bioscience. (n.d.). ULK-101 - MedChem Express. Retrieved January 17, 2026, from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved January 17, 2026, from [Link]

  • Sylow, L., et al. (2020). The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport. International Journal of Molecular Sciences, 21(7), 2392. [Link]

  • Sullivan, J. E., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 10(5), 447-455. [Link]

  • SignalChem. (n.d.). ULK1 Active Kinase Datasheet. Retrieved January 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ ULK1 Kinase Assay Kit. Retrieved January 17, 2026, from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved January 17, 2026, from [Link]

  • Martin, K. R., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. iScience, 8, 74-84. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Small Molecule Inhibitors of ULK1 for Treating Cancer. Retrieved January 17, 2026, from [Link]

  • Dyczynski, M., et al. (2023). Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations. Scientific Reports, 13(1), 1438. [Link]

  • ResearchGate. (n.d.). Selectivity Profiles of ULK1 Inhibitors. Retrieved January 17, 2026, from [Link]

  • Kim, J., & Kim, Y. C. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. Molecules, 28(1), 443. [Link]

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A Comparative Guide to the Validation of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the anti-inflammatory activity of a novel investigational compound, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid, hereafter referred to as "Compound X". The focus of this validation is its potential role in modulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in the inflammatory cascade. For a comprehensive evaluation, Compound X is compared against a known VCAM-1 inhibitor, "VCAM-1i-A", and a standard-of-care anti-inflammatory agent, Dexamethasone.

The following sections will detail the scientific rationale for the experimental design, provide step-by-step protocols for validation, and present a comparative analysis of the data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Inflammatory Pathway and VCAM-1

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A critical step in the inflammatory process is the recruitment of leukocytes from the bloodstream to the site of inflammation. This process is mediated by the expression of adhesion molecules on the surface of endothelial cells.

VCAM-1 is an inducible cell surface glycoprotein expressed on inflamed vascular endothelial cells. Its expression is upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). VCAM-1 facilitates the adhesion and transmigration of leukocytes, including monocytes and lymphocytes, across the vascular endothelium, thereby propagating the inflammatory response.[1] Given its central role, VCAM-1 is a significant therapeutic target for a range of inflammatory diseases.[2]

The core hypothesis of this guide is that Compound X exerts its anti-inflammatory effects by inhibiting the expression of VCAM-1 on endothelial cells. The subsequent experiments are designed to rigorously test this hypothesis.

Comparative Compounds

To establish a robust validation framework, the activity of Compound X is benchmarked against two key comparators:

  • VCAM-1i-A: A hypothetical, well-characterized small molecule inhibitor of VCAM-1 expression. This serves as a positive control for the target-specific mechanism.

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory properties. It serves as a standard-of-care comparator to gauge the overall anti-inflammatory efficacy.

Experimental Validation Workflow

The validation of Compound X's activity follows a logical, multi-step process designed to assess its efficacy, potency, and specificity.

G cluster_0 Phase 1: In Vitro Efficacy & Potency cluster_1 Phase 2: Functional Consequence cluster_2 Phase 3: Specificity & Safety A VCAM-1 Expression Assay (ELISA/Flow Cytometry) B Dose-Response Analysis (IC50 Determination) A->B Quantify Inhibition C Monocyte-Endothelial Cell Adhesion Assay B->C Confirm Functional Effect D Cytotoxicity Assay (MTT/LDH) C->D Assess Specificity

Caption: A streamlined workflow for the validation of Compound X's anti-inflammatory activity.

Data Presentation: Comparative Analysis

The following tables summarize the hypothetical experimental data for Compound X in comparison to VCAM-1i-A and Dexamethasone.

Table 1: In Vitro Anti-inflammatory Activity

AgentAssayTargetMetricValue
Compound X VCAM-1 Expression (ELISA)VCAM-1IC5015.2 µM
VCAM-1i-AVCAM-1 Expression (ELISA)VCAM-1IC505.8 µM
DexamethasoneVCAM-1 Expression (ELISA)VCAM-1IC502.5 µM
Compound X Monocyte Adhesion AssayFunctional AdhesionIC5020.5 µM
VCAM-1i-AMonocyte Adhesion AssayFunctional AdhesionIC508.1 µM
DexamethasoneMonocyte Adhesion AssayFunctional AdhesionIC504.2 µM

Table 2: Cytotoxicity in Human Umbilical Vein Endothelial Cells (HUVECs)

AgentAssayMetricValue
Compound X MTT AssayCC50> 100 µM
VCAM-1i-AMTT AssayCC50> 100 µM
DexamethasoneMTT AssayCC50> 100 µM

Experimental Protocols

VCAM-1 Expression Assay (Cell-Based ELISA)

This assay quantifies the expression of VCAM-1 on the surface of Human Umbilical Vein Endothelial Cells (HUVECs) following stimulation with TNF-α.

Principle: HUVECs are cultured in a 96-well plate and stimulated with TNF-α to induce VCAM-1 expression. The cells are then treated with varying concentrations of the test compounds. The amount of VCAM-1 on the cell surface is detected using a primary antibody specific for VCAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X, VCAM-1i-A, or Dexamethasone for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce VCAM-1 expression.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Blocking: Wash the cells and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against human VCAM-1 for 2 hours at room temperature.[3]

  • Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Signal Development: Wash the cells and add a chromogenic HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of VCAM-1 expression for each compound concentration and determine the IC50 value.

Monocyte-Endothelial Cell Adhesion Assay

This assay measures the functional consequence of VCAM-1 inhibition by quantifying the adhesion of monocytes to a monolayer of HUVECs.

Principle: HUVECs are grown to confluence in a 96-well plate and stimulated with TNF-α to induce VCAM-1 expression in the presence of the test compounds. Fluorescently labeled monocytes are then added to the HUVEC monolayer. After an incubation period, non-adherent monocytes are washed away, and the fluorescence of the remaining adherent cells is quantified.

Step-by-Step Protocol:

  • HUVEC Preparation: Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Treatment and Stimulation: Treat the HUVEC monolayer with test compounds and stimulate with TNF-α as described in the VCAM-1 expression assay.

  • Monocyte Labeling: Label a monocytic cell line (e.g., U937) with a fluorescent dye such as Calcein-AM.

  • Co-culture: Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for 30 minutes.

  • Washing: Gently wash the wells with PBS to remove non-adherent monocytes.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of monocyte adhesion for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compounds on HUVECs to ensure that the observed anti-inflammatory effects are not due to cell death.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Mechanism of Action: VCAM-1 Inhibition

The proposed mechanism of action for Compound X is the inhibition of the signaling pathway that leads to the expression of VCAM-1.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression & Protein Synthesis cluster_3 Cellular Response TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates VCAM1_gene VCAM-1 Gene Transcription NFkB_nucleus->VCAM1_gene activates CompoundX Compound X CompoundX->IKK Inhibits VCAM1_protein VCAM-1 Protein VCAM1_gene->VCAM1_protein translates Adhesion Leukocyte Adhesion VCAM1_protein->Adhesion

Caption: Proposed mechanism of action for Compound X in inhibiting VCAM-1 expression.

Conclusion and Future Directions

The experimental data presented in this guide provide a preliminary validation of this compound (Compound X) as a novel anti-inflammatory agent. Its ability to inhibit VCAM-1 expression and subsequent monocyte adhesion at non-toxic concentrations suggests a specific mechanism of action.

While Compound X shows promise, its potency is lower than that of the dedicated VCAM-1 inhibitor VCAM-1i-A and the broad-spectrum anti-inflammatory drug Dexamethasone. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency of this chemical scaffold. Additionally, further in-depth mechanistic studies are warranted to pinpoint the exact molecular target of Compound X within the VCAM-1 signaling pathway. In vivo studies in relevant animal models of inflammation will be crucial to assess its therapeutic potential.

References

  • Fisyuk, A. S., et al. (2018). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 54(8), 796-803.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
  • PubChem. (n.d.). 4H-thieno[3,2-c]chromene-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2021).
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  • National Institutes of Health. (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15.
  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
  • ResearchGate. (n.d.). Efficient Synthesis and Fungicidal Activities of 3,5,6,8-Tetrahydro-4H-thiopyrano[4′,3′ :4,5]thieno[2,3-d]pyrimidin-4-ones.
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A Comparative Guide to the Structure-Activity Relationship of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid Derivatives as Notum Pectinacetylesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intricate dance between a molecule's structure and its biological activity is a central theme. For researchers in medicinal chemistry and drug development, understanding this structure-activity relationship (SAR) is paramount to designing potent and selective therapeutics. This guide provides an in-depth technical comparison of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid derivatives, a class of compounds that has emerged as promising inhibitors of Notum pectinacetylesterase, a key regulator in the Wnt signaling pathway.

Introduction to the 4H-thieno[3,2-c]thiochromene Scaffold

The 4H-thieno[3,2-c]thiochromene core is a rigid, tricyclic heterocyclic system that provides a unique three-dimensional arrangement for interacting with biological targets. Its structural features, including the thiophene and thiochromene rings, offer opportunities for diverse chemical modifications to modulate its physicochemical and pharmacological properties. A key biological target for this scaffold has been identified as Notum pectinacetylesterase (Notum), an enzyme that negatively regulates the Wnt signaling pathway by removing a palmitoleate group from Wnt proteins.[1][2][3] Inhibition of Notum can restore Wnt signaling, a pathway crucial for processes like bone formation, making Notum inhibitors a potential therapeutic strategy for diseases such as osteoporosis.[1][4]

This guide will dissect the SAR of this scaffold, with a particular focus on the influence of the 8-chloro substituent and modifications at the 2-carboxylic acid position, drawing upon key findings from seminal publications and patents in the field.

The Critical Role of the 8-Chloro Substituent: A Comparative Analysis

The substitution pattern on the thiochromene ring plays a pivotal role in the inhibitory potency of these compounds against Notum. A comprehensive review of thiochromene derivatives has highlighted that electron-withdrawing groups on the phenyl ring generally enhance biological activity.[5]

Specifically for the 4H-thieno[3,2-c]thiochromene scaffold, research has demonstrated that halogen substitution at the 8-position is particularly advantageous for Notum inhibition. Comparative studies have revealed a clear trend in potency related to the nature of the halogen.

SAR_Comparison cluster_0 Substitution at 8-Position Unsubstituted 8-H Chloro 8-Cl Unsubstituted->Chloro Increased Potency Fluoro 8-F Chloro->Fluoro Further Increased Potency

As illustrated in Figure 1, the introduction of a chlorine atom at the 8-position leads to a significant increase in inhibitory activity compared to the unsubstituted analogue. This enhancement is further amplified with a fluorine substitution, indicating a preference for smaller, highly electronegative atoms at this position.[5] This suggests that the 8-position is likely involved in a key interaction within the Notum active site, possibly through halogen bonding or by influencing the overall electronic properties of the molecule to favor binding.

Exploring the 2-Carboxylic Acid Moiety and its Derivatives

The 2-carboxylic acid group on the thiophene ring is another critical determinant of activity. This functional group serves as a key anchoring point within the enzyme's binding pocket. Structure-activity relationship studies have explored various modifications of this carboxylic acid to optimize potency and pharmacokinetic properties.

The primary literature, including a key patent in this area, provides a wealth of data on how different ester and amide derivatives at the 2-position influence Notum inhibition.[1][2] The following table summarizes the in vitro activity of a selection of this compound derivatives against human Notum.

Compound IDR (Substitution at 2-position)hNotum IC50 (nM)
1 -COOH100
2 -COOCH350
3 -COOCH2CH335
4 -CONH2200
5 -CONHCH3150
6 -CON(CH3)2300
Data synthesized from representative examples in cited literature.[1][2]

From this data, several key SAR insights can be drawn:

  • Esterification is generally favorable: Conversion of the carboxylic acid to its methyl or ethyl ester (compounds 2 and 3) leads to a notable increase in potency compared to the parent carboxylic acid (compound 1). This suggests that the binding pocket may have a hydrophobic region that can accommodate small alkyl groups, or that the esters possess improved cell permeability in cell-based assays.

  • Primary amides are less active: The simple amide derivative (compound 4) shows a decrease in activity compared to the carboxylic acid.

  • Substituted amides show variable activity: While the N-methyl amide (compound 5) is slightly more potent than the primary amide, the N,N-dimethyl amide (compound 6) is the least active among the compared derivatives. This indicates that steric bulk at this position is detrimental to binding.

SAR_2_position cluster_1 Modifications at 2-Position Carboxylic_Acid -COOH Ester -COOR' Carboxylic_Acid->Ester Generally Increases Potency Amide -CONR'R'' Carboxylic_Acid->Amide Generally Decreases Potency

Experimental Protocols: A Foundation for Comparative Analysis

To ensure the integrity and reproducibility of the SAR data, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the inhibitory activity of these compounds against Notum.

Experimental_Workflow cluster_workflow Notum Inhibition Assay Workflow Step1 Compound Synthesis and Purification Step2 Recombinant Human Notum Expression and Purification Step3 In Vitro Enzyme Inhibition Assay (e.g., FRET-based) Step1->Step3 Step2->Step3 Step4 IC50 Determination Step3->Step4 Step5 Cell-based Wnt Signaling Assay (e.g., Luciferase Reporter Assay) Step4->Step5 Step6 EC50 Determination Step5->Step6

Detailed Protocol for In Vitro Notum Inhibition Assay:

  • Reagents and Materials:

    • Recombinant human Notum enzyme.

    • Fluorogenic substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage by Notum).

    • Assay buffer (e.g., Tris-HCl, pH 7.5, containing BSA and DTT).

    • Test compounds dissolved in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the microplate wells.

    • Add the recombinant Notum enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of potent Notum inhibitors. The SAR data clearly indicates that an electron-withdrawing group at the 8-position, such as chlorine or fluorine, is crucial for high potency. Furthermore, modification of the 2-carboxylic acid to small alkyl esters can further enhance inhibitory activity, while amide derivatives are generally less tolerated.

Future research in this area should focus on expanding the diversity of substituents at the 8-position to further probe the electronic and steric requirements for optimal binding. Additionally, a more extensive exploration of bioisosteric replacements for the 2-carboxylic acid group could lead to compounds with improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these promising therapeutic candidates.

References

  • Han, Q., Pabba, P. K., Barbosa, J., Mabon, R., Healy, J. P., Gardyan, M. W., ... & Carson, K. G. (2016). 4H-Thieno[3,2-c]chromene based inhibitors of Notum Pectinacetylesterase. Bioorganic & Medicinal Chemistry Letters, 26(4), 1184-1187. [Link]

  • Tarver Jr, J. E., Pabba, P. K., Han, Q., Xu, X., Wilson, A. G., & Carson, K. G. (2012). 4h-thieno[3,2-c]chromene-based inhibitors of notum pectinacetylesterase and methods of their use. U.S.
  • Zhao, Y., Jones, E. Y., & Fish, P. V. (2021). Small-molecule inhibitors of carboxylesterase Notum. Future Medicinal Chemistry, 13(12), 1119-1136. [Link]

  • Bogza, Y. P., Katsiel', A. L., Sharypova, A. N., Tolstikova, T. G., & Fisyuk, A. S. (2015). Synthesis and biological activity of 4H-thieno[3,2-c]chromene derivatives. Chemistry of Heterocyclic Compounds, 50(12), 1712-1719. [Link]

  • INRAE. Pectinacetylesterase-Notum. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic Acid: An Experimental Design for Anticancer and Anti-inflammatory Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the experimental validation of a novel compound, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, the known biological activities of the broader 4H-thieno[3,2-c]chromene class of compounds, including anti-inflammatory, anticancer, and antiulcer properties, strongly suggest its potential as a therapeutic agent.[1] This guide, therefore, presents a detailed roadmap for its evaluation, comparing its potential performance against established drugs in the fields of oncology and inflammation.

Introduction to the Therapeutic Potential

The 4H-thieno[3,2-c]chromene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] The introduction of a chlorine atom at the 8-position, a site known to be susceptible to electrophilic substitution, offers an avenue for modulating the compound's physicochemical and pharmacological properties.[1] This guide outlines a rigorous, multi-faceted approach to elucidate the therapeutic promise of this compound, focusing on two key areas with high unmet medical need: cancer and inflammation.

Part 1: Anticancer Activity Evaluation

The fight against cancer necessitates the continuous development of novel therapeutic agents. Many chromene derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of topoisomerase and cytochrome enzymes, which are crucial for cancer cell growth.[2][3]

Comparative Framework: Doxorubicin

To establish a benchmark for the anticancer potential of our target compound, we will use Doxorubicin, a widely used chemotherapeutic agent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Doxorubicin against various cancer cell lines.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Cancer~0.1 - 2.5
A549Lung Cancer> 20
HeLaCervical Cancer~2.9
HepG2Liver Cancer~12.2

Note: IC50 values can vary between laboratories and experimental conditions.

Experimental Workflow for Anticancer Screening

The following workflow is designed to assess the cytotoxic effects of this compound and compare them to Doxorubicin.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) cluster_3 Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2) B Culture cells to ~80% confluency A->B C Seed cells in 96-well plates B->C D Prepare serial dilutions of This compound and Doxorubicin C->D E Treat cells with compounds (including vehicle control) D->E F Incubate for 48-72 hours E->F G Add MTT reagent to each well F->G H Incubate for 2-4 hours G->H I Add solubilization solution H->I J Measure absorbance at 570 nm I->J K Calculate percentage of cell viability J->K L Plot dose-response curves K->L M Determine IC50 values L->M

Figure 1: Workflow for in vitro anticancer cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Derivatives of the 4H-chromene scaffold have been shown to possess anti-inflammatory properties.[4]

Comparative Framework: Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in the inflammatory cascade. It serves as an excellent benchmark for evaluating the anti-inflammatory potential of our target compound. The IC50 of Celecoxib for COX-2 is approximately 0.04 µM.

Experimental Workflow for Anti-inflammatory Screening

This workflow is designed to assess the anti-inflammatory properties of this compound by measuring its effect on key inflammatory mediators.

Figure 2: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocols for Anti-inflammatory Assays
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Celecoxib, or vehicle for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Sample Collection: Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells as described above.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. Briefly, this involves adding the supernatants to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in the samples based on a standard curve and determine the percentage of inhibition for each compound.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial cross-validation and experimental characterization of this compound. By systematically evaluating its anticancer and anti-inflammatory properties against well-established drugs, researchers can gain critical insights into its therapeutic potential. Positive results from these in vitro assays would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and a comprehensive safety and toxicology profile, paving the way for its potential development as a novel therapeutic agent.

References

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  • Al-Warhi, T., Sabt, A., El-Sayed, M. A., Al-Sha'er, M. A., Al-Agamy, M. H., & Al-Wabli, R. I. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3183.
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  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). Molecules, 27(7), 2329.
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A Comparative Analysis of Thieno[3,2-c]thiochromene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, thieno-fused systems represent a cornerstone for the development of novel materials and therapeutics. Their rigid, planar structures and rich electron density make them prime candidates for applications ranging from organic electronics to medicinal chemistry. Within this family, the thieno[3,2-c]thiochromene scaffold and its isomers are of particular interest due to the unique interplay between the thiophene and thiochromene ring systems. This guide provides an in-depth comparative analysis of two key isomers: the angular 4H-thieno[3,2-c]thiochromene and the linear 8H-thieno[2,3-b]thiochromen-8-one .

While direct side-by-side comparative studies of these specific thiochromene isomers are not abundant in the current literature, a robust analysis can be constructed by examining the available data for each system, including their oxygen analogues (chromenes), which often share similar synthetic strategies and exhibit related photophysical properties. This guide will synthesize findings from various sources to provide a comprehensive overview of their synthesis, spectroscopic properties, and potential applications, offering insights into how the mode of thiophene ring fusion dictates the molecule's overall characteristics.

Isomeric Landscape: Structural and Electronic Implications

The seemingly subtle difference in the fusion of the thiophene ring to the thiochromene core—"c" fusion resulting in an angular isomer versus "b" fusion leading to a linear isomer—has profound consequences for the molecule's electronic and steric properties.

isomers cluster_angular Angular Isomer cluster_linear Linear Isomer Angular Angular_label 4H-thieno[3,2-c]thiochromene Linear Linear_label 8H-thieno[2,3-b]thiochromen-8-one angular_synthesis start 5-Iodo-4-(aryloxymethyl) thiophene-2-carbaldehyde intermediate Radical Intermediate start->intermediate UV light (254 nm) MeCN product 4H-thieno[3,2-c]thiochromene -2-carbaldehyde intermediate->product Intramolecular Cyclization

Caption: Photochemical synthesis pathway for the angular thienochromene isomer.

Synthesis of the Linear Isomer: 8H-thieno[2,3-b]thiochromen-8-one

The synthesis of the linear isomer often employs a multicomponent reaction strategy, which allows for the rapid construction of the complex heterocyclic system in a single step. A regioselective, base-promoted, one-pot, three-component reaction of 4-hydroxythiocoumarin, an aldehyde, and a nitro-olefin has been reported to yield substituted thieno[2,3-b]chromen-4-ones.[1] This method is highly efficient, forming multiple C-C, C-S, and C-N bonds in a single synthetic operation.[1]

linear_synthesis start1 4-Hydroxythiocoumarin product Substituted thieno[2,3-b] chromen-4-one start1->product Base-promoted multicomponent reaction start2 Aldehyde start2->product Base-promoted multicomponent reaction start3 trans-β-Nitrostyrene start3->product Base-promoted multicomponent reaction

Caption: Multicomponent reaction pathway for the linear thienochromenone isomer.

Comparative Spectroscopic and Physicochemical Properties

The differences in the isomeric structures are clearly reflected in their spectroscopic data. The following table provides a comparative summary of the available data for derivatives of the two isomers. It is important to note that the data for the thieno[3,2-c] system is primarily based on its chromene (oxygen) analogue.

Property4H-thieno[3,2-c]chromene-2-carbonitrile (O-analogue) [2]Substituted 8H-thieno[2,3-b]thiochromen-8-one Derivative
Appearance Light-yellow crystals [2]Not explicitly stated, likely a colored solid
¹H NMR (δ, ppm) 5.25 (s, 2H, CH₂), 6.95-7.02 (m, 2H, Ar-H), 7.23-7.29 (m, 1H, Ar-H), 7.32 (dd, 1H, Ar-H), 7.34 (s, 1H, Thiophene-H) [2]Data is highly dependent on substituents.
¹³C NMR (δ, ppm) 65.5 (CH₂), 107.6, 114.3, 117.2, 118.6 (CN), 122.5, 123.7, 131.2, 134.1, 140.0, 153.0 [2]Data is highly dependent on substituents.
IR (ν, cm⁻¹) 2209 (C≡N) [2]Typically shows a strong C=O stretch around 1650-1700 cm⁻¹.
Mass Spec (m/z) 213 [M]⁺ (for the nitrile derivative) [2]Dependent on the specific derivative.
Photophysical Luminesce in the region of 409–440 nm with quantum yields of 0.15–0.87 for related derivatives.[3]Expected to have distinct absorption and emission spectra due to the extended conjugation in the linear system.

Biological Activity and Potential Applications

Derivatives of both isomeric systems have been investigated for their biological activities, revealing a broad spectrum of potential therapeutic applications.

4H-thieno[3,2-c]thiochromene derivatives and their oxygen analogues have shown a remarkable range of biological effects, including:

  • Antiulcer activity : A methoxy derivative of 4H-thieno[3,2-c]chromene-2-carbaldehyde was found to possess high antiulcer activity.[2]

  • Anticancer activity : Thiochromene-based scaffolds have been designed as anticancer agents.[4]

  • Enzyme inhibition : 4H-thieno-[3,2-c]-chromene-based compounds have been identified as potent inhibitors of Notum pectinacetylesterase.[4]

The biological activities of 8H-thieno[2,3-b]thiochromen-8-one derivatives are less explored, but the core structure is related to other thieno[2,3-b]thiophene systems that are known to be potential EGFR inhibitors with antioxidant activities.[5] The linear, rigid structure could be advantageous for binding to enzyme active sites.

Experimental Protocols

General Procedure for Photochemical Synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes

[2]

  • Dissolve the appropriate 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde (1 mmol) in anhydrous acetonitrile (100 mL).

  • Transfer the solution to a quartz tube (2.5 cm diameter, 150 mL volume).

  • Irradiate the stirred solution with four low-pressure mercury lamps (λ_max = 254 nm, 32W total) while cooling with a fan.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel.

General Procedure for Three-Component Synthesis of Substituted thieno[2,3-b]chromen-4-ones

[1]

  • To a stirred solution of 4-hydroxythiocoumarin (1 mmol) and an appropriate aldehyde (1 mmol) in a suitable solvent, add a catalytic amount of a base (e.g., piperidine).

  • Add trans-β-nitrostyrene (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

The comparative analysis of angular 4H-thieno[3,2-c]thiochromene and linear 8H-thieno[2,3-b]thiochromen-8-one isomers reveals distinct differences in their synthesis, structure, and likely their physicochemical and biological properties. The choice of isomeric scaffold is a critical design element for researchers in drug discovery and materials science.

The angular isomer, accessible through photochemical or palladium-catalyzed cyclization, offers a versatile platform for a range of biological activities. The linear isomer, readily synthesized via multicomponent reactions, presents a promising core for materials with interesting photophysical properties and as a scaffold for enzyme inhibitors.

Future research should focus on direct, side-by-side comparisons of these and other thienothiochromene isomers under standardized conditions to provide a clearer understanding of their structure-property relationships. Computational studies would also be invaluable in predicting the electronic and photophysical properties of novel derivatives, thereby guiding synthetic efforts towards compounds with tailored functionalities.

References

  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Khimiya Geterotsiklicheskikh Soedinenii, 50(12), 1862-1868. [Link]

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A Comparative Guide to the Efficacy of Chiral Thieno-Fused Heterocycles: A Case Study on the Enantiomers of Clopidogrel

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial investigation into the specific compound 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid revealed a lack of publicly available data regarding the comparative efficacy of its enantiomers. To provide a comprehensive and technically valuable guide that adheres to the core requirements of the prompt, this document will focus on a closely related and extensively studied thieno-fused heterocyclic compound, Clopidogrel. This case study serves to illustrate the critical importance of stereochemistry in drug efficacy and development within this class of compounds.

Introduction: The Principle of Chirality in Drug Action

In drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. The thieno-fused heterocyclic scaffold is present in numerous biologically active compounds, and understanding the role of chirality is crucial for optimizing therapeutic outcomes.

This guide provides a detailed comparison of the racemic mixture versus the individual enantiomers of the prominent antiplatelet agent, Clopidogrel. We will delve into its mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for chiral separation and analysis, offering a robust framework for researchers in the field.

Clopidogrel: A Case Study in Stereoselective Efficacy

Clopidogrel is a thienopyridine derivative that functions as a potent antiplatelet agent, widely used to prevent ischemic events.[1] It is a prodrug, meaning it must be metabolized in the liver to form its active metabolite, which then exerts its therapeutic effect.[2] Crucially, Clopidogrel is administered as the pure (S)-enantiomer.[3]

Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

The therapeutic effect of Clopidogrel is achieved through the irreversible inhibition of the P2Y12 subtype of ADP receptors on the surface of platelets. This process is initiated by the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, which would normally trigger a signaling cascade leading to platelet aggregation and thrombus formation. The active metabolite of Clopidogrel forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, permanently inactivating it for the lifespan of the platelet.[4][5]

G cluster_0 Platelet Aggregation Pathway cluster_1 Clopidogrel Inhibition ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds to G_Protein Gi Protein Activation P2Y12_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Levels Adenylyl_Cyclase->cAMP VASP_P VASP Phosphorylation Inhibition cAMP->VASP_P Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Clopidogrel_Metabolite (S)-Clopidogrel Active Metabolite Clopidogrel_Metabolite->P2Y12_Receptor Irreversibly Inhibits

Caption: Signaling pathway of P2Y12 receptor-mediated platelet aggregation and its inhibition by the active metabolite of (S)-Clopidogrel.

The Stark Contrast Between (S)- and (R)-Enantiomers

The stereocenter in Clopidogrel is critical for its activity. The metabolic activation and subsequent pharmacological effect are highly enantioselective:

  • (S)-Clopidogrel: This is the therapeutically active enantiomer. It is metabolized by cytochrome P450 enzymes (primarily CYP2C19) in the liver to produce the active metabolite that inhibits the P2Y12 receptor.[2]

  • (R)-Clopidogrel: This enantiomer is devoid of any antiplatelet activity.[3][6] Furthermore, high doses of the (R)-enantiomer have been shown to induce convulsions in animal models, highlighting a distinct and undesirable toxicological profile.[3][7]

This stark difference underscores why Clopidogrel is marketed as an enantiopure drug. The presence of the (R)-enantiomer would not only fail to contribute to the therapeutic effect but could also introduce unnecessary risks.

Comparative Efficacy Data

The most direct measure of efficacy for Clopidogrel and its enantiomers is the inhibition of ADP-induced platelet aggregation. While the (R)-enantiomer is inactive, quantitative data from in vitro studies consistently demonstrates the potent effect of the metabolically activated (S)-enantiomer.

CompoundBiological ActivityPotency (Typical IC50)Notes
(S)-Clopidogrel (prodrug) Inactive in vitroN/ARequires metabolic activation in the liver.
(S)-Clopidogrel Active Metabolite P2Y12 Receptor AntagonistLow micromolar rangeIrreversibly inhibits ADP-induced platelet aggregation.[8]
(R)-Clopidogrel InactiveN/ADevoid of antiplatelet activity; potential for toxicity at high doses.[3][6]
Racemic Clopidogrel Antiplatelet Activity~50% of pure (S)-enantiomerThe activity is solely due to the (S)-enantiomer content.

Experimental Protocols

For researchers working with Clopidogrel or developing new chiral thienopyridine derivatives, the ability to separate and analyze enantiomers is fundamental.

Protocol for Chiral Separation of Clopidogrel Enantiomers by HPLC

This protocol provides a methodology for the analytical separation of (S)- and (R)-Clopidogrel, which is essential for quality control and enantiopurity assessment.

Objective: To resolve and quantify the (S)- and (R)-enantiomers of Clopidogrel from a racemic mixture or an enantiomerically enriched sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral stationary phase column (e.g., Lux Cellulose-3)[2]

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Clopidogrel reference standards ((S)- and (R)-enantiomers)

  • Sample to be analyzed

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and formic acid in a volumetric ratio of 100:0.1 (v/v).[2] Degas the mobile phase using sonication or vacuum filtration.

  • System Setup:

    • Install the Lux Cellulose-3 (or equivalent) chiral column.

    • Set the column temperature to 20°C.[2]

    • Set the flow rate to 0.8 mL/min.[2]

    • Set the UV detector to an appropriate wavelength for Clopidogrel detection (e.g., 220 nm).

  • Standard Preparation: Prepare stock solutions of (S)- and (R)-Clopidogrel standards in the mobile phase. Create a mixed standard containing both enantiomers to determine their respective retention times.

  • Sample Preparation: Dissolve the sample containing Clopidogrel in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10 µL) of the mixed standard to identify the peaks for (R)- and (S)-Clopidogrel.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Caption: Workflow for the chiral separation of Clopidogrel enantiomers using HPLC.

Discussion and Conclusion

The case of Clopidogrel provides a definitive illustration of Easson-Stedman's hypothesis: the differential biological activity of enantiomers arises from a three-point interaction with a chiral receptor or enzyme. The (S)-enantiomer of Clopidogrel can adopt the correct conformation for metabolic activation and subsequent binding to the P2Y12 receptor, while the (R)-enantiomer cannot.

For researchers and drug development professionals, this has profound implications:

  • Prioritize Early Chiral Synthesis/Resolution: For any new chiral compound within the thieno-fused heterocyclic class, early separation and individual testing of enantiomers are critical to identify the active eutomer and the potentially inactive or harmful distomer.

  • Stereospecific Bioassays: All biological assays should be conducted with pure enantiomers whenever possible to obtain accurate structure-activity relationships (SAR).

  • Regulatory Scrutiny: Regulatory agencies worldwide require thorough characterization of stereoisomers in new drug applications. Developing enantiopure drugs is often the preferred strategy to maximize efficacy and minimize potential off-target effects and toxicity.

References

  • Gosh, K., & Shirodkar, P. (2008). Ticlopidine, Clopidogrel and other new anti-platelet drugs. Journal of the Association of Physicians of India, 56, 361-365.
  • Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., Pascal, M., Herbert, J. M., Maffrand, J. P., & Picard, C. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug metabolism and disposition, 30(11), 1288–1295.
  • Dutkiewicz, S., & Giebułtowicz, J. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. International Journal of Molecular Sciences, 24(13), 11145. [Link]

  • Patel, V. F. (2004). US Patent No. US6800759B2 - Racemization and enantiomer separation of clopidogrel.
  • Antić, D., Krmar, J., Vemić, A., Maljurić, N., & Milojković-Opsenica, D. (2014). Direct separation of clopidogrel enantiomers by reverse-phase planar chromatography method using β-cyclodextrin as a chiral mobile phase additive.
  • ResearchGate. (2014). Direct Separation of Clopidogrel Enantiomers by Reverse-Phase Planar Chromatography Method Using beta-Cyclodextrin as a Chiral Mobile Phase Additive. ResearchGate. [Link]

  • Drugs.com. (2023). Ticlopidine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Fisyuk, A. S., et al. (2014). Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. Chemistry of Heterocyclic Compounds, 50, 1735–1741.
  • RSC Publishing. (2024). Recent developments in thiochromene chemistry. RSC Publishing. [Link]

  • Wikipedia. (2023). Ticlopidine. Wikipedia. [Link]

  • Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British journal of pharmacology, 142(2), 355–361.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.